molecular formula C8H9NO3S B118805 4-Acetamidobenzenesulfinic acid CAS No. 710-24-7

4-Acetamidobenzenesulfinic acid

Cat. No.: B118805
CAS No.: 710-24-7
M. Wt: 199.23 g/mol
InChI Key: YDQNDKBOOVXRTL-UHFFFAOYSA-N
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Description

4-Acetamidobenzenesulfinic Acid is a versatile organic sulfur compound valuable in chemical and pharmaceutical research. As a sulfinic acid derivative, it serves as a crucial building block and intermediate in synthetic organic chemistry, particularly for the construction of more complex sulfonamide-based molecules studied for their biological activity . Researchers utilize this compound and its analogs in the synthesis of novel chemical entities for screening against various disease targets. Compounds featuring the acetamidobenzenesulfonamide scaffold have demonstrated significant potential in medicinal chemistry research, exhibiting investigated antioxidant and antimicrobial properties in preliminary studies . The sulfinic acid functional group offers distinct reactivity compared to its sulfonic or sulfonate counterparts, making it a valuable reagent for specific chemical transformations, including nucleophilic addition reactions and as a precursor to sulfonyl halides. This product is intended for use in laboratory research settings only. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamidobenzenesulfinic acid
Source PubChem
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InChI

InChI=1S/C8H9NO3S/c1-6(10)9-7-2-4-8(5-3-7)13(11)12/h2-5H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQNDKBOOVXRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328580
Record name 4-acetamidobenzenesulfinic acid
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Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-24-7
Record name 4-acetamidobenzenesulfinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Acetylamino)benzenesulfinic acid
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Foundational & Exploratory

4-Acetamidobenzenesulfinic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Acetamidobenzenesulfonic Acid

Introduction: Defining the Compound of Interest

In the landscape of organic chemistry and drug development, precise molecular identification is paramount. This guide focuses on the physical properties of a key aromatic compound, frequently identified by the CAS Number 121-62-0. While the topic requested is "4-Acetamidobenzenesulfinic acid," a thorough review of chemical databases and literature reveals that the compound commonly available and studied under this CAS number is, in fact, 4-Acetamidobenzenesulfonic acid . Sulfonic acids (R-SO₃H) are distinct from the less stable sulfinic acids (R-SO₂H), possessing a higher oxidation state and different chemical properties.[1] This guide will proceed by detailing the properties of the sulfonic acid derivative, acknowledging this common point of nomenclature confusion.

4-Acetamidobenzenesulfonic acid serves as a crucial metabolite of Sulfanilic acid and is recognized as an impurity in pharmaceuticals like Sulfadimethoxine.[2][3] Its well-defined physical characteristics are fundamental for its application as a reagent in organic synthesis, in the manufacturing of dyes, and as a versatile chemical intermediate.[4] Understanding these properties is essential for researchers in ensuring the purity, stability, and appropriate handling of this compound in experimental and developmental workflows.

Chemical and Structural Identity

A precise understanding of a compound begins with its fundamental identifiers. These data form the basis for all subsequent analysis and application. The key identifiers for 4-Acetamidobenzenesulfonic acid are consolidated below.

Core Identifiers

The compound is most reliably identified by its CAS Registry Number, which is unique to its chemical structure.

IdentifierValueSource(s)
Primary CAS Number 121-62-0[2][5]
Molecular Formula C₈H₉NO₄S[2][3]
Molecular Weight 215.23 g/mol [2][3]
Common Synonyms N-Acetylsulfanilic Acid, Acetanilide-p-sulfonic acid, p-Acetamidobenzenesulfonic acid[3][4]
Structural Representation

The arrangement of atoms dictates the compound's physical and chemical behavior. The sulfonic acid (-SO₃H) and acetamido (-NHCOCH₃) groups impart distinct polarity and reactivity.[4]

Caption: 2D Structure of 4-Acetamidobenzenesulfonic acid.

  • SMILES: CC(=O)Nc1ccc(S(=O)(=O)O)cc1[3]

  • InChI: InChI=1S/C8H9NO4S/c1-6(10)9-7-2-4-8(5-3-7)14(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)[3][4]

Core Physical Properties

The physical properties determine the conditions under which 4-Acetamidobenzenesulfonic acid can be stored, handled, and used in various applications. These are summarized in the table below.

PropertyValue / DescriptionRationale & ImplicationsSource(s)
Appearance White to off-white crystalline solid or powder.Indicates a high level of purity. The solid state is typical for aromatic acids of this molecular weight at standard temperature and pressure.[4][6]
Melting Point >180°C with decomposition. Some sources report >300°C.The wide range and decomposition indicate thermal instability at elevated temperatures. This is a critical parameter for reactions, drying, and storage, suggesting that prolonged heating should be avoided.[5]
Solubility Highly soluble in water; slightly soluble in DMSO and Methanol.The presence of both a highly polar sulfonic acid group and a hydrogen-bonding acetamido group facilitates strong interactions with polar solvents like water. This property is key for its use in aqueous reaction media.[4][6]
Acidity (pKa) Strong acid.Sulfonic acids are significantly more acidic than their carboxylic acid counterparts. While a specific pKa is not cited, aromatic sulfonic acids typically have pKa values less than 1, making this a strong organic acid.[1]
Stability Stable under light and air; can be slightly hygroscopic.The compound is generally robust for laboratory use but may absorb atmospheric moisture. This hygroscopic nature necessitates storage in a dry, well-sealed container.[3][6]
Storage Recommended long-term storage at -20°C.Lowering the temperature minimizes the rate of potential degradation or decomposition, preserving the compound's purity over time, especially for reference standards.

In-Depth Analysis of Key Properties

Thermal Stability and Melting Point

The reported melting point of 4-Acetamidobenzenesulfonic acid varies, with a consistent observation of decomposition at higher temperatures. This decomposition suggests that the melting process is accompanied by chemical breakdown, likely involving desulfonation or degradation of the acetamido group.

Expert Insight: When determining the melting point of such a compound, a rapid heating rate on the measurement apparatus is crucial. A slow ramp rate can induce premature decomposition, leading to an inaccurate and broad melting range. The observed value is more accurately a "decomposition temperature" rather than a true melting point. For drug development professionals, this thermal instability is a critical consideration during formulation processes like milling or granulation, where localized heating can occur.

Solubility Profile & Influence of pH

The solubility of this compound is dominated by its polar functional groups. The sulfonic acid group (-SO₃H) is strongly acidic and readily deprotonates in water to form the highly polar sulfonate anion (-SO₃⁻), enhancing aqueous solubility.[4][6] The acetamido group also contributes to polarity and can participate in hydrogen bonding.

The principle of "like dissolves like" governs its behavior; it is significantly more soluble in polar solvents than in nonpolar ones.[6] The pH of the medium has a pronounced effect on its solubility.[6] In acidic conditions (low pH), the sulfonic acid is protonated, while in neutral to basic conditions (higher pH), it exists as the more soluble sulfonate salt.

Causality in Experimental Design: This pH-dependent solubility is a powerful tool for purification. The compound can be dissolved in a basic aqueous solution, washed with a nonpolar organic solvent to remove impurities, and then precipitated out in its less soluble acidic form by lowering the pH.

Spectroscopic Characterization

Spectroscopic data provides an electronic and vibrational "fingerprint" of the molecule, essential for structure confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, its characteristic features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

  • N-H Stretch: A moderate to sharp peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.

  • C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp absorption is predicted around 1680 cm⁻¹, characteristic of a secondary amide carbonyl.

  • S=O Stretch (Asymmetric & Symmetric): Two strong, distinct bands are characteristic of the sulfonic acid group, typically found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. Their intensity is a key diagnostic feature.

  • Aromatic C=C Bends: Multiple peaks in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • -CH₃ (Acetyl): A sharp singlet integrating to 3 protons, expected around δ 2.0-2.2 ppm.

    • Aromatic Protons: The para-substituted benzene ring will show a classic AA'BB' system. This typically appears as two distinct doublets, each integrating to 2 protons, in the region of δ 7.5-8.0 ppm.

    • -NH (Amide): A broad singlet, typically downfield around δ 10-10.5 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

    • -SO₃H (Sulfonic Acid): A very broad singlet, often further downfield. This proton is acidic and exchanges rapidly, meaning it is often not observed, especially in protic solvents like DMSO-d₆ or D₂O.

  • ¹³C NMR:

    • -CH₃ (Acetyl): A signal around δ 24 ppm.

    • Aromatic Carbons: Four distinct signals are expected for the benzene ring due to symmetry. Two carbons are substituted (C-N and C-S) and will appear as signals with lower intensity. The two pairs of equivalent C-H carbons will show stronger signals.

    • C=O (Amide): A signal in the δ 169-170 ppm region.

Experimental Workflows & Protocols

To ensure trustworthy and reproducible results, all physical property determinations must follow validated protocols.

General Workflow for Compound Characterization

The following diagram illustrates a self-validating system for the characterization of an incoming chemical sample, such as 4-Acetamidobenzenesulfonic acid.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Analysis cluster_2 Phase 3: Data Synthesis & Validation A Sample Receipt & Documentation B Visual & Olfactory Inspection (Color, Form) A->B C Melting Point Determination B->C D Solubility Screening (Aqueous & Organic) C->D E Spectroscopic Analysis (IR, NMR, MS) D->E F Data Interpretation & Comparison (vs. Reference Data) E->F G Purity Assessment F->G H Final Report & Certification G->H

Caption: Workflow for physical and chemical characterization.

Protocol: Melting Point Determination

Objective: To determine the melting range and observe the decomposition of the sample.

  • Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

  • Sample Loading: Finely crush a small amount of the white solid. Tightly pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Measurement (Rapid Scan): Place the capillary in the apparatus. Heat rapidly (15-20 °C/min) to get a coarse estimate of the melting/decomposition temperature.

  • Measurement (Fine Scan): Using a new sample, heat rapidly to within 20 °C of the estimated temperature. Then, reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion). Note any color changes, gas evolution, or charring, which are indicative of decomposition.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol: Qualitative Solubility Assessment

Objective: To determine the solubility of the compound in key solvents.

  • Setup: Label three test tubes: "Water," "Methanol," and "Toluene."

  • Dispensing: Add approximately 10-20 mg of 4-Acetamidobenzenesulfonic acid to each tube.

  • Solvent Addition: Add 1 mL of the respective solvent to each tube.

  • Observation (Room Temp): Agitate each tube vigorously for 60 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Observation (Heating): If the solid is not fully soluble at room temperature, gently warm the tube in a water bath and observe any changes in solubility.

  • Trustworthiness Check: The results should align with theoretical expectations: high solubility in polar protic water, moderate to slight solubility in polar methanol, and insolubility in nonpolar toluene. This validates both the protocol and the identity of the compound.

Conclusion

4-Acetamidobenzenesulfonic acid is a well-characterized aromatic compound whose physical properties are dictated by its polar functional groups. It presents as a white, crystalline solid with high thermal stability up to its decomposition point above 180°C. Its high solubility in water and polar solvents is a key characteristic for its application in aqueous media.[4][6] The compound is a strong acid, is slightly hygroscopic, and is best stored at low temperatures for long-term stability.[1][3][6] The predictable spectroscopic signatures in IR and NMR allow for unambiguous identification and quality control. The methodologies and data presented herein provide a comprehensive foundation for researchers, scientists, and drug development professionals to handle, analyze, and utilize this compound with scientific rigor and confidence.

References

  • Solubility of Things. (n.d.). Sulfanilic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from [Link]

  • Acros Organics. (2025). 4-Acetamidobenzenesulfonyl azide - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfinic acid. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Acetamidobenzenesulfinic Acid: Structure, Bonding, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobenzenesulfinic acid is a nuanced organosulfur compound that, while less common than its sulfonic acid counterpart, presents unique opportunities in synthetic chemistry. As an intermediate, its sulfinyl group offers a distinct reactivity profile, making it a valuable tool for the introduction of sulfur-containing moieties in complex molecules. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in organic synthesis and drug discovery.

Chemical Structure and Bonding

This compound possesses a core structure consisting of a para-substituted benzene ring bearing an acetamido group (-NHCOCH₃) and a sulfinic acid group (-SO₂H).

Key Structural Features:
  • Benzene Ring: The aromatic ring provides a stable scaffold for the functional groups.

  • Acetamido Group: This electron-donating group influences the electronic properties of the benzene ring, activating it towards electrophilic substitution, primarily at the ortho positions relative to the acetamido group. The presence of the acetyl group also modulates the nucleophilicity of the nitrogen atom.

  • Sulfinic Acid Group: This is the key functional group, with sulfur in a +2 oxidation state. The sulfur atom is bonded to two oxygen atoms and one carbon atom of the benzene ring.

Bonding and Electronic Effects:

The bonding within the sulfinic acid group is characterized by a pyramidal sulfur atom. The S-C bond connects the sulfinyl moiety to the aromatic ring. The sulfur-oxygen bonds have a partial double bond character. The lone pair of electrons on the sulfur atom is a key feature, contributing to its nucleophilic character in certain reactions.

The interplay between the electron-donating acetamido group and the electron-withdrawing sulfinic acid group influences the overall reactivity of the molecule. The acetamido group can participate in resonance, donating electron density to the benzene ring, which can, in turn, affect the properties of the sulfinic acid group.

It is important to note that sulfinic acids can exist in tautomeric forms, although the R-S(=O)OH form is generally considered to be the more stable.[1]

Visualization of the Chemical Structure of this compound:

4-Acetamidobenzenesulfinic_Acid C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 S1 S C4->S1 C6 C C5->C6 C6->C1 H1 H N1->H1 C7 C N1->C7 O1 O C7->O1 C8 C C7->C8 H2 H C8->H2 H3 H C8->H3 H4 H C8->H4 O2 O S1->O2 O3 O S1->O3 H5 H O3->H5

Caption: Chemical structure of this compound.

Synthesis and Stability

The synthesis of this compound is most commonly achieved through the reduction of its corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride. The latter is readily prepared from the reaction of acetanilide with chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

This two-step procedure provides a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, carefully add acetanilide (1.0 mole) in portions to an excess of chlorosulfonic acid (approximately 3.0 moles) while maintaining the temperature around 40°C.

  • After the addition is complete, heat the mixture to 60°C and stir for one hour.

  • Cool the reaction mixture and slowly add thionyl chloride (1.2 moles) dropwise over two hours.

  • Continue stirring until the evolution of gas ceases.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated 4-acetamidobenzenesulfonyl chloride by vacuum filtration and wash thoroughly with cold water.

Step 2: Reduction to this compound

  • Prepare a solution of sodium sulfite (Na₂SO₃·7H₂O, 1 mole) in approximately 500 mL of water.

  • Add the crude 4-acetamidobenzenesulfonyl chloride (from 0.5 mole of acetanilide) to the sodium sulfite solution.

  • Shake the mixture vigorously for two hours. During this period, maintain a slightly alkaline pH by the periodic addition of a 50% sodium hydroxide solution.

  • After two hours, filter the reaction mixture to remove any insoluble impurities.

  • Slowly acidify the filtrate with 60% sulfuric acid.

  • The this compound will precipitate as fine crystals.

  • Collect the product by vacuum filtration and dry. The reported melting point is 155°C with decomposition.[2]

Causality Behind Experimental Choices:

  • The use of excess chlorosulfonic acid in the first step ensures the complete conversion of acetanilide to the sulfonyl chloride.

  • The subsequent addition of thionyl chloride helps to convert any remaining sulfonic acid to the desired sulfonyl chloride.

  • The reduction with sodium sulfite is a classic method for converting sulfonyl chlorides to sulfinates. Maintaining a slightly alkaline condition during the reduction prevents the premature protonation and potential side reactions of the sulfinate.

  • Slow acidification in the final step promotes the formation of well-defined crystals of the sulfinic acid.

Visualization of the Synthetic Pathway:

Synthesis_Pathway Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) Thionyl Chloride (SOCl2) SulfinicAcid This compound SulfonylChloride->SulfinicAcid Reduction SodiumSulfite Sodium Sulfite (Na2SO3)

Caption: Synthetic pathway to this compound.

Stability Considerations:

Sulfinic acids are known to be less stable than their sulfonic acid counterparts.[3] They can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[4] Therefore, it is advisable to use freshly prepared this compound for subsequent reactions. For storage, keeping the material in its more stable sodium salt form (sodium 4-acetamidobenzenesulfinate) is a common practice.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its sodium salt is presented below.

PropertyThis compoundSodium 4-Acetamidobenzenesulfinate
Molecular Formula C₈H₉NO₃SC₈H₈NNaO₃S
Molecular Weight 199.23 g/mol 221.21 g/mol
Appearance Fine crystalline solidWhite to off-white powder
Melting Point 155°C (with decomposition)[2]>270 °C[5]
CAS Number Not readily available15898-43-8[4]

Applications in Research and Development

While specific applications in drug development for this compound are not extensively documented, its utility as a synthetic intermediate is noteworthy for researchers in medicinal chemistry and materials science.

Key Application Areas:
  • Synthesis of Sulfones: The sodium salt of this compound has been utilized in copper-catalyzed cross-coupling reactions to synthesize sulfones. This is a significant transformation as the sulfone moiety is a key structural feature in numerous pharmaceuticals.

  • Preparation of Cyanine Dyes: The sodium salt is also used as a component in the preparation of cyanine dyes, which have applications in various fields, including as fluorescent probes in biological research.[4]

  • Intermediate for Sulfur-Containing Heterocycles: The reactivity of the sulfinic acid group allows for its use as a precursor in the synthesis of various sulfur-containing heterocyclic compounds, which are of interest in medicinal chemistry due to their diverse biological activities.

The inherent reactivity of the sulfinyl group, which can act as both a nucleophile and an electrophile under different conditions, makes this compound a versatile building block.[5] Its instability, however, often necessitates its in situ generation or the use of its more stable salt form.

Conclusion

This compound, though often overshadowed by its sulfonic acid analog, is a valuable reagent for the discerning synthetic chemist. Its preparation from readily available starting materials and its unique reactivity profile make it a useful tool for the introduction of the sulfinyl group and the synthesis of sulfones and other sulfur-containing molecules. For researchers in drug development and materials science, understanding the synthesis, stability, and reactivity of this compound can unlock new avenues for the creation of novel and functional molecules. Further exploration into the direct applications of this compound in medicinal chemistry is warranted and could lead to the discovery of new therapeutic agents.

References

  • LookChem. (n.d.). This compound SODIUM SALT. Retrieved from [Link]

  • Wikipedia. (2023, December 12). Sulfinic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound SODIUM SALT CAS#: 15898-43-8. Retrieved from [Link]

  • Lee, S., & Cheon, J. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • PubChem. (n.d.). 4-Acetamidobenzenesulfonyl azide. Retrieved from [Link]

  • Lee, S., & Cheon, J. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Acetamidobenzenesulfonyl azide in Modern Organic Synthesis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction.
  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetylsulfanilic acid. Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. Retrieved from [Link]

  • Carroll, K. S., & Gloor, S. L. (2017). Trapping Reactions of the Sulfenyl and Sulfinyl Tautomers of Sulfenic Acids. ACS chemical biology, 12(2), 474–478.

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An In-Depth Technical Guide to 4-Acetamidobenzenesulfinic Acid (CAS 710-24-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Acetamidobenzenesulfinic acid, with the CAS registry number 710-24-7, is a nuanced organosulfur compound whose utility in modern organic synthesis is both specific and significant. While often overshadowed by its more stable sulfonic acid counterpart, the sulfinic acid moiety imparts unique reactivity that makes it a valuable tool in specialized applications, particularly in the synthesis of complex dyes and in stereoselective carbon-sulfur bond formation. This guide, intended for the discerning researcher and development scientist, moves beyond a cursory overview to provide a deep, practical understanding of its synthesis, reactivity, and applications, grounded in established experimental protocols and mechanistic insights.

Physicochemical Properties & Structural Elucidation

This compound is a solid organic compound with the chemical formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1][2] Its structure features a central benzene ring substituted with an acetamido group (-NHCOCH₃) and a sulfinic acid group (-SO₂H) at the para position.

PropertyValueSource(s)
CAS Number 710-24-7[1][2]
Molecular Formula C₈H₉NO₃S[1][2]
Molecular Weight 199.23 g/mol [1][2]
Alternate Names 4-(Acetylamino)benzenesulfinic Acid, p-Acetamidobenzenesulphinic Acid, p-Sulfinoacetanilide[2]

The presence of both a hydrogen bond donor (the amide N-H and the sulfinic acid O-H) and multiple hydrogen bond acceptors (the carbonyl and sulfinyl oxygens) suggests a propensity for strong intermolecular interactions, influencing its solubility and crystalline structure. While readily soluble in some organic solvents, its stability, particularly in solution, can be a concern, as sulfinic acids are known to be susceptible to oxidation and disproportionation.

Synthesis and Experimental Protocols

The most common and reliable route to this compound is through the reduction of its corresponding sulfonyl chloride, 4-acetamidobenzenesulfonyl chloride. This precursor is readily synthesized from acetanilide.

Synthesis of the Precursor: 4-Acetamidobenzenesulfonyl Chloride

A well-established method for the synthesis of 4-acetamidobenzenesulfonyl chloride involves the chlorosulfonation of acetanilide.[3]

  • In a fume hood, equip a round-bottom flask with a mechanical stirrer and a gas absorption trap.

  • Charge the flask with chlorosulfonic acid (approximately 5 molar equivalents to acetanilide).

  • Cool the flask in a water bath to maintain a temperature of 12–15 °C.

  • Gradually add acetanilide (1 molar equivalent) to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 15 °C. Vigorous evolution of hydrogen chloride gas will occur.

  • After the addition is complete, heat the reaction mixture to 60 °C for two hours to drive the reaction to completion.

  • Carefully pour the cooled, syrupy reaction mixture into a beaker containing crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from benzene.

Reduction to this compound

The reduction of the sulfonyl chloride to the sulfinic acid is efficiently achieved using sodium sulfite in an aqueous medium.[4]

  • In a suitable flask, suspend the crude 4-acetamidobenzenesulfonyl chloride (1 molar equivalent) in a solution of crystallized sodium sulfite (2 molar equivalents) in water.

  • Shake the mixture vigorously for two hours. During this period, maintain a slightly alkaline pH by the intermittent addition of a 50% sodium hydroxide solution.

  • After two hours, filter the reaction mixture to remove any gelatinous impurities.

  • Acidify the clear filtrate with 60% sulfuric acid.

  • The this compound will precipitate as fine crystals.

  • Collect the product by vacuum filtration and dry. The product typically melts with decomposition around 155 °C.

Synthesis_Workflow Acetanilide Acetanilide Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Sulfinic_Acid 4-Acetamidobenzenesulfinic Acid Sulfonyl_Chloride->Sulfinic_Acid Reduction Sodium_Sulfite Sodium Sulfite

Synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of the sulfinic acid group. Sulfinic acids are versatile intermediates in organic synthesis, capable of acting as both nucleophiles and precursors to sulfonyl radicals.

Formation of Sulfonyl Radicals

Under photoredox conditions, sulfinic acids can undergo single-electron oxidation to generate highly reactive sulfonyl radicals. These radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and C-H functionalization. This reactivity opens avenues for the formation of sulfones, which are important structural motifs in many pharmaceuticals.

Nucleophilic Reactivity and Asymmetric Sulfonylation

The sodium salt of this compound has been demonstrated to be an effective nucleophile in copper-catalyzed asymmetric C-S bond-forming reactions.[5][6] In these reactions, the sulfinate anion attacks an electrophilic carbon center, leading to the formation of chiral sulfones. The acetamido group can influence the reaction rate and selectivity. The mechanism is thought to involve the formation of a sulfinato copper(I) complex, which then undergoes oxidative addition to the substrate.

Asymmetric_Sulfonylation cluster_0 Catalytic Cycle Cu_Precatalyst Cu(I) Precatalyst Sulfinato_Cu_Complex Sulfinato-Cu(I) Complex Cu_Precatalyst->Sulfinato_Cu_Complex + Peptide Ligand + Sulfinate Peptide_Ligand Peptide Ligand Sulfinate 4-Acetamidobenzenesulfinate Anion Oxidative_Addition Oxidative Addition Sulfinato_Cu_Complex->Oxidative_Addition + Diarylmethane Diarylmethane Prochiral Diarylmethane Chiral_Sulfone Enantioenriched Sulfone Oxidative_Addition->Chiral_Sulfone Chiral_Sulfone->Cu_Precatalyst Reductive Elimination

Proposed Catalytic Cycle for Asymmetric Sulfonylation.

Applications in Synthesis

Synthesis of Cyanine Dyes

A primary application of this compound is in the preparation of cyanine dyes.[2] While the precise mechanistic role in many historical dye syntheses is not always well-documented, it is likely that the sulfinic acid or its corresponding sulfinate acts as a leaving group or participates in the condensation reactions that form the polymethine chain characteristic of these dyes. The acetamido group can also serve to modulate the electronic properties and, consequently, the color of the final dye.

Intermediate in Drug Discovery and Development

The sulfone moiety is a key functional group in a multitude of pharmaceutical compounds. The ability of this compound and its salts to serve as precursors to sulfones, particularly in stereoselective transformations, makes it a valuable building block in drug discovery. The acetamido group can be retained in the final molecule or potentially be hydrolyzed to the corresponding aniline for further functionalization.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the acetyl methyl protons, the aromatic protons (exhibiting a para-substitution pattern), the amide N-H proton, and the acidic sulfinic acid proton. The exact chemical shifts will be solvent-dependent.
¹³C NMR Resonances for the acetyl methyl carbon, the carbonyl carbon, and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, S=O stretching vibrations of the sulfinic acid group, and aromatic C-H and C=C stretching.
HPLC A reversed-phase HPLC method, likely using an acetonitrile/water mobile phase with an acidic modifier, would be suitable for assessing the purity of the compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound (CAS 710-24-7) should be consulted before handling. Based on data for structurally related compounds and general knowledge of sulfinic acids, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Due to their potential instability, long-term storage should be under an inert atmosphere.

  • Toxicity: While specific toxicity data for this compound is limited, it should be handled with the care afforded to all laboratory chemicals.

Conclusion

This compound is a specialized reagent with demonstrated utility in the synthesis of cyanine dyes and as a precursor in modern asymmetric sulfonylation reactions. Its synthesis from readily available starting materials and its unique reactivity make it a valuable, albeit sometimes overlooked, tool in the synthetic chemist's arsenal. A thorough understanding of its properties, handling requirements, and reaction mechanisms is crucial for its effective and safe implementation in research and development.

References

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  • Journal of the American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 144(1), 307-316. [Link]

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  • LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved January 14, 2026, from [Link]

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An In-Depth Technical Guide to N-Acetylsulfanilic Acid: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

N-Acetylsulfanilic acid, also known as 4-acetamidobenzenesulfonic acid, is a key organic intermediate with significant applications in the synthesis of pharmaceuticals, particularly sulfa drugs, and as a crucial component in the production of azo dyes.[1][2] Its role as a major metabolite of sulfanilic acid also makes it a compound of interest in toxicological and pharmacological research.[3][4] This guide provides a comprehensive technical overview of N-Acetylsulfanilic acid, designed for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis and purification protocols, analytical methodologies, and its biological relevance, offering field-proven insights to support your scientific endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research and development. N-Acetylsulfanilic acid is a white to off-white crystalline solid.[5] Its key properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-acetamidobenzenesulfonic acid[6]
Synonyms N-Acetylsulfanilic acid, Acetanilide-p-sulfonic acid, p-Acetamidobenzenesulfonic acid[6][7][8]
CAS Number 121-62-0[6]
Molecular Formula C₈H₉NO₄S[6]
Molecular Weight 215.23 g/mol [6]
Melting Point >300 °C (decomposes)[7]
Solubility Freely soluble in water; soluble in alcohol; sparingly soluble in glacial acetic acid; insoluble in ether.[8]
pKa -0.53 (predicted)[7]
Appearance White to off-white crystalline solid[5]

The high melting point and water solubility are attributed to the presence of the polar sulfonic acid and acetamido groups, which allow for strong intermolecular hydrogen bonding.[1] The sulfonic acid group is highly acidic, contributing to its free solubility in aqueous solutions.

Synthesis and Purification: From Precursors to Pure Compound

The synthesis of N-Acetylsulfanilic acid is most commonly achieved through two primary routes: the acetylation of sulfanilic acid or the sulfonation of acetanilide.

Synthesis via Acetylation of Sulfanilic Acid

This is a widely used and efficient laboratory-scale method. The reaction involves the treatment of sulfanilic acid with an acetylating agent, typically acetic anhydride, in a suitable solvent.

Causality: The use of sulfuric acid as a solvent facilitates the acetylation reaction. The subsequent addition of water causes the product, N-Acetylsulfanilic acid, which exists as a hydrate, to crystallize out of the solution due to its lower solubility in the acidic aqueous medium at lower temperatures.[9] Washing with hydrochloric acid helps to remove any remaining sulfuric acid without significant loss of the desired product, which is less soluble in the common ion-containing solution.[9]

Step-by-Step Methodology: [9]

  • In a glass flask equipped with a stirrer, prepare a mixture of 205 parts of acetic anhydride, 5 parts of dimethylformamide, and 300 parts of anhydrous sulfuric acid at approximately 15 °C.

  • Gradually add 173 parts of dried sulfanilic acid to the mixture over 1 hour while allowing the temperature to rise to about 30 °C.

  • To ensure the completion of the acetylation, heat the mixture to 65 °C and continue stirring at this temperature.

  • Pour the reaction mixture into 300 parts of water at approximately 35 °C. N-Acetylsulfanilic acid will begin to crystallize as a hydrate.

  • Complete the crystallization by cooling the mixture to about 15 °C with continued stirring.

  • Isolate the crude product by suction filtration.

  • For purification, stir the crude product into 500 parts of 26% strength hydrochloric acid at about 5 °C.

  • Filter the resulting white suspension and wash the filter cake with 250 parts of cold 26% strength hydrochloric acid.

  • Dry the purified N-acetylsulfanilic acid hydrate in a stream of nitrogen at a temperature gradually increasing from 25 °C to 90 °C.

Diagram 1: Synthesis Workflow of N-Acetylsulfanilic Acid.
Synthesis via Sulfonation of Acetanilide

An alternative route involves the direct sulfonation of acetanilide using a strong sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid.[8][10] This method is also effective but requires careful handling of highly corrosive reagents.

Analytical Characterization: Ensuring Purity and Identity

Accurate and reliable analytical methods are essential for confirming the identity and purity of N-Acetylsulfanilic acid. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of N-Acetylsulfanilic acid, leveraging its polar nature.

Causality: A C18 column provides a nonpolar stationary phase that retains the polar N-Acetylsulfanilic acid to a degree that allows for good separation. The acidic mobile phase ensures that the sulfonic acid group is protonated, leading to a consistent retention time. A mixture of an aqueous buffer and an organic modifier like acetonitrile allows for the fine-tuning of the retention time. UV detection is effective as the benzene ring in the molecule absorbs UV light.

Step-by-Step Methodology: (Adapted from a method for related sulfonic acids)[11][12][13][14]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare a suitable mobile phase, for instance, a mixture of a phosphate buffer (pH adjusted to the acidic range, e.g., pH 3) and acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a precisely weighed amount of N-Acetylsulfanilic acid in the mobile phase to prepare a standard solution of known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

  • Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. The purity can be assessed by the peak area percentage.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Buffer/Acetonitrile) D Inject Sample into HPLC A->D B Prepare Standard Solution B->D C Prepare Sample Solution C->D E Separation on C18 Column D->E F UV Detection E->F G Record Chromatogram F->G H Analyze Peak Area and Retention Time G->H

Diagram 2: General Workflow for HPLC Analysis.
Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum of N-Acetylsulfanilic acid would be expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm) due to the para-substitution pattern. The methyl protons of the acetyl group would give a singlet at around 2 ppm, and the amide proton would appear as a singlet at a higher chemical shift.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the benzene ring, the carbonyl carbon of the acetyl group, and the methyl carbon.

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch (from the sulfonic acid group): A broad band in the region of 3000-2500 cm⁻¹.

  • N-H stretch (from the amide): A band around 3300 cm⁻¹.

  • C=O stretch (from the amide): A strong band around 1660 cm⁻¹.

  • S=O stretch (from the sulfonic acid group): Strong bands in the regions of 1250-1160 cm⁻¹ and 1060-1030 cm⁻¹.

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Biological Significance: A Metabolite of Importance

N-Acetylsulfanilic acid is the primary metabolite of sulfanilic acid in various species, including rats and rabbits.[3] Following administration, sulfanilic acid is absorbed and subsequently acetylated in the body before being excreted, mainly in the urine.[1][15] This biotransformation is a common detoxification pathway for xenobiotics containing an aromatic amine group. The enzymes responsible for this acetylation are the N-acetyltransferases (NATs).

The biological activity of N-Acetylsulfanilic acid itself is not as extensively studied as its parent compound or other sulfa drugs. However, its formation is a critical aspect of the pharmacokinetics and toxicology of sulfanilic acid and related compounds. Understanding this metabolic fate is crucial for drug development professionals when designing and evaluating new drug candidates that may be metabolized through similar pathways.

Safety and Handling: A Researcher's Responsibility

As with any chemical, proper safety precautions must be observed when handling N-Acetylsulfanilic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[16][17][18][19]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[16][19] Avoid contact with skin and eyes.[16][18]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N-Acetylsulfanilic acid is a compound of significant scientific and industrial importance. This guide has provided a detailed technical overview of its properties, synthesis, purification, and analysis. By understanding the causality behind experimental choices and adhering to validated protocols, researchers and drug development professionals can confidently and safely utilize this versatile molecule in their work. The provided methodologies and data serve as a robust foundation for further innovation and discovery.

References

  • 4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185. PubChem. Retrieved from [Link]

  • N-Acetylsulfanilic acid | C8H9NO4S | CID 8483. PubChem. Retrieved from [Link]

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  • Arndt, O., & Papenfuhs, T. (1984). U.S. Patent No. 4,487,725. U.S.
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An In-Depth Technical Guide to the Synthesis of p-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

p-Acetamidobenzenesulfinic acid is a crucial, yet often overlooked, intermediate in the landscape of medicinal and synthetic chemistry. While its end products, particularly the sulfonamide (sulfa) drugs, have a storied history in pharmacology, the synthesis and properties of the sulfinic acid precursor are of significant technical interest to researchers and drug development professionals. Its strategic importance lies in its role as a stable, handleable precursor that can be readily converted into a variety of sulfonyl derivatives.

This guide provides a comprehensive overview of the discovery and synthesis of p-acetamidobenzenesulfinic acid. Moving beyond a simple recitation of steps, it delves into the causality behind the experimental choices, offers detailed, field-tested protocols, and situates this classical synthesis within the context of modern chemical methods. Every protocol is designed as a self-validating system, grounded in authoritative and verifiable sources.

Core Compound Properties
PropertyValue
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol
Appearance White to off-white crystalline solid
Melting Point ~155°C (with decomposition)[1]
CAS Number 710-24-7

Historical Context: A Stepping Stone to Sulfa Drugs

The synthetic pathway to p-acetamidobenzenesulfinic acid is inextricably linked to the development of the first generation of antibiotics: the sulfa drugs. The journey begins with acetanilide, a simple derivative of aniline. To achieve the desired sulfanilamide structure, a sulfonyl group needed to be introduced onto the benzene ring.

The critical challenge was controlling the reactivity of the aniline amino group. A free amine would be protonated under the harsh acidic conditions required for sulfonation, deactivating the aromatic ring towards the desired electrophilic substitution. The solution was the use of the acetamido group (-NHCOCH₃) as a protecting group. This strategy allows the sulfonation reaction to proceed with high regioselectivity for the para position and enables the synthesis of the key intermediate, p-acetamidobenzenesulfonyl chloride. It is from this sulfonyl chloride that p-acetamidobenzenesulfinic acid is derived.

The Core Synthesis Pathway: A Two-Stage Approach

The most established and reliable synthesis of p-acetamidobenzenesulfinic acid is a two-stage process. First, the readily available starting material, acetanilide, is converted to p-acetamidobenzenesulfonyl chloride. Second, this sulfonyl chloride is selectively reduced to the target sulfinic acid.

Stage 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride via Chlorosulfonation

This reaction is a classic example of electrophilic aromatic substitution. The acetamido group is an ortho-, para-directing activator. Due to the steric hindrance of the acetamido group, substitution occurs almost exclusively at the para position.

Mechanism of Action

The reaction proceeds via the attack of the electron-rich benzene ring of acetanilide on a powerful electrophile derived from chlorosulfonic acid (ClSO₃H). The initial substitution likely forms p-acetamidobenzenesulfonic acid, which is then converted to the final sulfonyl chloride by reaction with excess chlorosulfonic acid.[2] The evolution of hydrogen chloride gas is a key indicator that the reaction is proceeding.[3]

G cluster_0 Electrophilic Aromatic Substitution Acetanilide Acetanilide SulfonicAcid p-Acetamidobenzenesulfonic acid (Intermediate) Acetanilide->SulfonicAcid Sulfonation ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) (Excess) ChlorosulfonicAcid->SulfonicAcid Product p-Acetamidobenzenesulfonyl chloride ChlorosulfonicAcid->Product SulfonicAcid->Product Chlorination HCl HCl (gas) Product->HCl G cluster_0 Reduction & Acidification SulfonylChloride p-Acetamidobenzenesulfonyl chloride SulfinateSalt Sodium p-acetamidobenzenesulfinate (in solution) SulfonylChloride->SulfinateSalt Reduction (pH > 7) Sulfite Sodium Sulfite (Na₂SO₃) Sulfite->SulfinateSalt Acid Sulfuric Acid (H₂SO₄) (for workup) Product p-Acetamidobenzenesulfinic acid (precipitate) Acid->Product SulfinateSalt->Product Acidification

Caption: Stage 2: Reduction of Sulfonyl Chloride.

Experimental Protocol: Synthesis of p-Acetamidobenzenesulfinic Acid

This protocol is a direct adaptation of the procedure published in Organic Syntheses, ensuring high reliability and reproducibility. [1] Materials:

  • Crude p-acetamidobenzenesulfonyl chloride (from Stage 1, ~0.5 mole basis)

  • Crystallized sodium sulfite (Na₂SO₃·7H₂O): 252 g (1 mole)

  • 50% Sodium hydroxide solution

  • 60% Sulfuric acid

  • Water

Procedure:

  • Reaction Setup: In a suitable flask, dissolve 252 g of crystallized sodium sulfite in 500 mL of water. Add the crude p-acetamidobenzenesulfonyl chloride obtained from Stage 1.

  • Reduction: Shake or stir the mixture vigorously for two hours at room temperature. The reduction is not instantaneous. A gelatinous impurity may form, so the solution will not become clear. [1]3. pH Control: During the two-hour reaction period, monitor the pH. Keep the mixture slightly alkaline by adding small portions of 50% sodium hydroxide solution as needed. [1]4. Filtration: After two hours, filter the mixture to remove any insoluble impurities.

  • Precipitation: Slowly add 60% sulfuric acid to the filtrate while stirring. The p-acetamidobenzenesulfinic acid will precipitate as fine crystals.

  • Isolation and Drying: Collect the crystals by suction filtration and wash with a small amount of cold water. Dry the product. The resulting sulfinic acid melts at approximately 155°C with decomposition. [1]7. Yield: The expected yield is 50–55 g, which corresponds to a 43–47% overall yield based on the initial amount of acetanilide used. [1]

Modern Perspectives and Alternative Syntheses

While the classical two-stage synthesis is robust, modern chemistry often seeks milder and more efficient conditions. The synthesis of sulfinic acids, in general, has seen significant innovation. Classically, these compounds are synthesized via the oxidation of thiols or the reduction of sulfonyl chlorides. [4]However, these methods can suffer from harsh conditions and the formation of byproducts due to the multiple accessible oxidation states of sulfur. [4] Recent advances include oxidation-free methods for generating sulfinate salts under mild conditions, which can then be used in one-pot syntheses of sulfones and sulfonamides. [4]Such methods provide valuable alternatives for complex molecules where the classical high-temperature and strongly acidic or basic conditions are not viable.

Applications in Drug Discovery and Development

The primary value of p-acetamidobenzenesulfinic acid in drug development is its role as a stable precursor to a wide array of sulfonamide-based drugs. The sulfonamide functional group (-SO₂NH-) is a key pharmacophore found in numerous therapeutic agents, including antibacterials, diuretics, and anticonvulsants.

By first synthesizing and isolating the sulfinic acid or its salt, researchers can avoid handling the more reactive and less stable sulfonyl chloride intermediate. [5]The sulfinic acid can be re-oxidized under controlled conditions to the sulfonyl chloride or used in other coupling reactions to build molecular complexity, making it a versatile building block for combinatorial chemistry and late-stage functionalization in drug discovery programs.

References
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  • Davies, H. M. L., Cantrell, W. R., Jr., Romines, K. R., & Baum, J. S. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. Organic Syntheses, 70, 93. DOI: 10.15227/orgsyn.070.0093. [Link]

  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 3. DOI: 10.15227/orgsyn.001.0003. [Link]

  • Cho, S. H., Hwang, S. J., & Chang, S. (2008). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Water. Organic Syntheses, 85, 219-227. DOI: 10.15227/orgsyn.085.0219. [Link]

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4-Acetamidobenzenesulfinic acid solubility in DMSO, methanol, water

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Acetamidobenzenesulfonic Acid in DMSO, Methanol, and Water

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a comprehensive analysis of the solubility of 4-Acetamidobenzenesulfonic acid in three common laboratory solvents: dimethyl sulfoxide (DMSO), methanol, and water. By dissecting the molecular interactions between the solute and each solvent, we explain the observed solubility characteristics and provide a robust experimental protocol for researchers to determine precise thermodynamic solubility, a crucial step in preclinical development.

A Note on Nomenclature

A preliminary review of the literature reveals a common point of confusion between 4-Acetamidobenzenesulfi nic acid and 4-Acetamidobenzenesulfo nic acid. Publicly available data and supplier catalogs predominantly refer to the sulfonic acid derivative, CAS Number 121-62-0 . Datasheets for this compound sometimes incorrectly list the sulfinic acid as a synonym.[1] Given the extensive data and commercial availability of the sulfonic acid, this guide will focus exclusively on 4-Acetamidobenzenesulfonic acid (CAS 121-62-0) , hereafter referred to as ABSA.

Physicochemical Drivers of Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute and solvent molecules. To understand the solubility of ABSA, we must first analyze its structural features and the corresponding properties of each solvent.

Solute Analysis: 4-Acetamidobenzenesulfonic Acid (ABSA)

ABSA is a multifaceted molecule possessing both polar and non-polar characteristics, along with significant potential for hydrogen bonding. Its structure can be deconstructed into three key functional regions.

Caption: Key functional groups of ABSA governing its solubility.

Solvent Properties

The choice of solvent is paramount. DMSO, methanol, and water represent three distinct classes of polar solvents, each interacting with ABSA in a unique manner.

SolventTypeKey CharacteristicsDielectric Constant (ε)
Water (H₂O) Polar ProticExcellent H-bond donor & acceptor; high polarity.[2][3]~80
Methanol (CH₃OH) Polar ProticGood H-bond donor & acceptor; moderate polarity with a non-polar methyl group.[4][5]~33
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent H-bond acceptor (at sulfoxide oxygen); no H-bond donor capability; high polarity.[2][4]~47

Solubility Profile of ABSA

While precise, publicly available quantitative solubility data is scarce, a consistent qualitative profile emerges from supplier datasheets and chemical principles.[1][6] This profile can be rationalized by examining the solute-solvent interactions.

SolventQualitative SolubilityPrimary Intermolecular Forces
Water (pH 7) Highly Soluble[7][8]Ion-Dipole, Hydrogen Bonding
Methanol Slightly Soluble[1][6]Hydrogen Bonding
DMSO Slightly Soluble[1][6]Hydrogen Bonding
Analysis in Water (Polar Protic)

The designation "highly soluble" in water is primarily due to the strong acidic nature of the sulfonic acid group. The pKa of the parent compound, sulfanilic acid, is approximately 3.25.[9] Therefore, in neutral or alkaline aqueous solutions (pH > 4), ABSA will exist predominantly in its deprotonated, anionic form (a sulfonate). This ionic character dramatically increases solubility through powerful ion-dipole interactions with water molecules, which effectively solvate the charged species. Furthermore, the remaining H-bond donor (N-H) and acceptor sites (C=O, S=O) readily interact with the water network.

Analysis in Methanol (Polar Protic)

The "slight" solubility in methanol is a result of competing factors. As a protic solvent, methanol can engage in hydrogen bonding with ABSA's sulfonic acid and amide groups.[5] However, two factors limit its efficacy compared to water:

  • Lower Polarity: Methanol's lower dielectric constant makes it less effective at solvating charged species, so it cannot stabilize the sulfonate anion as efficiently as water.

  • Hydrophobic Character: Both the benzene ring of ABSA and the methyl group of methanol introduce non-polar character, which disrupts the favorable polar interactions.

Analysis in DMSO (Polar Aprotic)

DMSO's interaction with ABSA is fundamentally different. As a potent H-bond acceptor, it can interact strongly with the acidic proton of the sulfonic acid group and the amide N-H proton.[2] However, its "slight" solubility stems from its aprotic nature:

  • No H-bond Donation: DMSO cannot donate hydrogen bonds to the oxygen atoms of ABSA's carbonyl and sulfonyl groups, resulting in a less comprehensive solvation shell compared to protic solvents.

  • Poor Anion Solvation: Aprotic solvents are notoriously poor at solvating anions.[5] If ABSA deprotonates, the resulting sulfonate is not well-stabilized by DMSO, limiting the overall solubility.

cluster_water Interaction with Water (High Solubility) cluster_methanol Interaction with Methanol (Slight Solubility) cluster_dmso Interaction with DMSO (Slight Solubility) w_solute ABSA (Anion Form) -SO₃⁻ w_solvent H₂O (Protic) H-O-H w_solute->w_solvent Strong Ion-Dipole + H-Bonding m_solute ABSA (Neutral Form) -SO₃H m_solvent CH₃OH (Protic) H-O-CH₃ m_solute->m_solvent H-Bonding (Limited by non-polar groups) d_solute ABSA (Neutral Form) -SO₃H d_solvent DMSO (Aprotic) (CH₃)₂S=O d_solute->d_solvent H-Bond Acceptance Only (Poor anion solvation)

Caption: Dominant solute-solvent interactions for ABSA.

Protocol for Determination of Thermodynamic Equilibrium Solubility

To overcome the lack of quantitative data, researchers must determine it experimentally. The gold-standard method for this is the shake-flask equilibrium solubility assay. This protocol is designed to be a self-validating system, ensuring the generation of trustworthy and accurate data crucial for drug development decisions.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. The resulting saturated solution is then carefully separated from the solid and the concentration of the dissolved compound is determined, typically by LC-MS or HPLC-UV.

Step-by-Step Methodology
  • Preparation of Compound and Solvents:

    • Accurately weigh approximately 2-5 mg of solid ABSA into a 1.5 mL glass vial. The exact mass should be recorded. Ensure the compound is in a stable, crystalline form if possible.

    • Causality: Using an excess of solid is critical to ensure that the final solution is truly saturated, which is the definition of thermodynamic solubility.

    • Dispense a precise volume (e.g., 1.0 mL) of the desired solvent (DMSO, Methanol, or Water [specify buffer and pH, e.g., PBS pH 7.4]) into the vial.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for 24 hours.

    • Causality: A 24-hour incubation is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of solubility (kinetic solubility), while longer times are rarely necessary. Constant temperature is crucial as solubility is temperature-dependent.

  • Separation of Saturated Supernatant:

    • After incubation, allow the vials to rest for 30 minutes to permit larger particles to settle.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

    • Causality: This step is the most critical for accuracy. Any transfer of solid particles into the analysis sample will falsely inflate the measured solubility.

    • Carefully remove an aliquot of the clear supernatant without disturbing the pellet. For maximum confidence, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).

  • Sample Analysis (Quantification):

    • Prepare a calibration curve of ABSA of known concentrations in the relevant solvent.

    • Dilute the saturated supernatant sample into the analytical range of the calibration curve.

    • Analyze the standards and the diluted sample by a validated HPLC-UV or LC-MS method.

    • Causality: A multi-point calibration curve is the cornerstone of a self-validating protocol. It ensures the accuracy and precision of the final concentration measurement. LC-MS is preferred for its high sensitivity and selectivity.

  • Calculation and Reporting:

    • Determine the concentration of the diluted sample by interpolating its response against the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Report the final thermodynamic solubility in standard units (e.g., µg/mL or µM).

cluster_workflow Thermodynamic Solubility Workflow A 1. Preparation Add excess solid ABSA to 1 mL solvent B 2. Equilibration Shake at constant temp for 24 hours A->B C 3. Separation Centrifuge & Filter to isolate supernatant B->C D 4. Quantification Analyze supernatant by LC-MS against a calibration curve C->D E 5. Result Report solubility in µg/mL or µM D->E

Caption: Experimental workflow for determining solubility.

Conclusion and Recommendations

The solubility of 4-Acetamidobenzenesulfonic acid is a classic example of how molecular structure dictates physicochemical properties. Its solubility is highest in neutral or basic aqueous media due to the formation of a highly polar sulfonate salt. In less polar or aprotic organic solvents like methanol and DMSO, its solubility is limited by weaker or less comprehensive solute-solvent interactions.

For researchers in drug development, relying on qualitative descriptors is insufficient. It is strongly recommended that the thermodynamic solubility be determined experimentally using the robust shake-flask protocol detailed herein. This quantitative data is foundational for the reliable interpretation of biological assays and for the rational design of formulation strategies.

References

  • Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]

  • Unacademy. Polar Protic and Polar Aprotic Solvents. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Solubility of Things. Sulfanilic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8479, Sulfanilic acid. [Link]

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4-Acetamidobenzenesulfinic acid melting point and decomposition temperature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Properties of 4-Acetamidobenzenesulfinic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is an organic intermediate whose thermal behavior is critical for its synthesis, purification, storage, and application in drug development. A review of available data reveals significant ambiguity, often confusing the target compound with its more stable sulfonic acid analogue. This guide provides a critical analysis of existing data and establishes a definitive framework for its thermal characterization. We delve into the inherent chemical instability of aromatic sulfinic acids, which dictates that the primary thermal event is decomposition rather than a distinct melting point. Standardized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are presented to enable researchers to generate reliable and reproducible data. This document serves as a comprehensive resource, blending theoretical principles with actionable experimental methodologies to ensure the safe and effective handling of this compound.

Chemical Identity and the Inherent Instability of Sulfinic Acids

A frequent source of error in the literature and commercial datasheets is the confusion between this compound and 4-acetamidobenzenesulfonic acid. Their structures are similar but their chemical and thermal properties are markedly different.

  • This compound: C₈H₉NO₃S, Molar Mass: 215.23 g/mol . Features a sulfinic acid group (-SO₂H).

  • 4-Acetamidobenzenesulfonic Acid: C₈H₉NO₄S, Molar Mass: 231.23 g/mol . Features a sulfonic acid group (-SO₃H).

The sulfur atom in a sulfinic acid is in a lower oxidation state (+2) compared to a sulfonic acid (+4), rendering it significantly less stable. The thermal behavior of sulfinic acids is dominated by two primary pathways:

  • Disproportionation: At moderate temperatures (25-100°C), sulfinic acids can disproportionate into a thiolsulfonate and a sulfonic acid. This is a crucial consideration for storage and handling, as the material can degrade even without significant heating.[1]

  • Thermal Decomposition: At elevated temperatures, the C-S bond cleaves, typically through a free-radical mechanism, to release sulfur dioxide (SO₂) and other products derived from the aromatic ring.[1] This decomposition often occurs before or concurrently with melting, making the determination of a true melting point challenging, if not impossible.

A Critical Review of Reported Thermal Data

The reported thermal data for this compound is sparse and often contradictory, likely due to the aforementioned confusion with its sulfonic acid counterpart.

ParameterReported ValueSourceCritical Analysis
Melting Point>180°C (dec.)United States Biological[2]The abbreviation "dec." signifies decomposition. The source incorrectly lists the sulfinic and sulfonic acids as synonyms, casting doubt on which compound was measured. This value likely represents the onset of decomposition.
Melting Point223-225°CGuidechem[3], ChemicalBook[4]This value is explicitly for the deuterated analogue of 4-acetamidobenzenesulfonic acid , not the sulfinic acid. It is included here to highlight the common data misattribution.

Given the inherent instability of the sulfinic acid moiety, it is scientifically unsound to expect a sharp, reproducible melting point. The primary, observable thermal event is decomposition. Therefore, the focus of any thermal analysis must be on accurately characterizing the onset temperature and profile of this decomposition.

Recommended Methodologies for Thermal Characterization

To obtain reliable and meaningful data, a dual-method approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory. These protocols are designed to be self-validating systems.

Differential Scanning Calorimetry (DSC) for Transition Profiling

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting (endotherm) and decomposition (often an exotherm).

Objective: To identify the onset temperature of thermal events and determine if any melting occurs prior to or concurrently with decomposition.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a vented aluminum DSC pan. Using a vented pan is critical to allow gaseous decomposition products to escape, preventing a pressure buildup that could damage the instrument and alter the thermogram.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere, preventing oxidative side reactions.

  • Temperature Program:

    • Equilibrate the cell at 30°C.

    • Ramp the temperature at a linear rate of 10°C/min up to a final temperature of 250°C. A rate of 10°C/min is standard and provides a good balance between resolution and sensitivity.[5]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Analyze the thermogram for endothermic peaks (potential melting) and exothermic peaks (decomposition).

    • Expected Result: A sharp endotherm for melting is unlikely. The most probable observation is a broad exothermic event beginning around 180°C, which may have complex peak shapes indicating multiple decomposition steps. Any small endotherm observed prior to this exotherm would need to be investigated for reproducibility and potential correlation with a mass loss event in TGA.

Thermogravimetric Analysis (TGA) for Decomposition Quantification

TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining decomposition temperatures and quantifying mass loss.

Objective: To precisely determine the onset temperature of decomposition and quantify the mass lost at each stage.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a completely inert atmosphere.[6]

  • Temperature Program:

    • Hold isothermally at 30°C for 10 minutes to allow the balance to stabilize.

    • Ramp the temperature at a rate of 10°C/min up to 300°C.

  • Data Analysis:

    • Plot the percent mass loss versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG curve), which shows the rate of mass loss and helps identify the temperature of maximum decomposition rate (Tmax).[7]

    • Expected Result: The TGA curve will likely show a significant mass loss event starting around 180°C. The total mass loss can be compared to the theoretical mass of SO₂ (29.7%) to provide evidence for the decomposition mechanism.

Visualization of Workflow and Mechanisms

A logical workflow is essential for accurate characterization. The following diagram outlines the recommended process.

G cluster_prep Sample Handling & Preparation cluster_analysis Thermal Analysis Core cluster_data Data Interpretation Prep Obtain & Grind Sample (Under Inert Atmosphere if Possible) DSC DSC Analysis (3-5 mg, Vented Pan, 10°C/min) Prep->DSC TGA TGA Analysis (5-10 mg, 10°C/min) Prep->TGA DSC_Data Analyze DSC Thermogram (Identify Endo/Exo Onsets) DSC->DSC_Data TGA_Data Analyze TGA/DTG Curves (Quantify Mass Loss) TGA->TGA_Data Conclusion Correlate Events & Determine Decomposition Profile DSC_Data->Conclusion TGA_Data->Conclusion

Caption: Recommended workflow for thermal analysis.

The thermal behavior of this compound is a competition between melting and decomposition.

G cluster_pathways Upon Heating start This compound (Solid, Room Temp) melt Melting (Endothermic) (Liquid Phase) start->melt Hypothetical Pathway (Likely Preempted by Decomposition) decomp Decomposition (Exothermic) (C-S Bond Cleavage) start->decomp ~180°C (Dominant Pathway) melt->decomp products Gaseous Products (SO₂) + Solid Residue decomp->products

Caption: Competing thermal pathways upon heating.

Conclusion and Best Practices

The thermal characterization of this compound requires a nuanced approach that acknowledges its inherent instability.

  • Primary Finding: A distinct, reproducible melting point for this compound is not reliably reported and is unlikely to be observable. The primary thermal event is decomposition, with an onset temperature of approximately 180°C.

  • Methodological Imperative: The use of both DSC and TGA is essential. TGA definitively identifies the temperature of mass loss, while DSC characterizes the energetic nature of the transition (endothermic vs. exothermic).

  • Safety and Handling: Researchers must be aware of the potential for disproportionation even at moderate temperatures, which can alter sample purity over time.[1] Long-term storage should be at reduced temperatures (-20°C is recommended by some suppliers for related compounds) and potentially under an inert atmosphere.[2]

  • Recommendation: When reporting thermal data for this compound, it is crucial to specify the onset of decomposition from TGA (e.g., T₅% mass loss) and the peak temperature of any corresponding exothermic event from DSC. Referring to a "melting point" is likely inaccurate and should be avoided unless a distinct endotherm can be reproducibly demonstrated without simultaneous mass loss.

By adhering to the principles and protocols outlined in this guide, scientists can ensure the generation of accurate, reliable thermal data for this compound, contributing to its safe handling and effective use in research and development.

References

  • Field, L., & Locke, J. E. (1962). Thermal Decomposition of Sulfinic Acids. Journal of the American Chemical Society, 84(5), 846–849. [Link]

  • Mazurek-Wydołkowska, E., et al. (2014). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica, 71(1), 131-137. [Link]

  • Dubey, R., et al. (2020). Thermogravimetric Analysis (TGA) of Graphene Materials: Effect of Particle Size of Graphene, Graphene Oxide and Graphite on Thermal Parameters. Materials, 13(21), 4925. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical factors influencing the stability of 4-Acetamidobenzenesulfinic acid (CAS No. 121-62-0), offering field-proven insights for its proper storage and handling. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical methodologies to ensure the integrity and reliability of this important chemical intermediate.

Introduction and Chemical Profile

This compound, also known as N-acetylsulfanilic acid, is a sulfinic acid derivative of acetanilide.[1][2] It serves as a metabolite of sulfanilic acid and is a valuable intermediate in various organic syntheses.[2][3][4] Understanding its inherent stability is paramount for its effective use in research and manufacturing, as its sulfinic acid moiety is susceptible to specific degradation pathways.

Key Chemical Identifiers:

  • CAS Number: 121-62-0[1]

  • Molecular Formula: C₈H₉NO₄S[1]

  • Molecular Weight: 215.23 g/mol [1]

  • Appearance: White to off-white crystalline solid.[1][5]

  • Solubility: Slightly soluble in DMSO and Methanol.[1]

  • Melting Point: Decomposes at temperatures greater than 180°C.[1]

The Chemical Causality of Instability: Core Degradation Pathways

The principal challenge in maintaining the integrity of this compound lies in the reactivity of the sulfinic acid group (-SO₂H). Unlike the more stable sulfonic acids (-SO₃H), sulfinic acids are intermediate oxidation states of sulfur and are thus susceptible to both oxidation and disproportionation.

A. Oxidation: The most common degradation pathway is the oxidation of the sulfinic acid to the corresponding sulfonic acid, 4-acetamidobenzenesulfonic acid. This reaction is readily facilitated by atmospheric oxygen and can be accelerated by moisture and elevated temperatures. The product is chemically stable under standard ambient conditions (room temperature).

B. Disproportionation (Dismutation): In the presence of acid or upon heating, sulfinic acids can undergo disproportionation. In this complex reaction, two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate. This pathway represents a significant loss of the active material and introduces impurities that can complicate subsequent synthetic steps.

Below is a diagram illustrating these primary degradation routes.

G cluster_main Degradation of this compound A This compound (C₈H₉NO₃S) B 4-Acetamidobenzenesulfonic Acid (C₈H₉NO₄S) A->B Oxidation (+[O], e.g., Air) A->B Disproportionation (Heat, Acid) C S-(4-acetamidophenyl) 4-acetamidobenzene-1-thiosulfonate A->C Disproportionation (Heat, Acid)

Caption: Primary degradation pathways for this compound.

Validated Storage and Handling Protocols

A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Given the susceptibility to oxidation, moisture, and thermal decomposition, the following conditions are mandated.

Storage Conditions

Long-term stability is best achieved by mitigating the environmental factors that promote degradation. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale & Causality
Temperature Long-term: -20°C [1] Short-term: Room Temperature [1]Low temperatures significantly reduce the rate of both thermal decomposition and oxidative degradation. While short-term storage at room temperature is permissible, it is not ideal.[1]
Atmosphere Inert Atmosphere (e.g., Argon, Nitrogen) [6][7]Prevents the primary degradation pathway of oxidation by atmospheric oxygen, thus preserving the sulfinic acid moiety.
Moisture Store in a dry, desiccated environment The compound is noted to be moisture-sensitive and hygroscopic.[5][8] Moisture can act as a catalyst for both oxidation and disproportionation reactions.
Container Tightly closed, sealed, opaque container [6][9]A tight seal is critical to prevent the ingress of moisture and atmospheric oxygen.[6] Opaque containers protect the compound from potential light-induced degradation, a general best practice for complex organic molecules.
Safe Handling Workflow

Adherence to proper handling procedures is crucial to prevent contamination, degradation, and ensure user safety. The compound may cause skin, eye, and respiratory irritation.[10][11]

G cluster_workflow Handling Workflow prep Preparation (Don PPE, Prepare Fume Hood) retrieve Retrieve from Storage (e.g., -20°C Freezer) prep->retrieve equilibrate Equilibrate to Room Temp (Inert, Dry Atmosphere) retrieve->equilibrate dispense Dispense Material (In Fume Hood, Minimize Exposure) equilibrate->dispense seal Securely Seal & Purge (Backfill with Inert Gas) dispense->seal store Return to Storage (e.g., -20°C Freezer) seal->store

Caption: Logical workflow for handling this compound.

Key Handling Steps:

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][12]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][12]

  • Dispensing: For maximum recovery of the product, centrifuge the original vial before removing the cap to ensure all solid material is at the bottom.[1]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents, which will rapidly convert it to the sulfonic acid.[9]

  • Spill Response: In case of a spill, avoid generating dust. Sweep up the material and place it into a suitable container for disposal.[9]

Experimental Workflow: Stability Assessment via HPLC

To empirically validate the stability of a given batch of this compound under specific conditions, a High-Performance Liquid Chromatography (HPLC) method is the industry standard. This allows for the quantification of the parent compound and the detection of its primary degradation product, 4-acetamidobenzenesulfonic acid.

Protocol for Isocratic HPLC Analysis

This protocol provides a robust starting point for developing a stability-indicating method.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Deionized Water (18 MΩ·cm).

    • Formic Acid (or other suitable buffer to maintain a consistent acidic pH, e.g., pH 3).

  • Chromatographic Conditions (Example):

    • Mobile Phase: 20:80 Acetonitrile:Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase. Create a calibration curve using serial dilutions.

    • Sample Preparation: Place aliquots of the test material in vials under the desired stress conditions (e.g., -20°C, Room Temperature, 40°C/75% RH).

    • Time Point Analysis: At specified intervals (T=0, 1 week, 1 month, etc.), dissolve a pre-weighed amount of the sample from each condition in the mobile phase to a known concentration.

    • Injection & Analysis: Inject the standards and samples onto the HPLC system.

    • Data Interpretation: Quantify the peak area of this compound. A decrease in its peak area over time indicates degradation. The appearance of a new, more polar peak (shorter retention time) is likely the 4-acetamidobenzenesulfonic acid degradation product.

Stability Testing Workflow Diagram

G cluster_hplc HPLC Stability Study Workflow start Start: T=0 Analysis (Establish Baseline Purity) aliquot Aliquot Samples into Stress Conditions (-20°C, RT, 40°C/75%RH) start->aliquot incubate Incubate for Defined Time Period aliquot->incubate sample Prepare Sample for Analysis (Dissolve in Mobile Phase) incubate->sample inject Inject onto HPLC System sample->inject analyze Analyze Chromatogram (Quantify Parent & Impurity Peaks) inject->analyze compare Compare to T=0 & Previous Timepoints analyze->compare compare->incubate Next Timepoint end Conclusion on Stability Under Test Conditions compare->end

Caption: A systematic workflow for conducting a stability study using HPLC.

Conclusion

The chemical integrity of this compound is fundamentally linked to its storage and handling. Its susceptibility to oxidation and disproportionation necessitates stringent control over temperature, atmosphere, and moisture. Long-term storage at -20°C under an inert atmosphere provides the most reliable method for preserving its purity. By implementing the validated protocols and analytical methodologies described in this guide, researchers and scientists can ensure the quality of their material, leading to more reproducible and trustworthy results in their synthetic applications.

References

  • 4-Acetamidobenzenesulfonyl azide - SAFETY DATA SHEET. Oakwood Chemical. [Link]

  • p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Acid Handling. University of Utah. [Link]

  • Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed. PubMed. [Link]

  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE - Zaera Research Group. University of California, Riverside. [Link]

  • (PDF) Acids Handling - ResearchGate. ResearchGate. [Link]

  • Degradation of benzenesulfonic and p-toluenesulfonic acids by strains pseudomonas putida BS1331 - ResearchGate. ResearchGate. [Link]

  • Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1 - PubMed. PubMed. [Link]

  • SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. Latin American Journal of Pharmacy. [Link]

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A Technical Guide to the Spectroscopic Characterization of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-acetamidobenzenesulfinic acid (C₈H₉NO₃S), a valuable intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with available experimental data to offer a robust analytical profile of the molecule. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing both interpretive insights and practical experimental protocols.

A critical point of clarification is the frequent confusion between this compound and its more oxidized counterpart, 4-acetamidobenzenesulfonic acid. The sulfinic acid moiety (-SO₂H) possesses distinct chemical and spectroscopic properties compared to the sulfonic acid group (-SO₃H), a distinction that is crucial for accurate characterization. This guide focuses exclusively on the sulfinic acid.

Molecular Structure and Analytical Workflow

The structural framework of this compound, with key atoms labeled for spectroscopic discussion, is presented below. A generalized workflow for the comprehensive spectroscopic analysis of this compound follows.

Caption: Molecular Structure of this compound

Figure 2: General Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in appropriate deuterated solvent IR IR Spectroscopy Sample->IR Prepare KBr pellet or other suitable sample MS Mass Spectrometry Sample->MS Introduce into ion source Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General Spectroscopic Analysis Workflow

¹H NMR Spectroscopy: A Predicted Spectrum

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-6 (ortho to -SO₂H)7.7 - 7.9Doublet~8.5
H-3, H-5 (ortho to -NHCOCH₃)7.6 - 7.8Doublet~8.5
NH9.5 - 10.5Singlet (broad)-
CH₃2.1 - 2.3Singlet-
SO₂H10.0 - 12.0Singlet (broad)-

Rationale behind the Predictions:

  • Aromatic Protons: The protons on the benzene ring (H-2, H-6, H-3, H-5) are expected to appear as two distinct doublets. The electron-withdrawing sulfinic acid group will deshield the adjacent protons (H-2, H-6), shifting them downfield. Conversely, the electron-donating acetamido group will shield its adjacent protons (H-3, H-5), shifting them upfield relative to the other aromatic protons. The coupling constant of approximately 8.5 Hz is characteristic of ortho-coupling in a benzene ring.

  • Amide Proton (NH): The amide proton is expected to be a broad singlet in a downfield region, with its chemical shift being highly dependent on the solvent and concentration.

  • Methyl Protons (CH₃): The three protons of the acetyl methyl group will appear as a sharp singlet in the upfield region.

  • Sulfinic Acid Proton (SO₂H): This acidic proton is expected to be a very broad singlet, often exchanging with residual water in the solvent, and its observation can be challenging.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like NH and OH.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

    • The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: A Predicted Spectrum

Similar to the proton NMR, a predicted ¹³C NMR spectrum is provided in the absence of readily available experimental data. The chemical shifts are estimated based on the additive effects of the -NHCOCH₃ and -SO₂H substituents on the benzene ring carbons.

Predicted ¹³C NMR Data for this compound
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (acetyl)168 - 170
C-1 (ipso to -SO₂H)145 - 150
C-4 (ipso to -NHCOCH₃)140 - 145
C-2, C-6 (ortho to -SO₂H)128 - 132
C-3, C-5 (ortho to -NHCOCH₃)118 - 122
CH₃ (acetyl)24 - 26

Rationale behind the Predictions:

  • Carbonyl Carbon: The carbonyl carbon of the acetamido group is expected to be the most downfield signal, typical for amide carbonyls.

  • Ipso-Carbons: The carbons directly attached to the substituents (C-1 and C-4) are significantly shifted. The carbon attached to the sulfinic acid group (C-1) is expected to be highly deshielded. The carbon attached to the nitrogen of the acetamido group (C-4) will also be downfield.

  • Aromatic Carbons: The remaining aromatic carbons (C-2, C-6, C-3, C-5) will have distinct chemical shifts. The carbons ortho to the electron-withdrawing sulfinic acid group (C-2, C-6) will be more deshielded than those ortho to the electron-donating acetamido group (C-3, C-5).

  • Methyl Carbon: The methyl carbon of the acetyl group will appear at the most upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Tune the probe for ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

  • Data Acquisition:

    • A significantly larger number of scans (e.g., 1024 or more) is typically needed to achieve an adequate signal-to-noise ratio.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transformation, phasing, baseline correction).

    • Calibrate the chemical shift scale using the solvent signal as a reference (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy: Experimental Data for the Sodium Salt

IR Absorption Data for Sodium 4-Acetamidobenzene-1-sulfinate
Vibrational Mode Frequency (cm⁻¹)
N-H Stretch (Amide)3300 - 3400 (broad)
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 2960
C=O Stretch (Amide I)~1670
N-H Bend (Amide II)~1540
C=C Stretch (Aromatic)1400 - 1600 (multiple bands)
S=O Stretch (Sulfinate)950 - 1050

Interpretation and Comparison to the Free Acid:

  • N-H and C=O Stretches: The positions of the amide N-H and C=O (Amide I) bands are characteristic and confirm the presence of the acetamido group.

  • S=O Stretch: In the sodium salt, the sulfinate group (SO₂⁻) exhibits a strong absorption band in the 950-1050 cm⁻¹ region. For the free sulfinic acid (-SO₂H), this band is expected to be at a higher frequency, typically in the 1090-1140 cm⁻¹ range.

  • O-H Stretch: A key difference in the spectrum of the free acid would be the presence of a broad O-H stretching band from the sulfinic acid group, likely in the 2500-3300 cm⁻¹ region, potentially overlapping with the N-H stretch.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry: Predicted Fragmentation Pattern

An experimental mass spectrum for this compound is not widely available. The following is a prediction of the fragmentation pattern under electron ionization (EI), which is a common technique for the analysis of small organic molecules.

The molecular ion (M⁺˙) is expected to be observed, and subsequent fragmentation is likely to proceed through several characteristic pathways for acetanilide and aromatic sulfur compounds.

Predicted Mass Spectrometry Data (EI) for this compound
m/z Proposed Fragment
199[M]⁺˙ (Molecular Ion)
157[M - CH₂=C=O]⁺˙
135[M - SO₂]⁺˙
134[M - SO₂H]⁺
93[C₆H₅NH₂]⁺˙
43[CH₃CO]⁺

Proposed Fragmentation Pathways:

Figure 3: Predicted EI Mass Spec Fragmentation M [M]⁺˙ m/z = 199 F157 [M - C₂H₂O]⁺˙ m/z = 157 M->F157 - CH₂CO F135 [M - SO₂]⁺˙ m/z = 135 M->F135 - SO₂ F134 [M - SO₂H]⁺ m/z = 134 M->F134 - •SO₂H F93 [C₆H₅NH₂]⁺˙ m/z = 93 F157->F93 - SO₂ F43 [CH₃CO]⁺ m/z = 43

Caption: Predicted EI Mass Spectrometry Fragmentation Pathways

  • Loss of Ketene: A very common fragmentation pathway for acetanilides is the loss of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, which would lead to a fragment at m/z 157.

  • Loss of Sulfur Dioxide: The sulfinic acid moiety can readily lose sulfur dioxide (SO₂, 64 Da), resulting in a fragment at m/z 135.

  • Cleavage of the C-S Bond: Homolytic cleavage of the C-S bond can lead to the loss of the sulfinyl radical (•SO₂H, 65 Da), generating a fragment at m/z 134.

  • Formation of Aniline Radical Cation: Subsequent loss of SO₂ from the m/z 157 fragment would result in the aniline radical cation at m/z 93.

  • Acylium Ion: Cleavage of the amide C-N bond can produce the stable acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak for acetylated compounds.

Experimental Protocol for Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Synthesis Overview

For practical purposes, this compound can be synthesized by the reduction of 4-acetamidobenzenesulfonyl chloride.[2] A common method involves the use of a reducing agent such as sodium sulfite. The sulfonyl chloride itself is typically prepared by the chlorosulfonation of acetanilide.[2] A thorough understanding of the synthesis is beneficial for anticipating potential impurities that might be observed in the spectra of the final product.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound. While a complete set of experimental data is not yet available in the public domain, the predicted ¹H NMR, ¹³C NMR, and mass spectral data, in conjunction with the experimental IR data for its sodium salt, offer a robust framework for the characterization of this compound. The provided protocols outline the standard methodologies for acquiring this data, empowering researchers to confidently identify and analyze this compound in their work.

References

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An In-depth Technical Guide to 4-Acetamidobenzenesulfonic Acid: A Key Metabolite of Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Metabolism and Synthesis

To the dedicated researchers, scientists, and drug development professionals, this guide offers a comprehensive exploration of 4-acetamidobenzenesulfonic acid, a principal metabolite of sulfanilic acid. Our journey will traverse the realms of xenobiotic metabolism, organic synthesis, and analytical chemistry. This document is not merely a collection of protocols; it is a narrative of scientific inquiry, designed to provide not only the "how" but, more critically, the "why." We will delve into the enzymatic machinery that governs the biotransformation of sulfanilic acid, provide detailed methodologies for the laboratory synthesis of its acetylated metabolite, and outline robust analytical techniques for its quantification. Every step is grounded in established scientific principles, ensuring that this guide serves as a trustworthy and authoritative resource in your research and development endeavors.

Section 1: The Metabolic Fate of Sulfanilic Acid: N-Acetylation

Sulfanilic acid (4-aminobenzenesulfonic acid), an industrial chemical and a known xenobiotic, undergoes biotransformation in mammals primarily through N-acetylation to form 4-acetamidobenzenesulfonic acid.[1] This metabolic conversion is a crucial detoxification pathway, rendering the parent compound more water-soluble and facilitating its excretion.[1]

The Enzymatic Engine: N-Acetyltransferases (NATs)

The acetylation of sulfanilic acid is catalyzed by a family of cytosolic enzymes known as N-acetyltransferases (NATs).[2][3] In humans and other mammals, two main isoforms, NAT1 and NAT2, are responsible for the acetylation of a wide array of aromatic amines and hydrazines.[4][5] These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acetyl group donor.[3][4]

The catalytic mechanism of NATs is a "ping-pong bi-bi" double displacement reaction.[3][4] This intricate process involves two key steps:

  • Acetyl Group Transfer to the Enzyme: Acetyl-CoA binds to the active site of the NAT enzyme, and the acetyl group is transferred to a cysteine residue within the catalytic triad, forming an acetyl-thioester intermediate.

  • Acetyl Group Transfer to the Substrate: The arylamine substrate (sulfanilic acid) then enters the active site and attacks the acetyl-thioester intermediate, resulting in the formation of the N-acetylated metabolite (4-acetamidobenzenesulfonic acid) and the regeneration of the free enzyme.

Genetic polymorphisms in both NAT1 and NAT2 genes lead to significant inter-individual and inter-ethnic variations in acetylation capacity, categorizing individuals as rapid, intermediate, or slow acetylators.[4][6] This genetic variability can influence the rate of sulfanilic acid metabolism and, consequently, its potential for bioaccumulation or toxicity.

Visualizing the Metabolic Pathway

The metabolic transformation of sulfanilic acid is a clear example of Phase II detoxification. The following diagram illustrates this pathway, highlighting the key players.

Metabolic_Pathway cluster_0 Cellular Environment SA Sulfanilic Acid (4-aminobenzenesulfonic acid) AABS 4-Acetamidobenzenesulfonic Acid SA->AABS Acetylation NAT N-Acetyltransferase (NAT1/NAT2) ACoA Acetyl-CoA CoA Coenzyme A ACoA->CoA Donates acetyl group

Caption: Metabolic N-acetylation of sulfanilic acid.

Section 2: Synthesis of 4-Acetamidobenzenesulfonic Acid

The laboratory synthesis of 4-acetamidobenzenesulfonic acid can be approached from two primary starting materials: the direct acetylation of sulfanilic acid or the sulfonation of acetanilide followed by hydrolysis. The former mirrors the metabolic pathway and is a more direct route.

Protocol: N-Acetylation of Sulfanilic Acid

This protocol is adapted from a patented method for the acetylation of aminoarylsulfonic acids.[4] The use of sulfuric acid as a solvent is crucial as it facilitates the reaction, which is otherwise challenging in aqueous media due to the zwitterionic nature of sulfanilic acid.

Materials:

  • Sulfanilic acid (dried)

  • Acetic anhydride

  • Sulfuric acid (99.5% or anhydrous)

  • Dimethylformamide (optional)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a mixture of 205 parts by weight of acetic anhydride, 5 parts by weight of dimethylformamide (optional, as a catalyst), and 300 parts by weight of anhydrous sulfuric acid. Cool the mixture to approximately 15°C.

  • Addition of Sulfanilic Acid: While stirring, gradually add 173 parts by weight of dried sulfanilic acid over one hour. The temperature should be allowed to rise slowly from about 15°C to 30°C during the addition.

  • Completion of Acetylation: After the addition is complete, heat the reaction mixture to approximately 65°C and continue stirring at this temperature to ensure the completion of the acetylation reaction.

  • Precipitation of the Product: Carefully and slowly pour the reaction mixture into 1000 parts by weight of water at about 35°C with stirring. The 4-acetamidobenzenesulfonic acid will precipitate out of the solution.

  • Isolation and Purification: Cool the suspension and collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the product with cold deionized water to remove any residual acid. The product can be further purified by recrystallization from hot water.

Causality of Experimental Choices:

  • Sulfuric Acid as Solvent: Sulfanilic acid exists as a zwitterion and is poorly soluble in most organic solvents. Concentrated sulfuric acid protonates the sulfonate group, increasing its solubility in the reaction medium and allowing for a homogeneous reaction with acetic anhydride.

  • Acetic Anhydride as Acetylating Agent: Acetic anhydride is a strong and readily available acetylating agent. The reaction is essentially irreversible, driving the equilibrium towards the formation of the amide.

  • Controlled Temperature: The initial cooling and slow addition of sulfanilic acid are necessary to control the exothermic reaction between sulfuric acid and the reactants. The subsequent heating ensures the reaction proceeds to completion in a reasonable timeframe.

Section 3: Analytical Quantification of 4-Acetamidobenzenesulfonic Acid

The accurate quantification of 4-acetamidobenzenesulfonic acid in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity, selectivity, and specificity.

Proposed LC-MS/MS Method

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3.5 µm)Provides good retention and separation of polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form for better retention and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase chromatography, providing good elution strength.
Gradient 5-95% B over 10 minutesA gradient elution is necessary to effectively elute the polar analyte and any less polar metabolites or matrix components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, providing good chromatographic efficiency.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 10 µLA standard injection volume for analytical LC-MS/MS.

Mass Spectrometry Conditions:

ParameterRecommended SettingJustification
Ionization Mode ESI NegativeThe sulfonic acid group is readily deprotonated, making negative ion mode more sensitive.
MRM Transitions Precursor Ion (Q1): m/z 214.0 -> Product Ion (Q3): To be determined experimentallyMultiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The exact product ion would be determined by infusing a standard of the analyte and performing a product ion scan. A likely fragmentation would be the loss of SO3 (m/z 80).
Internal Standard Deuterated 4-acetamidobenzenesulfonic acidA stable isotope-labeled internal standard is the gold standard for quantitative LC-MS/MS as it co-elutes with the analyte and corrects for matrix effects and variations in ionization.
Sample Preparation from Biological Matrices (e.g., Urine, Plasma)
  • Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Dilution (for urine): Dilute the urine sample (e.g., 1:10) with the initial mobile phase (e.g., 95% Mobile Phase A) containing the internal standard.

  • Filtration: Filter the supernatant (from plasma) or the diluted urine through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Workflow for Analytical Method Development:

Analytical_Workflow cluster_0 Method Development & Validation A Standard Preparation (Analyte & IS) B MS Optimization (Tune & select MRM transitions) A->B C Chromatography Development (Column, Mobile Phase, Gradient) A->C B->C D Sample Preparation (Extraction/Dilution) C->D E Method Validation (Linearity, Accuracy, Precision, etc.) D->E F Sample Analysis E->F

Caption: A typical workflow for LC-MS/MS method development.

Section 4: Biological Significance and Toxicological Profile

Biological Activity

Currently, there is a paucity of publicly available data specifically detailing the biological activity of 4-acetamidobenzenesulfonic acid. As a metabolite, its primary role is likely associated with the detoxification and elimination of sulfanilic acid. The acetylation of the amino group generally decreases the pharmacological or toxicological activity of the parent arylamine.

Toxicological Considerations
  • Reduced Toxicity Compared to Parent Compound: The N-acetylation of aromatic amines is generally considered a detoxification step, as it masks the reactive amino group that is often associated with toxicity, including methemoglobinemia and carcinogenesis.

  • Properties of Sulfonic Acids: Benzenesulfonic acids are generally strong acids and can cause local irritation upon direct contact.[7] However, in a physiological context, they are typically ionized and readily excreted in the urine.[1] Due to their high water solubility, they are unlikely to bioaccumulate.[7]

Further research is warranted to fully characterize the toxicological profile of 4-acetamidobenzenesulfonic acid.

Section 5: Conclusion and Future Directions

4-Acetamidobenzenesulfonic acid is the primary product of the metabolic detoxification of sulfanilic acid, a process mediated by the polymorphic N-acetyltransferase enzymes. This guide has provided a comprehensive overview of its metabolic formation, detailed protocols for its chemical synthesis, and a robust framework for its analytical quantification.

While the fundamental aspects of this metabolite are understood, several areas merit further investigation:

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies in various species are needed to understand the impact of NAT polymorphism on the disposition of sulfanilic acid.

  • Biological Activity Screening: A thorough screening of 4-acetamidobenzenesulfonic acid for any potential biological or pharmacological activity is warranted.

  • Toxicological Assessment: Comprehensive toxicological studies are necessary to definitively establish the safety profile of this metabolite.

This guide is intended to be a living document, and it is our hope that the information contained herein will catalyze further research into the fascinating interplay of metabolism, chemistry, and toxicology surrounding sulfanilic acid and its metabolites.

References

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A Multi-Modal Approach to Modern Drug Discovery: Integrating High-Throughput Screening, Mass Spectrometry, and Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of drug discovery is in a perpetual state of evolution, driven by the dual needs for greater efficiency and more profound biological insights. The traditional linear progression from target identification to lead optimization is being supplanted by a more integrated, multi-modal approach. This guide provides an in-depth technical exploration of three cornerstone technologies—High-Throughput Screening (HTS), Mass Spectrometry (MS), and Cryo-Electron Microscopy (Cryo-EM)—that are pivotal to this new paradigm. We will dissect the core methodologies of each, elucidate their synergistic application through a practical workflow, and provide field-proven insights to navigate the complexities of modern pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools to accelerate the journey from a biological hypothesis to a viable therapeutic candidate.

Part 1: The New Epoch of Drug Discovery: An Integrated Methodological Philosophy

The journey to bring a new drug to market is notoriously long and expensive, with a high rate of attrition.[1] A significant driver of this inefficiency has been a historically siloed approach to the different phases of discovery. The contemporary drug discovery process, however, increasingly relies on a rapid and iterative exchange of information between complementary technologies. This guide focuses on a powerful triad of techniques that exemplify this modern philosophy:

  • High-Throughput Screening (HTS): The engine of hit identification, HTS allows for the rapid testing of vast libraries of chemical compounds to identify those that interact with a biological target of interest.[2][3] This initial step casts a wide net to find starting points for drug development.[4]

  • Mass Spectrometry (MS): A versatile and highly sensitive analytical technique, MS is crucial for confirming the identity of hits from HTS, characterizing their interactions with the target, and providing early insights into their metabolic fate.[5][6] It serves as a critical bridge between initial discovery and detailed characterization.

  • Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique in structural biology, cryo-EM allows for the near-atomic resolution visualization of drug targets, often in complex with potential drug candidates.[7][8] This provides invaluable information about the mechanism of action and guides the rational design of more potent and selective compounds.[7]

The true power of these technologies is realized not in their isolated application, but in their strategic integration. This guide will illuminate the methodological and applicational aspects of each, culminating in a demonstration of their combined strength in a cohesive drug discovery workflow.

Part 2: High-Throughput Screening (HTS) - The Genesis of "Hits"

HTS is the foundational step in many drug discovery campaigns, designed to sift through immense chemical diversity to find molecules with a desired biological activity.[4] The core principle is to automate and miniaturize a biological assay to make it amenable to testing tens of thousands to millions of compounds.[9][10]

Core Principles & Causality in Experimental Choices

The success of an HTS campaign is critically dependent on the design and validation of the assay. The choice between a biochemical and a cell-based assay is a primary consideration, driven by the nature of the target and the desired biological readout.

  • Biochemical Assays: These assays utilize purified biological components, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity.[4] They are generally simpler to develop and execute, offering a clear, direct measure of target engagement. However, the trade-off is a potential lack of physiological relevance, as the assay conditions are artificial.

  • Cell-Based Assays: These assays are conducted in living cells, providing a more physiologically relevant context by measuring the effect of a compound on a cellular process. They can provide insights into compound permeability, cytotoxicity, and off-target effects. The complexity of cellular systems, however, can make assay development and data interpretation more challenging.

The choice of detection method is another critical factor, with fluorescence-based techniques being particularly common due to their sensitivity and adaptability to automated platforms.[11][12]

Methodological Deep Dive: Automation and Data Integrity

Modern HTS is heavily reliant on automation and robotics to handle the large scale of experiments.[1][13][14] This includes automated liquid handlers for precise dispensing of reagents and compounds into microtiter plates (typically in 384- or 1536-well formats), robotic arms for plate transport, and integrated readers for data acquisition.[10][14][15]

A key aspect of a trustworthy HTS protocol is the inclusion of self-validating metrics. The Z'-factor is a statistical parameter used to quantify the quality of an assay.[10] It is calculated using the means and standard deviations of the positive and negative controls on each plate:

Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control.

  • σ_n and μ_n are the standard deviation and mean of the negative control.

An assay with a Z'-factor greater than 0.5 is generally considered robust and reliable for HTS.[10]

Experimental Protocol: A Representative Fluorescence-Based Kinase Assay
  • Assay Principle: This assay measures the activity of a kinase by detecting the phosphorylation of a fluorescently labeled peptide substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in an appropriate assay buffer.

    • Prepare a stock solution of the fluorescently labeled peptide substrate.

    • Prepare a stock solution of ATP.

    • Dilute test compounds from a compound library to the desired screening concentration.

  • Assay Procedure (in a 384-well plate):

    • Using an automated liquid handler, dispense 5 µL of assay buffer into all wells.

    • Dispense 50 nL of test compound solution into the appropriate wells.

    • Dispense 50 nL of a positive control (e.g., a known inhibitor) and a negative control (e.g., DMSO vehicle) into designated wells.

    • Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop solution containing a chelating agent (e.g., EDTA).

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Calculate the Z'-factor for each plate to ensure data quality.

    • Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50%).

Visualization: The HTS Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_exec Automated Execution cluster_analysis Data Analysis & Hit Selection assay_dev Assay Development & Validation lib_prep Compound Library Preparation plate_map Plate Mapping (Controls & Samples) dispense Reagent & Compound Dispensing plate_map->dispense incubate Incubation dispense->incubate read Data Acquisition (Plate Reader) incubate->read qc Quality Control (Z'-Factor Calculation) read->qc hit_id Hit Identification (% Inhibition) qc->hit_id confirm Hit Confirmation & Triage hit_id->confirm to_ms To Mass Spectrometry Analysis confirm->to_ms Confirmed Hits

Caption: A schematic of the High-Throughput Screening (HTS) workflow.

Part 3: Mass Spectrometry - Interrogating the "Hits"

Once HTS has identified a set of initial "hits," mass spectrometry becomes an indispensable tool for the next phase of investigation.[5] Its high sensitivity and specificity allow for the unambiguous confirmation of hit identity, characterization of binding to the target protein, and early assessment of metabolic liabilities.[5][16]

Core Principles & Causality in Experimental Choices

At its core, a mass spectrometer measures the mass-to-charge ratio (m/z) of ionized molecules.[5] When coupled with liquid chromatography (LC), which separates components of a mixture over time, LC-MS provides a powerful platform for analyzing complex biological samples.[17]

Tandem Mass Spectrometry (MS/MS) is a particularly powerful technique in drug discovery.[18] It involves multiple stages of mass analysis:

  • MS1: A precursor ion of interest (e.g., the protonated molecule of a hit compound) is selected.

  • Fragmentation: The selected ion is fragmented into smaller product ions, typically through collision with an inert gas.

  • MS2: The m/z of these product ions are measured, generating a fragmentation spectrum that is a unique fingerprint of the molecule.

This process is invaluable for structural elucidation and for quantifying molecules in complex mixtures with high selectivity.[19]

Methodological Deep Dive: Applications in Early Drug Discovery
  • Hit Confirmation and Purity Analysis: LC-MS is used to confirm the molecular weight of the active compounds from the HTS and to assess their purity. This is a critical step to ensure that the observed activity is due to the intended compound and not a contaminant.

  • Metabolite Identification: Early understanding of a compound's metabolic fate is crucial.[20] By incubating a compound with liver microsomes (which contain drug-metabolizing enzymes), LC-MS/MS can be used to detect and identify metabolites.[6][19][21] This information guides medicinal chemists in modifying the compound to improve its metabolic stability.

  • Quantitative Bioanalysis: MS is the gold standard for quantifying drugs and their metabolites in biological fluids (e.g., plasma, urine) for pharmacokinetic studies.[19][22]

Experimental Protocol: LC-MS/MS for Hit Confirmation
  • Sample Preparation:

    • Prepare a 10 µM solution of the hit compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).

  • LC Separation:

    • Inject 5 µL of the sample onto a C18 reversed-phase LC column.

    • Elute the compound using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The formic acid helps to protonate the analyte for positive ion mode mass spectrometry.

  • MS Detection (using a Triple Quadrupole or Q-TOF Mass Spectrometer):

    • Ionize the eluting compound using electrospray ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire a full scan mass spectrum to determine the m/z of the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and acquire a product ion spectrum to confirm the compound's identity through its fragmentation pattern.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the hit compound to confirm its retention time.

    • Compare the acquired mass spectrum and fragmentation pattern to the expected values for the compound.

Visualization: The Principle of Tandem Mass Spectrometry (MS/MS)

Tandem_MS ion_source Ion Source (e.g., ESI) ms1 MS1 (Quadrupole 1) Selects Precursor Ion ion_source->ms1 Ion Mixture collision_cell Collision Cell (Quadrupole 2) Fragmentation ms1->collision_cell Precursor Ion ms2 MS2 (Quadrupole 3) Analyzes Product Ions collision_cell->ms2 Product Ions detector Detector ms2->detector

Caption: The sequential stages of analysis in tandem mass spectrometry (MS/MS).

Part 4: Cryo-Electron Microscopy - Illuminating the Mechanism of Action

For the most promising lead compounds, understanding precisely how they interact with their target at an atomic level is paramount for further optimization. This is where cryo-EM has become a transformative tool.[23][24] The "resolution revolution" in cryo-EM has made it possible to determine the high-resolution structures of a wide range of biological macromolecules that were previously intractable to methods like X-ray crystallography.[7][8]

Core Principles & Causality in Experimental Choices

Cryo-EM involves imaging biological samples that have been rapidly frozen in a thin layer of vitreous (non-crystalline) ice.[25] This vitrification process preserves the sample in a near-native state.[26] A transmission electron microscope is then used to take thousands of images of the randomly oriented particles. These 2D projection images are then computationally combined to reconstruct a 3D model of the molecule.[27][28]

The key advantages of cryo-EM in a drug discovery context include:

  • No need for crystallization: This is a major advantage for large, flexible, or membrane-bound proteins that are difficult to crystallize.[26]

  • Visualization of conformational heterogeneity: Cryo-EM can capture different functional states of a protein from a single sample, providing insights into its dynamics.[26]

Methodological Deep Dive: From Sample to Structure

The cryo-EM workflow can be broken down into several key stages:[29]

  • Sample Preparation and Vitrification: This is often the most critical and challenging step.[30] A small volume of the purified protein-ligand complex is applied to a specialized grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane.[25][29] The goal is to obtain a thin, even layer of vitreous ice with a good distribution of particles.[31]

  • Data Collection: The vitrified grids are loaded into a cryo-electron microscope, and a large dataset of images (micrographs) is collected automatically.

  • Image Processing and 3D Reconstruction: This is a computationally intensive process.[32]

    • Motion Correction: The raw movie frames are aligned to correct for beam-induced motion.

    • CTF Estimation: The contrast transfer function of the microscope is estimated and corrected for.

    • Particle Picking: Individual particle images are selected from the micrographs.

    • 2D Classification: The particles are classified into different 2D views.

    • 3D Reconstruction: An initial 3D model is generated and then refined to high resolution using the 2D class averages.[27][33]

Experimental Protocol: Preparation of a Protein-Ligand Complex for Cryo-EM
  • Complex Formation:

    • Incubate the purified target protein with a molar excess of the lead compound for a sufficient time to ensure binding.

  • Purification of the Complex:

    • Use size-exclusion chromatography (SEC) to separate the protein-ligand complex from unbound ligand and any aggregated protein. This step is crucial for sample homogeneity.

  • Grid Preparation:

    • Apply 3-4 µL of the purified complex (at an optimized concentration, typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid.[30]

    • Using a vitrification robot (e.g., a Vitrobot), blot the grid for a set time to create a thin film.

    • Plunge-freeze the grid into liquid ethane.

  • Grid Screening:

    • Load the frozen grid into the microscope and screen it to assess ice quality and particle distribution.

  • Data Collection:

    • If the grid is of high quality, proceed with automated data collection.

Visualization: The Single-Particle Cryo-EM Workflow

CryoEM_Workflow cluster_sample Sample Preparation cluster_data Data Acquisition cluster_proc Image Processing & Reconstruction purify Purified Protein- Ligand Complex grid_prep Grid Preparation purify->grid_prep vitrify Vitrification (Plunge Freezing) grid_prep->vitrify microscope Cryo-TEM vitrify->microscope collect Automated Data Collection microscope->collect movies Raw Movies collect->movies motion_corr Motion Correction movies->motion_corr particle_pick Particle Picking motion_corr->particle_pick class_2d 2D Classification particle_pick->class_2d recon_3d 3D Reconstruction & Refinement class_2d->recon_3d structure 3D Structure recon_3d->structure High-Resolution Structure

Caption: An overview of the single-particle analysis workflow in cryo-EM.

Part 5: Integrated Case Study - Discovery of a Novel Kinase Inhibitor

To illustrate the synergy of these technologies, let's consider a hypothetical case study focused on discovering a novel inhibitor for a cancer-associated kinase.

The Workflow in Action
  • HTS for Hit Identification:

    • A fluorescence-based HTS assay is developed and validated (Z' > 0.6).

    • A diverse library of 500,000 compounds is screened at a concentration of 10 µM.[4]

    • The primary screen yields 2,500 initial hits (0.5% hit rate).

    • These hits are re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀). This process narrows the field to 150 confirmed hits.

  • MS for Hit Characterization and Triage:

    • The 150 confirmed hits are analyzed by LC-MS to verify their identity and purity. Any impure or incorrect compounds are discarded.

    • The remaining compounds are subjected to an in vitro metabolic stability assay using human liver microsomes. LC-MS/MS is used to quantify the depletion of the parent compound over time.

    • Native MS could be used as a secondary screen to directly observe the binding of the most promising compounds to the kinase, confirming a direct interaction and determining the binding stoichiometry.

    • Based on potency, chemical tractability, and metabolic stability, a lead series of 5 compounds is selected for further investigation.

  • Cryo-EM for Structural Insights and Lead Optimization:

    • The most potent compound from the lead series is co-incubated with the purified kinase, and the complex is prepared for cryo-EM analysis.

    • A high-resolution (e.g., 2.8 Å) structure of the kinase-inhibitor complex is determined.

    • The structure reveals the precise binding mode of the inhibitor in the ATP-binding pocket of the kinase. It shows specific hydrogen bonds and hydrophobic interactions that are key to its potency.

    • Crucially, the structure also reveals an adjacent pocket that is not currently occupied by the inhibitor. This provides a clear rationale for the medicinal chemistry team to design new analogs of the compound that extend into this pocket to improve potency and selectivity.

Data Summary Table
StageTechnologyInputOutputKey Decision
Hit ID HTS500,000 compound library150 confirmed hits with IC₅₀ valuesSelect potent and diverse chemical scaffolds.
Hit-to-Lead LC-MS/MS150 confirmed hits5 lead compounds with confirmed identity, purity, and metabolic stability dataPrioritize compounds with favorable drug-like properties.
Lead Op. Cryo-EMTop lead compound + KinaseHigh-resolution structure of the complexGuide rational design of next-generation inhibitors.
Visualization: The Integrated Drug Discovery Workflow

Integrated_Workflow hts High-Throughput Screening (HTS) ms Mass Spectrometry (MS) hts->ms 150 Confirmed Hits cryo_em Cryo-Electron Microscopy (Cryo-EM) ms->cryo_em 5 Lead Compounds med_chem Medicinal Chemistry (Lead Optimization) cryo_em->med_chem Structural Insights for Rational Design med_chem->ms New Analogs for Property Assessment preclinical Preclinical Development med_chem->preclinical

Caption: An integrated workflow showing the iterative use of HTS, MS, and Cryo-EM.

Part 6: Future Perspectives and Conclusion

The technologies discussed in this guide are themselves rapidly advancing. The integration of artificial intelligence and machine learning is poised to further revolutionize each field. AI is being used to predict compound activity, deconvolve complex MS data, and automate particle picking and 3D reconstruction in cryo-EM.[24] The continued development of automation, microfluidics, and novel detection methods will further increase the speed and precision of HTS.[3][15]

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Detailed experimental protocol for 4-Acetamidobenzenesulfinic acid preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory-Scale Preparation of 4-Acetamidobenzenesulfinic Acid

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound. The synthesis is presented as a two-step process commencing with the electrophilic chlorosulfonation of acetanilide to yield the key intermediate, 4-acetamidobenzenesulfonyl chloride. This intermediate is subsequently reduced using sodium sulfite to afford the target sulfinic acid. This document is intended for researchers and scientists in chemistry and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety imperatives, and methods for characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a foundational understanding of the reaction dynamics.

Synthetic Strategy and Mechanistic Overview

The preparation of this compound is efficiently achieved through a two-stage synthetic route. This strategy is predicated on the initial formation of a stable sulfonyl chloride intermediate, which is then selectively reduced.

Stage 1: Electrophilic Aromatic Substitution: Chlorosulfonation of Acetanilide The first stage involves the chlorosulfonation of acetanilide using chlorosulfonic acid. The acetamido group (-NHCOCH₃) on the aromatic ring serves a dual purpose. Firstly, it functions as a protecting group for the amine, preventing undesirable side reactions that would occur if aniline were used directly.[1] Secondly, as a moderately activating ortho-, para-director, it sterically and electronically favors the substitution of the chlorosulfonyl group at the para position. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is likely sulfur trioxide (SO₃), generated in situ. The resulting sulfonic acid is then converted to the more reactive 4-acetamidobenzenesulfonyl chloride by the excess chlorosulfonic acid.[2]

Stage 2: Reduction of 4-Acetamidobenzenesulfonyl Chloride The second stage is the reduction of the sulfonyl chloride intermediate to the corresponding sulfinic acid. This transformation is reliably accomplished using a mild reducing agent, such as an aqueous solution of sodium sulfite (Na₂SO₃).[3] This method is a well-established procedure for converting sulfonyl chlorides to sulfinate salts, which are then protonated to yield the final sulfinic acid.[4][5]

Below is a diagram illustrating the overall workflow of the synthesis.

G cluster_0 Stage 1: Chlorosulfonation cluster_1 Stage 2: Reduction Acetanilide Acetanilide Reagent1 Chlorosulfonic Acid (ClSO3H) Acetanilide->Reagent1 Reacts with Intermediate 4-Acetamidobenzenesulfonyl Chloride Reagent1->Intermediate Forms Reagent2 Sodium Sulfite (aq) (Na2SO3) Intermediate->Reagent2 Reduced by Acidification Acidification (e.g., H2SO4) Reagent2->Acidification Followed by Product 4-Acetamidobenzenesulfinic Acid Acidification->Product Yields

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocol

This protocol details the synthesis from acetanilide to the final purified product.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityPurpose
Acetanilide135.1767.5 g (0.5 mol)Starting Material
Chlorosulfonic Acid116.52175 mL (~309 g, 2.65 mol)Chlorosulfonating Agent
Sodium Sulfite (Na₂SO₃·7H₂O)252.15252 g (1.0 mol)Reducing Agent
Sodium Hydroxide (50% aq. soln)40.00~10-50 mLpH Adjustment
Sulfuric Acid (60% aq. soln)98.08As neededAcidification/Precipitation
Deionized Water18.02Sufficient quantitySolvent/Washing
IceN/ASufficient quantityQuenching/Cooling
Equipment
  • 500 mL Round-bottom flask or Erlenmeyer flask (must be completely dry)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • 1 L Beaker

  • Buchner funnel and vacuum flask

  • Mechanical shaker (optional, but recommended for Stage 2)

  • Standard laboratory glassware

  • pH paper

Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Causality: This stage must be performed in a fume hood due to the vigorous evolution of corrosive hydrogen chloride gas. All glassware must be scrupulously dried, as chlorosulfonic acid reacts violently with water.[6][7] Cooling is essential to control the exothermic reaction and prevent the formation of unwanted ortho and disubstituted byproducts.

  • Preparation: Place 67.5 g (0.5 mol) of dry acetanilide into a dry 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Cooling: Cool the flask in a large ice bath.

  • Reagent Addition: In a certified chemical fume hood, slowly and carefully add 175 mL of chlorosulfonic acid to the acetanilide in one portion.

  • Reaction: Remove the flask from the ice bath and swirl the contents. The reaction will begin, evidenced by the vigorous evolution of HCl gas. The mixture will become warm. Allow the reaction to proceed at room temperature for approximately 1 hour, or until the evolution of gas subsides. Swirl the flask intermittently to ensure thorough mixing.

  • Work-up: Prepare a 1 L beaker containing at least 500 g of crushed ice. Slowly and with vigorous stirring, pour the cooled reaction mixture onto the ice. This step is highly exothermic and will cause splattering; perform with extreme caution.

  • Isolation: The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Break up any lumps with a stirring rod.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with several portions of ice-cold water to remove residual acids.

  • Drying: Press the solid as dry as possible on the funnel. The crude product is typically used directly in the next stage without further drying or purification.[2] The expected melting point of the anhydrous compound is 140 °C.[8]

Sources

A Technical Guide to Asymmetric Desymmetrizing Sulfonylation: Leveraging 4-Acetamidobenzenesulfinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of chirality into molecular scaffolds is a cornerstone of modern drug discovery and development. Chiral sulfones, in particular, represent a privileged structural motif found in a multitude of biologically active compounds. Asymmetric desymmetrization has emerged as a powerful and elegant strategy for the synthesis of enantiomerically enriched molecules from readily available prochiral precursors. This technical guide delves into the principles and practical application of asymmetric desymmetrizing sulfonylation, with a specific focus on the utility of 4-acetamidobenzenesulfinic acid as a key building block. By examining a state-of-the-art catalytic system, we will explore the mechanistic underpinnings, detailed experimental protocols, and the unique advantages conferred by the 4-acetamidobenzenesulfonyl moiety. This document serves as an in-depth resource for scientists seeking to harness this methodology for the efficient construction of complex chiral architectures.

Introduction: The Imperative of Chirality and the Rise of Desymmetrization

In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making stereocontrolled synthesis not just an academic challenge, but a regulatory and safety necessity. Among the diverse functionalities employed to construct chiral molecules, the sulfone group (R-SO₂-R') is of increasing importance due to its metabolic stability, ability to engage in hydrogen bonding, and unique stereoelectronic properties.

Traditionally, chiral sulfones are accessed through methods like the oxidation of chiral thioethers or nucleophilic substitution with chiral electrophiles. However, a more atom-economical and elegant approach is the asymmetric desymmetrization of prochiral substrates. This strategy involves the selective reaction of one of two enantiotopic functional groups in a symmetric molecule, thereby revealing its latent chirality in a single, efficient step.

This compound and its corresponding salts are valuable reagents in this context. The 4-acetamido group is a common feature in pharmaceuticals, often enhancing drug-like properties or serving as a versatile synthetic handle for further molecular elaboration. This guide will illuminate the application of this specific reagent within the broader, powerful framework of asymmetric desymmetrizing sulfonylation.

Core Principle: Catalytic Asymmetric Desymmetrizing Sulfonylation

The fundamental concept of asymmetric desymmetrizing sulfonylation involves the reaction of a prochiral substrate, possessing two enantiotopic leaving groups or reaction sites, with a sulfinate salt. The key to success lies in the use of a chiral catalyst that can differentiate between these two symmetric sites, directing the sulfonyl group to one position with high enantioselectivity.

A prominent class of substrates for this transformation are diarylmethanes, which contain two enantiotopic C-H bonds or C-X bonds that can be selectively functionalized. The reaction transforms the achiral diarylmethane into a valuable chiral diarylmethyl sulfone.

Caption: General workflow of catalytic asymmetric desymmetrizing sulfonylation.

A Case Study: Peptidyl-Cu(I)-Catalyzed Desymmetrization of Diarylmethanes

A seminal report by Um, et al. details a copper-catalyzed asymmetric desymmetrizing cross-coupling of diarylmethanes with various organosulfinates, including this compound sodium salt.[1][2][3] This system provides a concrete, field-proven example of the topic and serves as our core case study.

Mechanistic Rationale: The Role of the Chiral Ligand

The success of this transformation hinges on a bespoke guanidinylated peptide ligand that coordinates with a copper(I) catalyst. The prevailing hypothesis suggests a catalytic cycle initiated by the complexation of the copper(I) precatalyst with the chiral peptide ligand. This is followed by transmetalation with the sulfinate salt to form a sulfinato-copper(I) species. This complex then undergoes an enantioselective oxidative addition with the diarylmethane substrate. The intricate network of noncovalent interactions between the peptide ligand and the substrate within the ternary complex is believed to be crucial for differentiating the enantiotopic reaction sites and achieving high stereocontrol.[1] Further enantioenrichment can occur through a secondary kinetic resolution process, where one enantiomer of the product reacts faster in a subsequent step than the other.[2]

Catalytic_Cycle Cu(I)-Peptide Cu(I)-Peptide Sulfinato-Cu(I) Sulfinato-Cu(I) Cu(I)-Peptide->Sulfinato-Cu(I) + RSO₂Na - NaX Cu(III)_Intermediate Cu(III)_Intermediate Sulfinato-Cu(I)->Cu(III)_Intermediate + Ar₂CHX (Oxidative Addition) Product_Release Reductive Elimination Cu(III)_Intermediate->Product_Release C-S Bond Formation Product_Release->Cu(I)-Peptide Releases Chiral Ar₂CH-SO₂R

Caption: Proposed catalytic cycle for the copper-peptide catalyzed reaction.

Experimental Protocol: Synthesis of a Chiral Sulfone

The following protocol is adapted from the methodology reported by Um, et al.[1] and serves as a validated starting point for researchers.

Materials:

  • Diarylmethane substrate (e.g., Fluorene derivative) (0.1 mmol, 1.0 equiv)

  • This compound sodium salt (0.2 mmol, 2.0 equiv)

  • Copper(I) iodide (CuI) (0.005 mmol, 5 mol%)

  • Chiral Peptide Ligand (e.g., Guanidinylated Peptide L4) (0.006 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (0.2 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane) (1.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add copper(I) iodide (0.95 mg, 0.005 mmol) and the chiral peptide ligand (0.006 mmol).

  • Inerting: Seal the vial with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the diarylmethane substrate (0.1 mmol), this compound sodium salt (43.8 mg, 0.2 mmol), and cesium carbonate (65.2 mg, 0.2 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.0 mL) via syringe.

  • Reaction: Place the sealed vial in a pre-heated block at the desired reaction temperature (e.g., 60 °C) and stir for the specified time (e.g., 2-24 hours). Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the enantioenriched sulfone product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

Data and Performance

The utility of a synthetic method is ultimately judged by its scope and efficiency. The peptidyl-Cu(I) system has been shown to be effective for a range of sulfinate salts. The data below highlights the performance of this compound in this specific transformation.

EntrySulfinate SaltProduct Yield (%)Enantiomeric Excess (% ee)Reference
1Sodium p-toluenesulfinate6296[1]
2Sodium benzenesulfinate5697[1]
3Sodium methanesulfinate6595[1]
4 This compound sodium salt 66 83 [1]

Analysis of Results: The reaction with this compound sodium salt proceeded in good yield (66%), demonstrating its competence as a nucleophile in this catalytic cycle.[1] While the enantioselectivity (83% ee) was more moderate compared to other examples, it is still a synthetically useful level of induction that provides a strong foundation for further optimization.[1] The slight decrease in enantioselectivity may be attributed to steric or electronic effects of the acetamido group influencing the precise geometry of the transition state assembly. This highlights a key area for future research: the development of ligands specifically tuned for functionalized sulfinates.

The Strategic Value of the 4-Acetamidobenzenesulfonyl Moiety

The choice to use this compound is often a strategic one, driven by its role as more than just a sulfonyl source.

  • Medicinal Chemistry Relevance: The acetanilide structure is a common motif in pharmaceuticals, recognized for its ability to modulate pharmacokinetic properties and participate in key binding interactions.[4]

  • Synthetic Handle: The acetamido group can be readily hydrolyzed to a primary aniline, which opens up a vast chemical space for subsequent functionalization, including amide couplings, diazotizations, and transition-metal-catalyzed cross-couplings.

  • Modulation of Physical Properties: The presence of the amide can influence the solubility and crystallinity of the final compound, which can be advantageous during purification and formulation stages.

Conclusion and Future Outlook

Asymmetric desymmetrizing sulfonylation stands as a highly effective method for the rapid construction of chiral sulfones from simple, achiral starting materials. The successful incorporation of this compound sodium salt in a copper-catalyzed desymmetrization of diarylmethanes validates its use as a valuable, functionalized building block for this advanced synthetic strategy.[1]

The field is ripe for further innovation. Future research will undoubtedly focus on expanding the substrate scope to other classes of prochiral molecules, such as meso-diols and triols, and on the rational design of new chiral catalysts and ligands that deliver even higher levels of enantioselectivity for challenging, functionalized sulfinates. As the demand for stereochemically complex molecules continues to grow, the methodologies presented herein will remain an essential tool in the arsenal of the modern synthetic chemist.

References

  • Zhang, Q., Le, C., Chirik, P.J. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. Nature, 604(7905), 298-303. [Link]

  • Sandvoß, A., & Wahl, J. M. (2021). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry – A European Journal, 27(20), 5871-5879. [Link]

  • Wahl, J. M., & Sandvoß, A. (2021). Recent Advances in Enantioselective Desymmetrizations of Prochiral Oxetanes. Chemistry – A European Journal. [Link]

  • Various Authors (2020). Recent Advances in Catalytic Asymmetric Desymmetrization Reactions. Request PDF on ResearchGate. [Link]

  • Synfacts Contributors (2024). Organocatalytic Asymmetric Synthesis of Chiral Sulfinamides and Sulfinate Esters. Synfacts, 20(07), 0763. [Link]

  • Various Authors (2024). Recent Advances in Catalytic Desymmetrization for the Synthesis of Axially Chiral Biaryls. Request PDF on ResearchGate. [Link]

  • Various Authors (2024). Mini Review: Research Progress in Enantioselective Radical Desymmetrization Reactions. Chinese Journal of Organic Chemistry. [Link]

  • Wang, H., & Chen, Z. (2022). Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. JACS Au, 2(5), 1036-1055. [Link]

  • Solubility of Things (n.d.). 4-Acetylaminobenzenesulfonyl chloride. Solubility of Things. [Link]

  • Zhang, Q., Le, C., Chirik, P.J. (2022). Synthesis of chiral sulfinate esters by asymmetric condensation. ResearchGate. [Link]

  • Um, H. S., Jen, T. H., & Toste, F. D. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421-4494. [Link]

  • Various Authors (2025). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2023). Chiral sulfinyls from sulfones. Nature Chemistry, 15(2), 165-166. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Acetamidobenzenesulfonyl Azide in Modern Organic Synthesis. inno-chem.com. [Link]

  • Um, H. S., Jen, T. H., & Toste, F. D. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. ACS Publications. [Link]

  • Various Authors (2023). Chiral sulfinyls from sulfones. Request PDF on ResearchGate. [Link]

  • Various Authors (2021). Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Organic Chemistry Frontiers. [Link]

  • Various Authors (2023). Chiral γ-keto sulfones from sulfinates. Nature Chemistry. [Link]

  • Various Authors (2023). Desymmetrization of prochiral organosilane 37. ResearchGate. [Link]

  • Various Authors (2024). Desymmetric sulfonylation of prochiral siladiols and related tandem sequences to multifunctional Si-chiral platform molecules. Request PDF on ResearchGate. [Link]

  • Various Authors (2019). Catalytic Asymmetric Carbonylation of Prochiral Sulfonamides via C–H Desymmetrization. Organic Letters, 21(4), 1130-1134. [Link]

  • Um, H. S., Jen, T. H., & Toste, F. D. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. PubMed. [Link]

Sources

4-Acetamidobenzenesulfinic Acid: A Strategic Reagent in Modern Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The paradigm shift from precious metal catalysis towards more sustainable and economical alternatives has positioned copper as a dominant catalyst in modern organic synthesis. Its low cost, low toxicity, and unique reactivity have unlocked a plethora of transformations crucial for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-acetamidobenzenesulfinic acid and its sodium salt as highly effective reagents in copper-catalyzed cross-coupling reactions. We will explore the fundamental mechanistic principles, focusing on the generation of sulfonyl radicals, and detail its application in key synthetic transformations such as C-S bond formation. This document serves as a practical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for professionals in chemical research and drug development.

The Ascendancy of Copper Catalysis

For decades, palladium has been the workhorse of cross-coupling chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. However, the economic and environmental drawbacks associated with palladium have catalyzed a renaissance in the use of first-row transition metals.[1][2] Copper, in particular, has emerged as a powerhouse, mediating a wide array of coupling reactions under mild conditions, often with complementary reactivity to its palladium counterparts.[1][2] This has opened new avenues for synthesizing molecules of pharmaceutical and material relevance.

Within this landscape, sulfonyl-containing compounds are of immense importance due to their prevalence in medicinal chemistry and materials science. The development of robust methods for their synthesis is therefore a primary objective. Organosulfinates, such as this compound, have proven to be exceptionally versatile precursors for this purpose, valued for their stability, ease of handling, and broad applicability in synthetic protocols.[3]

Reagent Profile: this compound

This compound and its corresponding sodium salt are stable, crystalline solids, making them significantly easier to handle and store than many volatile or air-sensitive reagents.

  • Chemical Structure: C₈H₉NO₃S

  • Key Features:

    • The sulfinic acid moiety (-SO₂H) is the reactive center, serving as a precursor to the sulfonyl radical or acting as a nucleophile.

    • The acetamido group (CH₃CONH-) modulates the electronic properties of the benzene ring and can influence reaction rates and chemoselectivity.[3]

    • Its solid nature and stability in air simplify reaction setup and improve reproducibility.

The primary role of this reagent in copper-catalyzed reactions is to serve as a reliable source of the 4-acetamidobenzenesulfonyl radical (ArSO₂•) or the corresponding sulfinate anion (ArSO₂⁻), which are key intermediates in the formation of new C-S bonds.

Mechanistic Framework: The Copper-Sulfinate Interplay

The efficacy of this compound in these transformations is rooted in a catalytic cycle driven by the redox chemistry of copper. While the precise mechanism can be substrate and ligand-dependent, a generally accepted pathway involves the generation of a sulfonyl radical via a single-electron transfer (SET) event.

G CuI Cu(I)L_n CuII [ArSO₂-Cu(II)L_n] CuI->CuII Oxidative Addition CuII->CuI Reductive Elimination CuII->CuI Catalyst Regeneration SulfonylRadical ArSO₂• (Sulfonyl Radical) CuII->SulfonylRadical Homolytic Cleavage Sulfinate ArSO₂⁻ (from 4-Acetamidobenzene- sulfinic acid salt) Sulfinate->CuII Product R-SO₂Ar (Sulfone Product) SulfonylRadical->Product Reaction with Substrate/Intermediate RadicalCapture {R•} Substrate R-X (e.g., Aryl Halide) CuII_X X-Cu(II)L_n Substrate->CuII_X Oxidative Addition to Cu(I)

Caption: Generalized catalytic cycle for copper-catalyzed C-S bond formation.

Causality Behind the Cycle:

  • Activation: The cycle is initiated by the reaction of a Cu(I) species with the sulfinate salt. This can occur via oxidative addition to form a Cu(II)-sulfinate complex.

  • Radical Generation: This key Cu(II)-sulfinate intermediate can undergo homolytic cleavage to release the highly reactive 4-acetamidobenzenesulfonyl radical (ArSO₂•). This step is fundamental to many subsequent bond-forming events.

  • Substrate Engagement: In a parallel step, the Cu(I) catalyst can activate an organic electrophile (e.g., an aryl halide). The generated sulfonyl radical then intercepts a downstream intermediate to form the final C-S bond.

  • Catalyst Regeneration: A final reductive elimination step forms the sulfone product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.

Applications & Validated Protocols

The versatility of this compound is demonstrated in its successful application in various high-impact C-S cross-coupling reactions.

Asymmetric Desymmetrizing Sulfonylation

A significant advancement is the use of this compound sodium salt in the copper-catalyzed asymmetric desymmetrizing sulfonylation of diarylmethanes.[3] This reaction breaks the symmetry of a prochiral starting material to install a stereocenter distal to the reaction site, a challenging and highly valuable transformation.

Experimental Workflow for Asymmetric Sulfonylation:

G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Purification Reagents Add Diarylmethane (0.1 mmol) This compound salt (1.2 equiv) Cu Catalyst (e.g., Cu(MeCN)₄PF₆, 10 mol%) Chiral Ligand (e.g., Guanidinylated Peptide, 12 mol%) Base (e.g., K₃PO₄, 2.0 equiv) Solvent Add Solvent (e.g., 1,2-Dichloroethane) Reagents->Solvent Stir Stir at Room Temperature under Argon Atmosphere Solvent->Stir Monitor Monitor by TLC/LC-MS (e.g., for 2 hours) Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify

Caption: Workflow for copper-catalyzed asymmetric C-S cross-coupling.

Detailed Protocol: Synthesis of Desymmetrized Sulfone [3]

  • Reaction Setup: To an oven-dried vial under an argon atmosphere, add the diarylmethane substrate (0.1 mmol, 1.0 equiv), this compound sodium salt (0.12 mmol, 1.2 equiv), Cu(MeCN)₄PF₆ (0.01 mmol, 10 mol%), the chiral peptide ligand (0.012 mmol, 12 mol%), and K₃PO₄ (0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

  • Reaction: Vigorously stir the resulting suspension at room temperature for 2 hours.

  • Work-up: Upon completion (monitored by TLC), dilute the mixture with dichloromethane and filter it through a short pad of Celite®, washing with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched sulfone product.

Sulfonylation of Alkenes

While direct examples with this compound are specific, the broader class of copper-catalyzed alkene sulfonylation reactions using sulfinate salts is well-established and provides a template for its use.[4][5][6] These reactions typically proceed via a radical mechanism to install a sulfonyl group at an allylic or vinylic position.

Data Presentation: Representative Substrate Scope in Alkene Sulfonylation

The following table summarizes typical yields for the copper-catalyzed sulfonylation of various alkenes with a sulfonylating agent, demonstrating the general feasibility of this transformation.

EntryAlkene SubstrateProduct TypeRepresentative Yield (%)
11,1-DiphenylethyleneVinylic Sulfone90-95%
2StyreneVinylic Sulfone75-85%
3α-MethylstyreneAllylic Sulfone80-88%
41-OcteneAllylic Sulfone60-70%

Data are generalized from related copper-catalyzed sulfonylation methodologies and illustrate the potential scope.[4][7]

Field-Proven Insights: Advantages & Limitations

Advantages:

  • Economic & Sustainable: Utilizes an earth-abundant and inexpensive copper catalyst, aligning with green chemistry principles.[2]

  • Reagent Stability: this compound is a bench-stable solid, simplifying experimental procedures and enhancing reproducibility compared to sensitive or gaseous reagents.[3]

  • Mild Conditions: Many protocols operate at or near room temperature, preserving sensitive functional groups within complex molecules.[3]

  • High Functional Group Tolerance: The methodology is compatible with a wide range of functional groups, making it suitable for late-stage functionalization in drug discovery programs.[8]

Limitations:

  • Ligand Sensitivity: The success of asymmetric variants is often highly dependent on the structure of the chiral ligand, which may require extensive screening.

  • Reaction Rate Modulation: The acetamido group, while beneficial for stability, can sometimes slow the reaction rate compared to more electron-rich or electron-poor analogues.[3]

  • Mechanistic Complexity: While general pathways are understood, the specific active species and potential side reactions can be complex and may require case-by-case optimization.

Conclusion and Future Directions

This compound has proven to be a strategic and highly practical reagent for advanced copper-catalyzed cross-coupling reactions. Its stability, reliability as a sulfonyl radical precursor, and demonstrated success in challenging asymmetric transformations underscore its value to the synthetic chemist.

The future of this field will likely focus on:

  • Expanding Scope: Applying this reagent to a broader range of copper-catalyzed reactions, including C-H functionalization and multicomponent reactions.

  • Ligand Development: Designing new, more general, and efficient chiral ligands to further improve the enantioselectivity of asymmetric processes.

  • Flow Chemistry: Adapting these protocols to continuous flow manufacturing for improved safety, scalability, and efficiency in industrial settings.

By continuing to explore the unique reactivity of this versatile reagent, the scientific community can further harness the power of copper catalysis to build the complex molecules that will define the next generation of medicines and materials.

References

  • Kou, M., Wei, Z., Li, Z., & Xu, B. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. Organic Letters, 24(46), 8514–8519. [Link]

  • Zhang, L., et al. (2017). The copper-catalyzed reactions between alcohols and benzenesulfonohydrazide. ResearchGate. [Link]

  • Park, H., et al. (2023). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Kou, M., et al. (2022). Copper-Catalyzed Sulfur Alkylation of Sulfenamides with N-Sulfonylhydrazones. ACS Publications. [Link]

  • Liu, Z., et al. (2017). Copper‐Catalyzed Aerobic Oxidative Reaction of Sulfonyl Hydrazides with Alcohols: An Easy Access to Sulfinates. ChemistrySelect. [Link]

  • Zhao, J., et al. (2018). A Class of Amide Ligands Enable Cu-Catalyzed Coupling of (Hetero)aryl Halides with Sulfinic Acid Salts under Mild Conditions. The Journal of Organic Chemistry, 83(12), 6589-6598. [Link]

  • Unge, T., et al. (2025). Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na. Chemistry Central Journal. [Link]

  • Wang, Y., et al. (2021). A copper-catalyzed direct C(sp2)-H alkylsulfonylation of alkenes, alkylsilyl peroxides and DABCO·(SO2)2. Organic Chemistry Frontiers. [Link]

  • Jang, Y. H. (2017). Copper‐Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. Chemistry – An Asian Journal. [Link]

  • Organic Syntheses Procedure (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Organic Syntheses. [Link]

  • Jang, Y. H. (2017). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]

  • Kou, M., et al. (2022). Copper-Catalyzed Sulfinyl Cross-Coupling Reaction of Sulfinamides. PubMed. [Link]

  • Unge, T., et al. (2025). Copper-catalyzed sulfonylation of alkenes with CH3SSO3Na. ResearchGate. [Link]

  • Wang, C., & Li, X. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journal of Organic Chemistry, 11, 1236–1252. [Link]

  • Ciriminna, R., et al. (2019). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. [Link]

  • Li, J., et al. (2015). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. [Link]

Sources

A Technical Guide to the Role of 4-Acetamidobenzenesulfinic Acid in Modern Dye Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, yet their synthesis is fundamentally reliant on the notoriously unstable diazonium salt intermediate. This guide provides an in-depth technical examination of 4-Acetamidobenzenesulfinic acid, a critical reagent employed to overcome this inherent instability. We will explore the mechanistic underpinnings of diazonium salt decomposition and elucidate how this compound intercepts this process through the formation of a stable, isolable diazo sulfinate intermediate. This guide furnishes drug development professionals, researchers, and scientists with the foundational knowledge, detailed experimental protocols, and safety frameworks necessary to effectively leverage this technology for the robust and reliable synthesis of azo dyes.

Chapter 1: Profiling the Key Stabilizer: this compound

Chemical Identity and Physicochemical Properties

This compound, often abbreviated as ABSA, is an organosulfur compound that is structurally distinct from its sulfonic acid analogue. The sulfinic acid moiety (-SO₂H) is the key functional group responsible for its unique reactivity profile. While it shares the acetamido-substituted benzene backbone with more common reagents, its properties are governed by this less oxidized sulfur center.

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 710-24-7[1]
Molecular Formula C₈H₉NO₃S[1]
Molecular Weight 199.23 g/mol [1]
Appearance White to off-white solid[2]
Melting Point >180°C (decomposes)[3]
Solubility Slightly soluble in DMSO and Methanol[3]
Synthesis of this compound: A Validated Protocol

The most common and reliable laboratory-scale synthesis of this compound involves the controlled reduction of its corresponding sulfonyl chloride precursor, 4-Acetamidobenzenesulfonyl chloride. This precursor is readily available as it is a key intermediate in the synthesis of sulfa drugs.[4][5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reduction of 4-Acetamidobenzenesulfonyl chloride.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (CAS 121-60-8)[6]

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Methodology:

  • Preparation of Sulfonyl Chloride Suspension: In a 250 mL flask, suspend 10.0 g of 4-Acetamidobenzenesulfonyl chloride in 100 mL of deionized water. Place the flask in an ice bath and stir vigorously to ensure a fine, homogenous suspension.

  • Preparation of Reducing Agent Solution: In a separate beaker, dissolve 25.0 g of sodium sulfite in 100 mL of warm deionized water. Allow the solution to cool to room temperature.

  • Reduction Reaction: Slowly add the sodium sulfite solution dropwise to the stirred suspension of the sulfonyl chloride over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10°C throughout the addition to prevent side reactions.

  • Neutralization and Hydrolysis: After the addition is complete, continue stirring the mixture in the ice bath for another hour. Gradually add solid sodium bicarbonate until the effervescence ceases and the pH of the solution is approximately 8. This step neutralizes the hydrochloric acid byproduct and hydrolyzes any remaining sulfonyl chloride.

  • Precipitation of Product: Slowly and carefully acidify the clear solution by adding concentrated hydrochloric acid dropwise while stirring in the ice bath. This compound will precipitate as a white solid as the solution becomes acidic. Continue adding acid until a pH of ~2 is reached.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (20 mL each) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Visualization: Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A Suspend Sulfonyl Chloride in Water (Ice Bath) C Slowly Add Sulfite Solution to Suspension (<10°C) A->C B Dissolve Sodium Sulfite in Water B->C D Neutralize with NaHCO₃ (pH ~8) C->D E Acidify with HCl to Precipitate (pH ~2) D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Dry Under Vacuum G->H

Caption: Workflow for the synthesis of this compound.

Chapter 2: The Core Function: Taming the Unstable Diazonium Salt

The Central Challenge in Azo Dye Synthesis: Diazonium Instability

The synthesis of all azo dyes proceeds through a two-step process: diazotization followed by azo coupling.[7] The first step converts a primary aromatic amine into a highly reactive diazonium salt. These salts are the cornerstone of azo chemistry, acting as potent electrophiles in the subsequent coupling reaction.[8]

However, their utility is severely hampered by their inherent instability.[9] Diazonium salts, particularly in solution, are prone to decomposition, often explosively, releasing nitrogen gas and generating undesirable phenolic byproducts. This decomposition is accelerated by elevated temperatures, making the process hazardous and reducing the yield and purity of the final dye product. The need for low-temperature (0-5 °C) processing adds significant cost and complexity to industrial-scale manufacturing.[10][11]

The Solution: Mechanistic Insight into Stabilization by this compound

This compound provides an elegant solution to this long-standing problem. It reacts with the unstable diazonium salt to form a stable, covalent intermediate known as a diazo sulfinate.

The mechanism proceeds as follows: The sulfinic acid, acting as a nucleophile, attacks the terminal nitrogen atom of the diazonium cation. This reaction forms a new sulfur-nitrogen bond, neutralizing the positive charge on the diazonium group and yielding the significantly more stable diazo sulfinate compound. This intermediate effectively "protects" the reactive diazo group, preventing its decomposition.

The key advantage is that this reaction is reversible. The stable diazo sulfinate can be stored and handled safely. When it is time to perform the coupling reaction, the diazo sulfinate is introduced to the coupling component under conditions that favor the release of the diazonium salt in situ, allowing it to react immediately to form the desired azo dye.

Visualization: Mechanism of Diazonium Salt Stabilization

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final Regeneration & Coupling Diazonium Ar-N≡N⁺ (Unstable) Sulfinate Ar-N=N-SO₂-Ar' (Stable Diazo Sulfinate) Diazonium->Sulfinate + ABSA ABSA Ar'-SO₂H (Stabilizer) ABSA->Sulfinate Diazonium_Regen Ar-N≡N⁺ (In-situ) Sulfinate->Diazonium_Regen Release Azo_Dye Ar-N=N-Ar'' (Azo Dye) Diazonium_Regen->Azo_Dye + Coupling Agent Coupling_Agent Coupling Agent Coupling_Agent->Azo_Dye

Sources

An In-Depth Technical Guide to 4-Acetamidobenzenesulfinic Acid: Synthesis, Characterization, and Exploration as a pH Indicator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Landscape of Acid-Base Indicators

Acid-base indicators are fundamental tools in analytical chemistry, enabling the visualization of the equivalence point in titrations and the estimation of a solution's pH.[1] These compounds are typically weak acids or bases that exhibit a distinct color change over a specific pH range.[1] The mechanism of this color change is rooted in the alteration of the molecule's electronic structure as it protonates or deprotonates, which in turn affects its absorption of visible light.[2] The pH at which the concentrations of the acidic and basic forms of the indicator are equal corresponds to its pKa.

Common indicators like phenolphthalein and methyl orange are well-characterized and widely used. However, the exploration of novel or less-common indicators can be valuable for specialized applications or for expanding the repertoire of analytical tools. Arylsulfinic acids, as a class of organic acids, present an interesting area for such exploration. Their acidity, and therefore their potential as indicators, is influenced by the substituents on the aromatic ring.[3][4] Electron-withdrawing groups, for instance, tend to increase the acidity of the parent benzenesulfonic acid, which suggests that the acetamido group in 4-acetamidobenzenesulfinic acid will influence its pKa.[3][5]

This guide focuses on this compound, a compound with the potential for pH-indicating properties. Due to the limited availability of specific data on its color transition and pKa, this document provides a robust synthesis protocol and a detailed experimental workflow to empower researchers to perform this characterization.

Theoretical Framework

Principles of pH Indicators

The behavior of a weak acid indicator (HIn) in an aqueous solution can be described by the following equilibrium:

HIn ⇌ H⁺ + In⁻

The color of the solution depends on the relative concentrations of the acidic form (HIn) and the conjugate base form (In⁻). According to Le Châtelier's principle, in an acidic solution (high H⁺ concentration), the equilibrium shifts to the left, and the color of HIn predominates. In a basic solution (low H⁺ concentration), the equilibrium shifts to the right, and the color of In⁻ is observed.

The Henderson-Hasselbalch equation relates the pH of the solution to the pKa of the indicator and the ratio of the concentrations of the two forms:

pH = pKa + log([In⁻]/[HIn])

The visible color change of an indicator occurs over a pH range, typically centered around its pKa.

The Role of Molecular Structure in Color Change

The color of an organic molecule is determined by its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions between molecular orbitals. The presence of a chromophore, a part of a molecule responsible for its color, is key. For many pH indicators, the protonation or deprotonation event that triggers the color change alters the conjugation of the π-electron system within the molecule. This change in conjugation shifts the energy required for electronic transitions, resulting in a change in the wavelength of absorbed light and, consequently, a different perceived color.

For this compound, the aromatic ring and the sulfinic acid group, along with the acetamido substituent, form the basis of its potential chromophoric system. Changes in the protonation state of the sulfinic acid group could influence the electronic properties of the entire molecule, leading to a color change.

Synthesis of this compound

The synthesis of this compound is a two-step process, starting from acetanilide. The first step is the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. The second step is the reduction of the sulfonyl chloride to the desired sulfinic acid. The following protocols are based on well-established and reliable procedures from Organic Syntheses.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This procedure details the preparation of the intermediate, 4-acetamidobenzenesulfonyl chloride, from acetanilide.

Experimental Protocol:

  • In a fume hood, carefully add 135.2 g (1.0 mol) of acetanilide in portions to a flask containing 349.5 g (3.0 mol) of chlorosulfonic acid and 2 g of sulfamic acid. The temperature should be maintained at 40°C during the addition.

  • After the addition is complete, heat the mixture to 60°C and stir at this temperature for 60 minutes.

  • Over a period of 2 hours, add 142.8 g (1.2 mol) of thionyl chloride dropwise to the reaction mixture.

  • Continue stirring until the evolution of gas ceases.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated crystals by suction filtration and wash them with cold water.

The expected yield is approximately 230.2 g (98.5%) of 4-acetamidobenzenesulfonyl chloride with a melting point of 139°C.[6]

Diagram of Synthesis Workflow: Step 1

Acetanilide Acetanilide Reaction_Vessel Reaction at 60°C Acetanilide->Reaction_Vessel Chlorosulfonic_Acid Chlorosulfonic Acid Thionyl Chloride Chlorosulfonic_Acid->Reaction_Vessel Workup Ice Water Quench Filtration Reaction_Vessel->Workup Product1 4-Acetamidobenzenesulfonyl Chloride Workup->Product1

Caption: Synthesis of 4-acetamidobenzenesulfonyl chloride.

Synthesis of this compound

This protocol describes the reduction of 4-acetamidobenzenesulfonyl chloride to this compound using sodium sulfite.

Experimental Protocol:

  • In a flask, shake the crude 4-acetamidobenzenesulfonyl chloride (from 67.5 g, 0.5 mole of acetanilide) with a solution of 252 g (1 mole) of crystallized sodium sulfite (Na₂SO₃·7H₂O) in 500 cc of water for two hours.

  • Maintain a slightly alkaline environment by adding small portions of a 50% sodium hydroxide solution as needed.

  • After two hours, filter the reaction mixture.

  • Acidify the filtrate with 60% sulfuric acid. The this compound will precipitate as fine crystals.

  • Collect the crystals by filtration and dry them.

The expected yield is 50–55 g (43–47% based on the initial acetanilide), with a melting point of 155°C (with decomposition).

Diagram of Synthesis Workflow: Step 2

Product1 4-Acetamidobenzenesulfonyl Chloride Reduction Reduction Reaction Product1->Reduction Sodium_Sulfite Sodium Sulfite Solution Sodium_Sulfite->Reduction Acidification Acidification with Sulfuric Acid Reduction->Acidification Product2 4-Acetamidobenzenesulfinic Acid Acidification->Product2

Caption: Synthesis of this compound.

Proposed Methodology for Characterization as a pH Indicator

Given the absence of detailed published data, the following experimental plan provides a robust framework for characterizing the pH indicator properties of the synthesized this compound.

Preparation of Indicator Solution

A standardized indicator solution is necessary for all subsequent characterization experiments.

Protocol:

  • Accurately weigh 100 mg of the synthesized and purified this compound.

  • Dissolve the solid in a minimal amount of a suitable organic solvent, such as ethanol or methanol, in which it is soluble.

  • Dilute the solution to 100 mL with deionized water to create a 0.1% (w/v) stock solution. The final composition should be adjusted to ensure complete dissolution.

Determination of pKa and pH Transition Range via UV-Vis Spectrophotometry

This method relies on measuring the absorbance of the indicator solution at various pH values.

Experimental Protocol:

  • Prepare a series of buffer solutions with known pH values, spanning the acidic to basic range (e.g., pH 1 to 12).

  • For each buffer solution, add a small, constant volume of the this compound indicator stock solution to a cuvette containing the buffer.

  • Record the UV-Vis absorption spectrum (e.g., from 200 to 800 nm) for each pH-buffered solution.

  • Identify the wavelength of maximum absorbance (λ_max) for the acidic and basic forms of the indicator.

  • Plot absorbance at the λ_max of the basic form versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the indicator.

  • The pH range over which the color change is observed visually corresponds to the pH transition range.

Diagram of Characterization Workflow

Synthesis Synthesized This compound Indicator_Prep Prepare 0.1% Indicator Solution Synthesis->Indicator_Prep UV_Vis UV-Vis Spectrophotometry Indicator_Prep->UV_Vis Titration_Exp Titration Experiments Indicator_Prep->Titration_Exp Buffer_Series Prepare Buffer Series (pH 1-12) UV_Vis->Buffer_Series Strong_Acid_Titration Titrate Strong Acid with Strong Base Titration_Exp->Strong_Acid_Titration Weak_Acid_Titration Titrate Weak Acid with Strong Base Titration_Exp->Weak_Acid_Titration Spectrum_Acquisition Acquire Spectra at each pH Buffer_Series->Spectrum_Acquisition pKa_Determination Determine pKa from Absorbance vs. pH plot Spectrum_Acquisition->pKa_Determination Performance_Eval Evaluate Endpoint Sharpness and Accuracy Strong_Acid_Titration->Performance_Eval Weak_Acid_Titration->Performance_Eval

Caption: Workflow for characterizing a novel pH indicator.

Performance Evaluation in Acid-Base Titrations

The practical utility of an indicator is determined by its performance in actual titrations.

Experimental Protocols:

a) Titration of a Strong Acid with a Strong Base:

  • Pipette 25.00 mL of a standardized 0.1 M HCl solution into an Erlenmeyer flask.

  • Add 2-3 drops of the prepared this compound indicator solution.

  • Titrate with a standardized 0.1 M NaOH solution until the endpoint is reached, as indicated by a sharp and persistent color change.

  • Record the volume of NaOH added.

  • Compare the experimental endpoint with the theoretical equivalence point (which should be at pH 7).

b) Titration of a Weak Acid with a Strong Base:

  • Pipette 25.00 mL of a standardized 0.1 M acetic acid solution into an Erlenmeyer flask.

  • Add 2-3 drops of the prepared this compound indicator solution.

  • Titrate with a standardized 0.1 M NaOH solution until the endpoint is reached.

  • Record the volume of NaOH added.

  • The suitability of the indicator will depend on whether its pH transition range overlaps with the steep portion of the titration curve around the equivalence point (which will be in the basic region).

Data Presentation and Interpretation

The quantitative data gathered from the characterization experiments should be summarized for clarity and comparative analysis.

Table 1: Expected Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₉NO₃SN/A
Molecular Weight199.23 g/mol N/A
Melting Point155°C (decomposes)

Table 2: Hypothetical UV-Vis Spectrophotometric Data for pKa Determination

pHAbsorbance at λ_max (basic form)
1.00.050
2.00.052
3.00.150
4.00.450
5.00.750
6.00.850
7.00.852
......

Table 3: Titration Performance Data

Titration TypeTheoretical Endpoint (mL)Experimental Endpoint (mL)Observed Color Change
Strong Acid vs. Strong Base25.00To be determinedTo be observed
Weak Acid vs. Strong Base25.00To be determinedTo be observed

Conclusion and Future Directions

This guide has provided a detailed, research-oriented pathway for the synthesis and characterization of this compound as a potential pH indicator. By following the established synthesis protocols and the proposed characterization workflow, researchers can obtain the necessary data to fully evaluate its properties. The lack of existing comprehensive data presents an opportunity for novel research in the field of analytical chemistry.

Future work should focus on executing the proposed characterization experiments to determine the pKa, pH transition range, and the precise color change of this compound. Further studies could also investigate the effects of different solvents on its indicator properties and explore its applicability in non-aqueous titrations. The findings from such research would be a valuable contribution to the field and could establish this compound as a useful tool for specific analytical applications.

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Enantioselective Synthesis Using 4-Acetamidobenzenesulfinic Acid Sodium Salt: A Technical Guide for Advanced Practitioners

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality in Sulfonyl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the sulfone functional group is a cornerstone, prized for its metabolic stability, hydrogen bonding capabilities, and unique electronic properties.[1] The introduction of a stereocenter to create chiral sulfones further expands their utility, unlocking the potential for highly specific interactions with biological targets and the development of novel chiral ligands and catalysts.[2][3] The asymmetric synthesis of these molecules is therefore a critical endeavor for drug development professionals and researchers.

Among the various precursors for constructing sulfonyl groups, sulfinic acids and their salts have emerged as exceptionally versatile and powerful building blocks.[1][3][4][5] Unlike more traditional reagents like sulfonyl chlorides, sodium sulfinates are generally bench-stable, odorless, and easy-to-handle solids, making them highly attractive from a practical and green chemistry perspective.[4][5] This guide focuses on a specific, functionalized reagent, 4-acetamidobenzenesulfinic acid sodium salt , and its application in state-of-the-art enantioselective transformations, providing in-depth protocols and mechanistic insights for the discerning scientist.

The Reagent: A Profile of this compound Sodium Salt

This compound sodium salt, also known as sodium 4-acetamidobenzenesulfinate, is an aromatic sulfinate distinguished by the presence of an acetamido group at the para position.[6]

PropertyValue
CAS Number 15898-43-8[6]
Molecular Formula C₈H₈NNaO₃S[6]
Molecular Weight 221.21 g/mol [6]
Appearance Typically a white to off-white solid
Stability Generally bench-stable and moisture-insensitive[4][5]
The Influence of the para-Acetamido Substituent: A Mechanistic Insight

The choice of a substituted sulfinate is not arbitrary; the electronic nature of the substituent directly impacts the reagent's reactivity. The acetamido group (-NHCOCH₃) exhibits a dual electronic effect. While it is inductively electron-withdrawing due to the electronegativity of its nitrogen and oxygen atoms, its dominant effect in the para position is electron-donating through resonance, where the nitrogen lone pair delocalizes into the aromatic π-system.[7][8]

This net electron-donating character increases the electron density on the aromatic ring and influences the nucleophilicity of the sulfinate moiety. In the context of a reaction, this can affect the rate of formation of key intermediates. Indeed, in copper-catalyzed sulfonylation reactions, it has been observed that the introduction of the acetamide functionality appears to influence the overall reaction rate when compared to other substituted or unsubstituted aryl sulfinates.[9] This nuanced reactivity profile makes it a valuable tool for fine-tuning reaction kinetics.

Core Application I: Copper-Catalyzed Asymmetric Desymmetrizing Sulfonylation

A powerful application of this compound sodium salt is in the enantioselective synthesis of chiral sulfones through the desymmetrizing sulfonylation of prochiral diarylmethanes. This transformation, mediated by a peptidyl-copper(I) catalyst, allows for the creation of a C–S bond at a position four atoms away from the newly formed stereocenter, a significant challenge in asymmetric catalysis.[9]

Reaction Overview and Catalytic Cycle

The reaction involves the cross-coupling of a prochiral diarylmethane with this compound sodium salt in the presence of a copper(I) source and a chiral peptide ligand. The peptide ligand creates a chiral environment around the copper center, directing the sulfonylation to one of the two enantiotopic groups on the substrate, thereby inducing high enantioselectivity.[9]

The proposed catalytic cycle begins with the complexation of the copper(I) precatalyst with the chiral peptide ligand. A subsequent transmetalation with the sodium sulfinate generates a key sulfinato copper(I) complex. This complex then undergoes an oxidative addition with the diarylmethane substrate, followed by reductive elimination to furnish the final chiral sulfone product and regenerate the active catalyst.[9]

Catalytic_Cycle cluster_0 Proposed Catalytic Cycle for Asymmetric Sulfonylation A Peptide-Cu(I) Complex B Sulfinato-Cu(I) Complex A->B + R-SO₂Na (Transmetalation) C Oxidative Addition Intermediate (Cu(III) species) B->C + Ar₂CH-X (Oxidative Addition) C->A Reductive Elimination D Chiral Sulfone Product C->D Product Release

Caption: Proposed catalytic cycle for the Cu-catalyzed reaction.

Detailed Experimental Protocol

The following protocol is adapted from a reported procedure for the asymmetric desymmetrizing sulfonylation of diarylmethanes.[9]

Materials:

  • Diarylmethane substrate (1.0 equiv)

  • This compound sodium salt (1.2 equiv)

  • (CuOTf)₂·C₆H₅CH₃ (10 mol%)

  • Chiral peptide ligand L4 (as described in the source literature) (20 mol%)

  • Potassium phosphate (K₃PO₄) (4.0 equiv)

  • Anhydrous acetonitrile (MeCN) (to 0.5 M)

Procedure:

  • To an oven-dried reaction vial, add the copper catalyst, chiral peptide ligand, and potassium phosphate.

  • Seal the vial with a septum and purge with an inert atmosphere (e.g., argon or nitrogen).

  • Add the anhydrous acetonitrile via syringe, followed by the diarylmethane substrate and this compound sodium salt.

  • Place the sealed vial in a preheated block at 50 °C and stir for the required reaction time (e.g., 2-24 hours, monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the enantiomerically enriched sulfone.

Data Summary

In a representative reaction, the coupling of a diarylmethane with various sulfinate salts was examined. The results highlight the utility of the p-acetamido substituted reagent.[9]

EntrySulfinate SaltYield (%)Enantiomeric Excess (% ee)
1Sodium p-toluenesulfinate6296
2Sodium benzenesulfinate5697
3Sodium 4-acetamidobenzenesulfinate 66 83
4Sodium methylsulfinate6695

Data synthesized from literature reports.[9]

Core Application II: Organocatalyzed Asymmetric Condensation to Chiral Sulfinate Esters

Beyond C-S bond formation, 4-acetamidobenzenesulfinate has also been successfully employed in the organocatalytic synthesis of enantioenriched sulfinate esters. This transformation involves the asymmetric condensation of a prochiral sulfinate with an alcohol, catalyzed by a chiral phase-transfer catalyst like pentanidium.[10] This method provides a direct route to valuable chiral sulfinate esters, which are themselves versatile intermediates for accessing other sulfur stereogenic centers.

Workflow and Mechanistic Rationale

The process is initiated by activating the sulfinate with an oxophilic electrophile (e.g., ethyl chloroformate) to form a mixed anhydride intermediate. The chiral organocatalyst then facilitates the enantioselective nucleophilic attack of an alcohol on this activated intermediate, leading to the formation of the chiral sulfinate ester with high stereocontrol.[10]

Asymmetric_Condensation_Workflow start Prochiral Sulfinate (p-acetamido) step1 Activation (e.g., Ethyl Chloroformate) start->step1 step2 Asymmetric Condensation (Alcohol, Chiral Catalyst) step1->step2 end Enantioenriched Sulfinate Ester step2->end

Caption: Workflow for organocatalyzed asymmetric condensation.

In a study exploring the substrate scope of this reaction, para-acetamidobenzenesulfinate was shown to be a competent substrate, affording the corresponding chiral sulfinate ester in high enantiomeric excess, demonstrating the reagent's utility beyond metal catalysis.[10]

Practical Considerations and Best Practices

  • Handling and Storage: Sodium sulfinates, including the 4-acetamido derivative, are generally stable, non-volatile solids that are easy to handle on the benchtop.[4][5] However, as with all reagents, it is best practice to store them in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, keeping the reagent under an inert atmosphere is recommended.

  • Solubility: this compound sodium salt has limited solubility in many common non-polar organic solvents but is soluble in more polar aprotic solvents like DMSO, DMF, and acetonitrile, especially upon heating.

  • Reaction Monitoring: Progress of reactions involving sulfinates can typically be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting materials and formation of the sulfone or sulfinate ester product.

Conclusion and Future Outlook

This compound sodium salt is a valuable and versatile reagent for modern enantioselective synthesis. Its application in both metal-catalyzed C-S bond formation and organocatalyzed S-O bond formation demonstrates its utility in constructing diverse and valuable chiral sulfonyl compounds. The para-acetamido group provides a unique electronic profile that can be leveraged to modulate reactivity and achieve desired synthetic outcomes. For researchers and drug development professionals, this reagent represents a reliable and practical tool for accessing complex chiral architectures, paving the way for the discovery of next-generation pharmaceuticals and functional materials.

References

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Thiophene-Sulfonamides: A Strategic Synthesis Utilizing 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive overview of a modern synthetic approach to obtaining thiophene-sulfonamide derivatives, a class of compounds with significant therapeutic potential. We will explore the strategic use of 4-acetamidobenzenesulfinic acid as a stable and versatile sulfonylating agent, detailing the underlying chemical principles, a robust experimental protocol, and process optimization considerations.

The Strategic Importance of the Thiophene-Sulfonamide Scaffold

The fusion of a thiophene ring and a sulfonamide moiety creates a "privileged scaffold" in medicinal chemistry. Thiophene, a five-membered aromatic heterocycle containing sulfur, is a bioisostere of the benzene ring, capable of modulating the physicochemical properties of a molecule to enhance potency and pharmacokinetic profiles.[1] Its derivatives are integral to a wide range of FDA-approved drugs, exhibiting activities from anti-inflammatory to anticancer.[2][3]

The sulfonamide functional group is a cornerstone of pharmacology, most famously as the basis for sulfa drugs, the first class of systemic antibacterial agents.[4][5] Beyond their antimicrobial properties, sulfonamides are found in drugs for treating cancer, malaria, and inflammation.[6][7][8] The combination of these two pharmacophores has yielded derivatives with promising applications as anticancer agents, cyclin-dependent kinase (CDK) inhibitors, and antimicrobials.[2][6][8]

Navigating Synthetic Pathways: From Traditional to Modern Approaches

The conventional method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride.[5] While effective, this pathway presents several challenges for drug development and scale-up:

  • Reagent Instability: Sulfonyl chlorides are often moisture-sensitive, can be difficult to handle, and may not be amenable to long-term storage.[4]

  • Harsh Conditions: Their preparation can require hazardous reagents like chlorosulfonic acid.[5]

  • Limited Functional Group Tolerance: The high reactivity of sulfonyl chlorides can lead to undesired side reactions with sensitive functional groups present in complex drug-like molecules.

To overcome these limitations, modern synthetic chemistry has shifted towards more robust and versatile methods, including the direct use of sulfinic acids and their salts.

A Modern Approach: Leveraging this compound

This compound emerges as a superior alternative to its sulfonyl chloride counterpart for several key reasons:

  • Enhanced Stability: As a solid, it is significantly more stable and easier to handle than the corresponding sulfonyl chloride.

  • In-Situ Amine Protection: The acetamido group serves as a built-in protecting group for the aniline nitrogen, preventing self-condensation and other side reactions. This protecting group can be readily removed in a subsequent step if the primary aniline is required for further derivatization.

  • Versatile Reactivity: It can be activated under mild conditions to react directly with amines, offering a more controlled and selective transformation.

The direct coupling of a sulfinic acid with a thiophene-amine to form the critical S-N bond can be achieved through several modern catalytic and non-catalytic methods. An efficient approach involves an iodine-mediated oxidative coupling, which proceeds under mild conditions and demonstrates broad substrate scope.[9] This method avoids the use of transition metals and offers a straightforward path to the desired sulfonamide.

Alternatively, copper-catalyzed Ullmann-type couplings, traditionally used for C-N bond formation, can be adapted for S-N bond formation.[10][11][12] Recent studies have demonstrated the utility of sulfinate salts in copper-catalyzed reactions, highlighting their role as effective nucleophiles in cross-coupling chemistry.[13]

The following diagram illustrates the general synthetic scheme for the preparation of a thiophene-sulfonamide derivative from an amino-thiophene and this compound via an oxidative coupling reaction.

Caption: General reaction scheme for the synthesis of thiophene-sulfonamides.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This section provides a representative, self-validating protocol for the synthesis of a model thiophene-sulfonamide derivative. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-(5-chlorothiophen-2-yl)-4-acetamidobenzenesulfonamide.

Reagent/MaterialMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/VolumePurpose
2-Amino-5-chlorothiophene133.601.05.0668 mgAmine Nucleophile
This compound199.231.26.01.195 gSulfonyl Source
Iodine (I₂)253.811.57.51.904 gOxidant/Coupling Agent
Sodium Carbonate (Na₂CO₃)105.993.015.01.590 gBase
Dimethylformamide (DMF)73.09--25 mLSolvent
Ethyl Acetate (EtOAc)88.11--~150 mLExtraction Solvent
Saturated Sodium Thiosulfate (Na₂S₂O₃)158.11--~50 mLQuenching Agent
Brine---~50 mLWashing Agent
Anhydrous Magnesium Sulfate (MgSO₄)120.37--~5 gDrying Agent
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chlorothiophene (5.0 mmol), this compound (6.0 mmol), and sodium carbonate (15.0 mmol).

    • Causality: Using a slight excess of the sulfinic acid ensures complete consumption of the limiting amine reagent. The base is crucial for deprotonating the amine and neutralizing the HI byproduct formed during the reaction.

  • Solvent Addition: Add 25 mL of DMF to the flask. Stir the mixture at room temperature for 5 minutes to ensure adequate mixing.

    • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the reaction.

  • Initiation of Reaction: Add iodine (7.5 mmol) to the suspension in one portion.

    • Causality: Iodine acts as the oxidant, converting the sulfinic acid to a more reactive sulfonyl iodide intermediate in situ, which is then readily attacked by the amine nucleophile.[9]

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc solvent system.

    • Causality: Room temperature is sufficient for this mild oxidative coupling. TLC allows for the empirical determination of reaction completion by observing the disappearance of the starting amine spot.

  • Work-up & Quenching: Once the reaction is complete, pour the mixture into 100 mL of distilled water. The product may precipitate. Add saturated sodium thiosulfate solution dropwise until the brown color of iodine disappears.

    • Causality: Quenching with water precipitates the organic product. Sodium thiosulfate reduces excess iodine to colorless iodide, simplifying the purification process.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Causality: The desired sulfonamide product is significantly more soluble in the organic ethyl acetate layer than in the aqueous layer, allowing for its efficient separation from inorganic salts and DMF.

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

    • Causality: Washing with brine helps to remove residual water and some water-soluble impurities from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing all traces of water is essential before solvent evaporation to obtain a dry, solid crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Causality: Column chromatography separates the target compound from any unreacted starting materials or side products based on polarity, yielding the pure sulfonamide.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[14][15]

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product analysis.

G start Start: Assemble Reagents setup 1. Reaction Setup (Flask, Stir Bar, Reagents, Base) start->setup dissolve 2. Add Solvent (DMF) Stir to Mix setup->dissolve initiate 3. Add Iodine (I₂) Initiate Coupling dissolve->initiate react 4. Stir at RT (12-16h) Monitor by TLC initiate->react workup 5. Quench with H₂O & Sodium Thiosulfate react->workup extract 6. Extract with Ethyl Acetate (3x) workup->extract wash 7. Wash Organic Layer with Brine extract->wash dry 8. Dry (MgSO₄) & Concentrate (Rotary Evaporator) wash->dry purify 9. Purify via Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Step-by-step experimental workflow for thiophene-sulfonamide synthesis.

Process Optimization and Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Base Inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)A stronger, non-nucleophilic base like Cs₂CO₃ may accelerate the reaction but increases cost. If the reaction is sluggish, consider switching to a stronger base.[16]
Solvent Polar aprotic (e.g., DMF, DMSO, Acetonitrile)Solvent choice can influence reaction rate and solubility. If reactants are not fully soluble in DMF, DMSO can be an alternative. Acetonitrile may also be used for easier removal.
Temperature Room TemperatureThe reaction is generally efficient at RT. Gentle heating (40-50 °C) may be applied for less reactive (e.g., sterically hindered) amines, but monitor for potential side reactions.
Purification Column ChromatographyIf the product is highly crystalline, recrystallization may be a more scalable alternative to chromatography. A solvent screen (e.g., EtOAc/Hexane, Dichloromethane/Methanol) is advised.
Conclusion and Future Outlook

The use of this compound offers a reliable, scalable, and robust pathway for the synthesis of thiophene-sulfonamide derivatives. This approach circumvents the stability and handling issues associated with traditional sulfonyl chlorides, providing a milder and more controlled method suitable for the complex scaffolds often encountered in modern drug discovery.[17] By leveraging mild oxidative coupling conditions, researchers can efficiently access a diverse library of these high-value compounds. Further exploration of transition-metal-catalyzed methods, such as copper- or palladium-based cross-couplings, could expand the scope and applicability of this strategy even further, paving the way for the discovery of next-generation therapeutics.[12][18][19][20]

References

  • A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters, 2019.
  • Synthesis of thiophenes having the biologically active sulfonamide...
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Organic Chemistry Portal.
  • Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
  • Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 2004.
  • Synthesis of thiophene sulfonamides reported by Leitans et al.
  • The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2, 2016.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.
  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 2023.
  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon
  • Catalyst-Free Alkylation of Sulfinic Acids with Sulfonamides via sp3 C−N Bond Cleavage at Room Temper
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 2021.
  • Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 2014.
  • Ullmann condens
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Archives of Pharmacal Research, 2022.
  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 2024.
  • Thiophene synthesis. Organic Chemistry Portal.
  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 2010.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • 4-Acetamidobenzenesulfonic acid. Biosynth.
  • Buchwald-Hartwig Amin
  • 4-Acetamidobenzenesulfonic Acid. Santa Cruz Biotechnology.
  • Discovery and history of thiophene compounds in medicinal chemistry. Benchchem, 2025.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 2026.
  • One‐pot procedure of condensation – reduction by Ellman et al.
  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES.

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An In-depth Technical Guide to the Role of 4-Acetamidobenzenesulfinic Acid and its Precursors in the Development of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organosulfur compounds are foundational to medicinal chemistry and materials science, with sulfones and sulfonamides representing key pharmacophores in numerous therapeutic agents.[1][2] 4-Acetamidobenzenesulfinic acid and its derivatives serve as highly versatile and efficient building blocks for the synthesis of these crucial moieties. This technical guide provides a comprehensive overview of the synthesis, key reactions, and strategic applications of these reagents. We will explore the foundational synthesis of the pivotal precursor, 4-acetamidobenzenesulfonyl chloride, its conversion to this compound, and the subsequent application of these compounds in advanced C-S and C-N bond-forming reactions. Detailed, field-tested protocols and mechanistic insights are provided to equip researchers with the practical knowledge to leverage these powerful synthetic tools in the development of novel organic compounds.

The Synthetic Cornerstone: From Acetanilide to Key Sulfur-Containing Intermediates

The journey to a vast array of complex sulfonamides and sulfones often begins with a simple, commercially available starting material: acetanilide. Through a series of robust and scalable transformations, acetanilide is converted into highly reactive intermediates—4-acetamidobenzenesulfonyl chloride and this compound—which are the true workhorses in this field of synthesis. Understanding the preparation of these precursors is critical for any researcher aiming to incorporate the arylsulfonyl or arylsulfinyl group into a target molecule.

The overall synthetic pathway provides a divergent approach to two major classes of organosulfur compounds from a single precursor.

G Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC  Chlorosulfonation  (ClSO3H) SulfinicAcid 4-Acetamidobenzenesulfinic Acid / Salt PASC->SulfinicAcid  Reduction  (e.g., Na2SO3) Sulfonamides Aryl Sulfonamides PASC->Sulfonamides  Amination  (R2NH, Base) Sulfones Aryl Sulfones SulfinicAcid->Sulfones  Cross-Coupling  (e.g., Cu(I) or Pd(II) catalyst,  Aryl Halide)

Caption: Synthetic workflow from acetanilide to key intermediates and final products.

Physicochemical Properties of Key Compounds

A clear understanding of the physical properties of these intermediates is essential for their proper handling, storage, and use in reactions.

CompoundFormulaMol. Weight ( g/mol )AppearanceCAS Number
4-Acetamidobenzenesulfonic AcidC₈H₉NO₄S215.23White solid[3][4]
4-Acetamidobenzenesulfonyl ChlorideC₈H₉ClNO₃S233.68White to off-white solid
p-Acetamidobenzenesulfinic AcidC₈H₉NO₃S199.23Fine crystals

Synthesis of the Primary Precursor: 4-Acetamidobenzenesulfonyl Chloride

The most common and efficient route to access a wide range of aromatic sulfonyl compounds is through the chlorosulfonation of an activated aromatic ring. The acetamido group of acetanilide serves as an effective ortho-, para-director and is sufficiently robust to withstand the harsh conditions of the reaction.

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution. Excess chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophilic sulfonating agent.[5] The initial sulfonation of acetanilide occurs almost exclusively at the para position due to the steric bulk of the acetamido group.[5] The resulting 4-acetamidobenzenesulfonic acid is then converted in situ to the corresponding sulfonyl chloride by the excess chlorosulfonic acid.[5]

Causality Behind Experimental Choices:

  • Use of Excess Chlorosulfonic Acid: Using a significant excess (typically 3-5 equivalents) ensures the reaction goes to completion, converting the intermediate sulfonic acid to the desired sulfonyl chloride, and also serves as the reaction solvent.[6][7]

  • Temperature Control: The initial addition of acetanilide to chlorosulfonic acid is exothermic and evolves large volumes of HCl gas.[6][7] Cooling the mixture (e.g., 12–15°C) during this phase is crucial to control the reaction rate and prevent side reactions.[6]

  • Heating to Drive Completion: Subsequent heating (e.g., 60–70°C) is required to drive the conversion of the sulfonic acid intermediate to the sulfonyl chloride. The disappearance of HCl evolution is a reliable indicator that the reaction is complete.[6]

  • Workup by Quenching on Ice: The reaction is quenched by pouring the mixture slowly into a large volume of ice water. This hydrolyzes the excess chlorosulfonic acid to sulfuric acid and precipitates the water-insoluble sulfonyl chloride product, allowing for its isolation by filtration. This step must be performed with extreme caution in a well-ventilated fume hood.[5][6]

Detailed Experimental Protocol: Batch Synthesis

This protocol is adapted from the robust and widely cited procedure in Organic Syntheses.[6]

Equipment:

  • 500 mL round-bottomed flask

  • Mechanical stirrer

  • Cooling bath (ice-water)

  • Gas absorption trap or fume hood exhaust

Procedure:

  • In a 500 mL round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

  • Cool the flask in a running water or ice bath to approximately 12–15°C.

  • While stirring, gradually add 67.5 g (0.5 mole) of dry acetanilide in portions over about 15 minutes, maintaining the temperature below 20°C. Caution: Vigorous evolution of HCl gas occurs. This step must be performed in a highly efficient fume hood.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60–70°C for one hour to complete the reaction. The cessation of HCl bubbling indicates completion.[6]

  • Allow the syrupy liquid to cool to room temperature.

  • In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water.

  • In a fume hood , very slowly and with vigorous stirring, pour the reaction mixture onto the ice. The sulfonyl chloride will precipitate as a solid.

  • Collect the solid product by suction filtration and wash thoroughly with cold water.

  • The crude material (yield: 90–95 g, 77–81%) can often be used directly in the next step without further purification.[6]

G cluster_workflow Experimental Workflow: Chlorosulfonation A 1. Charge Chlorosulfonic Acid to Flask B 2. Cool to 12-15°C A->B C 3. Add Acetanilide Slowly (Control Temp & HCl Evolution) B->C D 4. Heat to 60-70°C (Reaction Completion) C->D E 5. Cool to Room Temp D->E F 6. Quench onto Ice/Water (Precipitation) E->F G 7. Filter and Wash Solid Product F->G

Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.

Synthesis of the Core Reagent: this compound

While the sulfonyl chloride is the gateway to sulfonamides, the sulfinic acid (or its salt) is the key precursor for sulfones. It is readily prepared by the reduction of 4-acetamidobenzenesulfonyl chloride.

Mechanistic Rationale

The most common method for this transformation is the reduction of the sulfonyl chloride using sodium sulfite (Na₂SO₃). The sulfite anion acts as the reducing agent, converting the sulfonyl chloride (sulfur oxidation state +6) to a sulfinate (sulfur oxidation state +4).

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium sulfite is an inexpensive, effective, and easy-to-handle reducing agent for this specific transformation.[8][9]

  • pH Control: The reaction is typically run under slightly alkaline conditions, often by adding sodium bicarbonate or sodium hydroxide.[8][9] This is crucial to neutralize the hydrochloric acid byproduct generated during the reduction, preventing unwanted side reactions.

  • Isolation: The resulting sodium sulfinate salt is water-soluble. The free sulfinic acid is precipitated by acidifying the aqueous solution after the reaction is complete, allowing for its isolation.[8]

Detailed Experimental Protocol: Reduction to Sulfinic Acid

This protocol is based on a trusted Organic Syntheses procedure.[8]

Equipment:

  • 1 L flask or beaker

  • Magnetic or mechanical stirrer

Procedure:

  • In a 1 L flask, dissolve 252 g (1 mole) of crystallized sodium sulfite (Na₂SO₃·7H₂O) in 500 mL of water.

  • Add the crude 4-acetamidobenzenesulfonyl chloride (from 0.5 mole of acetanilide) to the sulfite solution.

  • Stir the mixture vigorously for two hours at room temperature.

  • During the stirring period, keep the reaction mixture slightly alkaline by adding small portions of 50% sodium hydroxide solution as needed (monitor with pH paper).

  • After two hours, filter the mixture to remove any gelatinous impurities.

  • Slowly acidify the clear filtrate with 60% sulfuric acid. The this compound will precipitate as fine crystals.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by suction filtration, wash with a small amount of cold water, and air dry. The yield is typically 50–55 g (43–47% based on the initial acetanilide).[8] The product melts at approximately 155°C with decomposition.[8]

Application I: C-S Bond Formation for the Synthesis of Aryl Sulfones

Aryl sulfones are a privileged scaffold in medicinal chemistry, known for their metabolic stability and ability to engage in hydrogen bonding. The use of this compound (as its sodium salt) in transition-metal-catalyzed cross-coupling reactions represents a modern and powerful method for constructing these motifs.[1]

Mechanistic Insight: Copper-Catalyzed Sulfonylation

While palladium catalysis is common for desulfinylative couplings, copper catalysis offers a cost-effective and highly efficient alternative for coupling arylsulfinates with aryl halides.[10][11] Recent advancements have even demonstrated the use of peptidyl-copper(I) catalysts for asymmetric sulfonylation reactions, highlighting the cutting-edge nature of this chemistry.[1]

A proposed catalytic cycle for copper-catalyzed sulfonylation involves:

  • Ligand Exchange: The copper(I) precatalyst complexes with the sulfinate salt.

  • Oxidative Addition: The Cu(I)-sulfinate complex undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) intermediate reductively eliminates the aryl sulfone product, regenerating the active Cu(I) catalyst.

G cluster_cycle center Cu(I) Catalyst A [L-Cu(I)-SO2Ar'] center->A  + Ar'SO2Na (Sulfinate Salt)  - NaX B [L-Cu(III)(Ar)(SO2Ar')]X A->B  + Ar-X (Aryl Halide)  Oxidative Addition B->center  Reductive Elimination C Ar-SO2Ar' (Product) B->C

Caption: Simplified catalytic cycle for Cu(I)-catalyzed sulfonylation.

Case Study: Asymmetric Desymmetrizing Sulfonylation

A recent study in the Journal of the American Chemical Society demonstrated the power of this approach.[1] Using a peptidyl-Cu(I) catalyst, researchers were able to achieve a catalytic desymmetrizing C-S bond-forming reaction with sodium 4-acetamidobenzenesulfinate, affording a chiral sulfone in 66% yield and 83% enantiomeric excess.[1] This work underscores the compatibility of the 4-acetamido functional group and the utility of the sulfinate salt in highly sophisticated, stereocontrolled transformations.

Application II: C-N Bond Formation for the Synthesis of Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously represented by the sulfa antibiotics. 4-Acetamidobenzenesulfonyl chloride is the direct precursor to this class of compounds.

Mechanistic Rationale

The synthesis is a straightforward nucleophilic acyl substitution, where a primary or secondary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Causality Behind Experimental Choices:

  • Base: The reaction generates HCl as a byproduct. A base, such as sodium carbonate or pyridine, is required to scavenge this acid and prevent the protonation of the starting amine, which would render it non-nucleophilic.[12][13]

  • Solvent: Dichloromethane is a common solvent as it is relatively inert and allows for easy workup, but other solvents like pyridine can be used, where pyridine serves as both the solvent and the base.[12][13]

  • Temperature: The reaction is typically run at room temperature, highlighting the high reactivity of the sulfonyl chloride and the mild conditions required.[12]

Detailed Experimental Protocol: General Sulfonamide Synthesis

This general procedure is highly effective for a wide range of primary and secondary amines.[12]

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a flask, dissolve the desired amine (5 mmol) and sodium carbonate (7 mmol) in 20 mL of dichloromethane.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (5 mmol) in 30 mL of dichloromethane.

  • Add the sulfonyl chloride solution dropwise to the stirred amine mixture at room temperature.

  • Stir the reaction at room temperature until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, add 20 mL of distilled water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic phase. Extract the aqueous phase twice with 30 mL portions of dichloromethane.

  • Combine all organic extracts, wash with 30 mL of water, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Representative Synthesized Sulfonamides

The following table showcases the versatility of this method with various amines, with yields typically ranging from 66-86%.[12]

Amine ReactantProduct NameYield (%)
BenzylamineN-(4-(N-benzylsulfamoyl)phenyl)acetamide85
2-(Pyridin-2-yl)ethan-1-amineN-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide78
Piperazine (0.5 equiv)1,4-bis((4-acetamidophenyl)sulfonyl)piperazine75

Conclusion and Future Outlook

This compound and its direct precursor, 4-acetamidobenzenesulfonyl chloride, are indispensable reagents in modern organic synthesis. Their straightforward preparation from acetanilide and their distinct reactivity profiles provide divergent and efficient access to two of the most important functional groups in drug discovery: sulfones and sulfonamides. The protected amino group offers a synthetic handle for further diversification, while the core reactivity allows for robust C-S and C-N bond formation under mild and scalable conditions. Future research will likely focus on expanding the scope of catalytic systems, particularly in asymmetric synthesis, to generate novel, high-value chiral sulfones and exploring new applications for these versatile building blocks in materials science and chemical biology.

References

  • Ortgies, D. H., & Forgione, P. (n.d.). Development of a green catalytic cross-coupling reaction of aryl-sulfinates in aqueous media. ResearchGate. [Link]

  • Hickman, R. J., et al. (n.d.). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. ResearchGate. [Link]

  • Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]

  • Worachartcheewan, A., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • (n.d.). Synthesis of sulfonyl chloride substrate precursors. Not specified. [Link]

  • Peng, Y. (2014). Cu(I)-Catalysed coupling of Arylsulfinic Salts with Aryl Bromides. Journal of Chemical Research. [Link]

  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses. [Link]

  • Smiles, S., & Bere, C. M. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses. [Link]

  • (n.d.). C–C/C–N cross-coupling reactions of aryl sulfonates catalyzed by an eco-friendly and reusable heterogeneous catalyst: wool–Pd complex. RSC Advances. [Link]

  • Lee, S., et al. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Mercer University. [Link]

  • (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • (n.d.). Synthesizing process of 4-methyl sodium benzene sulphinate.
  • Patel, K. D., et al. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (n.d.). Preparation method of p-acetamidobenzenesulfonyl chloride.
  • Wang, M. (2022). Organosulfur and Organoselenium Chemistry. Molecules. [Link]

  • (n.d.). (PDF) Organosulfur and Organoselenium Chemistry. ResearchGate. [Link]

  • (n.d.). THE SYNTHESIS OF SULFA DRUGS. Mercer University Theochem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamidobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The information provided herein is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps?

The most prevalent and well-documented method for synthesizing this compound is the reduction of 4-acetamidobenzenesulfonyl chloride.[1][2] This process can be broken down into two primary stages:

  • Chlorosulfonation of Acetanilide: The synthesis begins with the reaction of acetanilide with an excess of chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.[2][3] Thionyl chloride is often added to improve the yield and reactivity.[4] This step is highly exothermic and evolves hydrogen chloride gas, requiring careful temperature control and execution in a well-ventilated fume hood.

  • Reduction of the Sulfonyl Chloride: The resulting 4-acetamidobenzenesulfonyl chloride is then reduced to the desired this compound. A common and effective reducing agent for this transformation is an aqueous solution of sodium sulfite (Na₂SO₃).[1] The reaction is typically performed under slightly alkaline conditions to facilitate the reduction.

Troubleshooting Guide: Common Impurities and Side Reactions

This section addresses specific issues that may arise during the synthesis, leading to the formation of impurities.

Q2: My final product is contaminated with a significant amount of 4-acetamidobenzenesulfonic acid. What are the likely causes and how can I prevent this?

The presence of 4-acetamidobenzenesulfonic acid is the most common impurity issue. There are three primary pathways for its formation:

  • A. Hydrolysis of the Starting Material: The precursor, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to hydrolysis, especially in the presence of moisture.[2][5] This reaction readily converts the sulfonyl chloride to the corresponding sulfonic acid.

  • B. Oxidation of the Product: Sulfinic acids are inherently prone to oxidation, and this compound can be oxidized to 4-acetamidobenzenesulfonic acid by atmospheric oxygen or other oxidizing agents present.[6][7]

  • C. Disproportionation of the Product: Sulfinic acids are known to be unstable and can undergo disproportionation.[8][9] In this self-redox reaction, two molecules of the sulfinic acid react to form one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate.[10][11]

Mitigation Strategies:

  • Ensure Anhydrous Conditions for the Precursor: Handle 4-acetamidobenzenesulfonyl chloride in a dry environment and minimize its exposure to atmospheric moisture. Use dry glassware and solvents.

  • Control Reaction Temperature: Perform the reduction at a controlled, and generally cool, temperature to minimize side reactions.

  • Work-up Procedure: After the reduction is complete, proceed with the acidification and isolation of the product without undue delay to minimize air oxidation of the sulfinic acid in solution.

  • Inert Atmosphere: For high-purity applications, performing the reduction and work-up under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidation.

Impurity Formation Pathways

cluster_0 Starting Material & Product cluster_1 Impurity Formation Acetanilide Acetanilide 4-Acetamidobenzenesulfonyl Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation This compound This compound 4-Acetamidobenzenesulfonyl Chloride->this compound Reduction (e.g., Na2SO3) 4-Acetamidobenzenesulfonic Acid 4-Acetamidobenzenesulfonic Acid 4-Acetamidobenzenesulfonyl Chloride->4-Acetamidobenzenesulfonic Acid Hydrolysis (H2O) This compound->4-Acetamidobenzenesulfonic Acid Oxidation (O2) Thiosulfonate Byproduct Thiosulfonate Byproduct This compound->Thiosulfonate Byproduct Disproportionation Disproportionation_Node This compound->Disproportionation_Node Disproportionation_Node->4-Acetamidobenzenesulfonic Acid Disproportionation_Node->Thiosulfonate Byproduct

Caption: Key pathways in the synthesis and impurity formation.

Q3: After adding the reducing agent, a gelatinous precipitate forms. What is it and how should I handle it?

The formation of a gelatinous impurity during the reduction of 4-acetamidobenzenesulfonyl chloride with sodium sulfite has been noted in the literature.[1] While the exact composition of this impurity is not definitively characterized in readily available literature, it is likely a complex mixture of partially reduced species, inorganic salts, and polymeric byproducts.

Recommended Handling:

  • Complete the Reaction: Allow the reduction to proceed for the recommended time (typically around two hours) to ensure the complete conversion of the starting material.[1]

  • Filter Before Acidification: It is crucial to filter the reaction mixture before acidifying to precipitate the final product. This will remove the insoluble gelatinous material.

  • Thorough Washing: Wash the filtered solid with a small amount of cold water to recover any entrapped product.

Troubleshooting Workflow

Start Synthesis of this compound Problem Identify Issue Start->Problem Impurity_A High levels of 4-Acetamidobenzenesulfonic Acid Problem->Impurity_A Product Impurity Impurity_B Gelatinous Precipitate Formation Problem->Impurity_B Process Issue Solution_A1 Check for moisture in starting material and glassware Impurity_A->Solution_A1 Solution_A2 Minimize air exposure during reaction and work-up Impurity_A->Solution_A2 Solution_A3 Ensure complete reduction of sulfonyl chloride Impurity_A->Solution_A3 Solution_B1 Filter the reaction mixture before acidification Impurity_B->Solution_B1 End Pure Product Solution_A1->End Solution_A2->End Solution_A3->End Solution_B1->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: My yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors throughout the two-stage synthesis:

  • Incomplete Chlorosulfonation: If the initial reaction of acetanilide with chlorosulfonic acid is incomplete, the yield of the necessary precursor will be low. Ensure the reaction goes to completion by following the recommended reaction times and temperatures.[3]

  • Loss During Work-up of Sulfonyl Chloride: The 4-acetamidobenzenesulfonyl chloride is reactive and can be lost to hydrolysis if the work-up is not performed efficiently and with cold water.[2]

  • Incomplete Reduction: Insufficient reducing agent or reaction time will result in unreacted sulfonyl chloride, which will be removed during the work-up, thus lowering the yield of the desired sulfinic acid.

  • Product Instability: As discussed, the desired sulfinic acid product is unstable and can decompose via disproportionation, reducing the overall isolated yield.[8]

  • Purification Losses: If recrystallization is necessary, some product loss is inevitable. The solubility of this compound in hot water should be considered to avoid using excessive solvent.[1]

Improving Yield:

ParameterRecommendationRationale
Chlorosulfonation Use a molar excess of chlorosulfonic acid and control the temperature.Drives the reaction to completion and minimizes side reactions.
Reduction Use a stoichiometric excess of sodium sulfite.Ensures complete conversion of the sulfonyl chloride.[1]
Work-up Perform aqueous steps, especially with the sulfonyl chloride, quickly and at low temperatures.Minimizes hydrolysis of the reactive sulfonyl chloride intermediate.[2]
Product Isolation Acidify the filtrate slowly to induce crystallization and cool thoroughly before filtration.Promotes the formation of purer crystals and maximizes recovery.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized procedure based on established methods.[1]

Part 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride

This procedure should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Chlorosulfonic acid is highly corrosive.

  • In a dry flask, carefully add 10 g of acetanilide to 26 mL of chlorosulfonic acid in portions, ensuring the temperature is maintained below 20°C with an ice bath.

  • Once the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 60-70°C for an additional hour.

  • Cool the reaction mixture back to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated white solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude 4-acetamidobenzenesulfonyl chloride, preferably in a desiccator over a drying agent.

Part 2: Reduction to this compound

  • In a flask, dissolve 20 g of sodium sulfite (Na₂SO₃·7H₂O) in 40 mL of water.

  • Add the crude 4-acetamidobenzenesulfonyl chloride from Part 1 to the sodium sulfite solution.

  • Shake or stir the mixture vigorously for 2 hours at room temperature. The mixture should be kept slightly alkaline by the occasional addition of a small amount of sodium hydroxide solution.

  • After 2 hours, filter the reaction mixture to remove any gelatinous impurities.

  • Slowly acidify the clear filtrate with dilute sulfuric acid until it is acidic to litmus paper.

  • Cool the mixture in an ice bath to complete the crystallization of this compound.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and air dry.

  • The product can be further purified by recrystallization from hot water if necessary.[1]

References

  • Wikipedia. Sulfinic acid. [Link]

  • Kice, J. L., & Guaraldi, G. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(10), 1881–1885. [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry, 31(11), 3561–3567. [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. CoLab.
  • Luo, A., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC. [Link]

  • Simoyi, R. H., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A, 102(34), 6785–6791. [Link]

  • Simoyi, R. H., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. ResearchGate. [Link]

  • Fitzgerald, A. (1966). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Oregon State University. [Link]

  • Allen, P., & Reich, L. (1962). Thermal Decomposition of Sulfinic Acids. Journal of the American Chemical Society, 84(23), 4594–4597. [Link]

  • Poel, A. V., et al. (2004). From Thiol to Sulfonic Acid: Modeling the Oxidation Pathway of Protein Thiols by Hydrogen Peroxide. The Journal of Physical Chemistry A, 108(41), 8863–8871. [Link]

  • Wikipedia. Sulfenic acid. [Link]

  • Roberts, J. C., & Relyea, H. A. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. [Link]

  • Chauvin, J. R., & Pratt, D. A. (2017). On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. PubMed. [Link]

  • Worachartcheewan, A., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. [Link]

  • ResearchGate. Reduction of sulfonyl chlorides. [Link]

  • Lee, S., et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 143(4), 1888–1894. [Link]

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Organic Syntheses. p-ACETAMINOBENZENESULFINIC ACID. [Link]

  • Kvasnica, M., et al. (2023). One-pot synthesis of sulfinamides from sulfonyl chlorides and thiols. Organic & Biomolecular Chemistry, 21(12), 2538–2545. [Link]

  • Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(34), 11894–11898. [Link]

  • Li, Y., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]

  • Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]

  • Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. [Link]

  • Mercer University. THE SYNTHESIS OF SULFA DRUGS. [Link]

  • Google Patents. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent.
  • Worachartcheewan, A., et al. (2022). Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal, 21, 376-391. [Link]

  • Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

Sources

Formation of gelatinous impurity in p-acetaminobenzenesulfinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-acetamidobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on the formation of gelatinous impurities. Our goal is to provide you with the expertise and practical solutions to ensure the success of your experiments.

Introduction

The synthesis of p-acetamidobenzenesulfinic acid is a crucial step in the preparation of various sulfonamide-based pharmaceuticals. A widely used method is the reduction of p-acetamidobenzenesulfonyl chloride with a reducing agent, most commonly sodium sulfite. While seemingly straightforward, this reaction is often plagued by the formation of a gelatinous impurity that can complicate product isolation and purification, leading to lower yields and product quality. This guide will delve into the causes of this impurity and provide detailed protocols to mitigate its formation.

Frequently Asked Questions (FAQs)

Q1: What is the likely chemical composition of the gelatinous impurity observed during the synthesis of p-acetamidobenzenesulfinic acid?

A1: The gelatinous impurity is typically not a single compound but rather a complex mixture. Its formation is often attributed to the limited solubility of the sodium salt of the desired product, sodium p-acetamidobenzenesulfinate, especially in the presence of other salts. The impurity likely consists of:

  • Sodium p-acetamidobenzenesulfinate : The sodium salt of the product can precipitate, especially if the reaction mixture is cooled too rapidly or if the concentration of solutes is high. This salt is described as being slightly soluble in water.[1]

  • Sodium p-acetamidobenzenesulfonate : A common byproduct formed from the hydrolysis of the starting material, p-acetamidobenzenesulfonyl chloride, or the disproportionation of the sulfinic acid product. Sulfonates are generally more water-soluble than sulfinates, but their presence can affect the overall solubility of the mixture.

  • Unreacted Sodium Sulfite : Excess reducing agent that can co-precipitate with the other components.

  • Sodium Sulfate : Formed from the oxidation of sodium sulfite.

The combination of these salts in an aqueous medium can lead to the formation of a highly viscous, gelatinous mass that is difficult to filter.

Q2: What are the primary causes for the formation of this gelatinous impurity?

A2: Several factors can contribute to the formation of the gelatinous impurity:

  • Incomplete Reaction : If the reduction of the sulfonyl chloride is not complete, the remaining starting material can hydrolyze to the corresponding sulfonic acid, contributing to the salt mixture.

  • Impurities in the Starting Material : The starting p-acetamidobenzenesulfonyl chloride can be unstable and may contain the corresponding sulfonic acid from hydrolysis prior to the reaction.[2] It is recommended to use the crude sulfonyl chloride immediately after preparation.[3]

  • pH Control : The reaction is typically carried out under slightly alkaline conditions. Improper pH control can lead to side reactions, such as the disproportionation of the sulfinic acid, which is known to occur under acidic conditions.

  • Temperature Control : Rapid cooling of the reaction mixture after the reduction can cause the product's sodium salt to crash out of solution in a gelatinous form rather than as distinct crystals.

  • Concentration : High concentrations of reactants and salts in the reaction mixture can exceed the solubility limits, leading to precipitation.

Q3: Can the gelatinous impurity be redissolved or is it better to prevent its formation?

A3: While it may be possible to redissolve the gelatinous mass by adding more water and heating, this can lead to larger volumes to handle and may not be efficient. The most effective approach is to prevent its formation in the first place by carefully controlling the reaction conditions.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting the formation of gelatinous impurities during the synthesis of p-acetamidobenzenesulfinic acid.

Issue 1: A thick, gelatinous precipitate forms during the reaction or upon cooling, making stirring and filtration difficult.
  • Root Cause Analysis:

    • Precipitation of Sodium p-acetamidobenzenesulfinate: The primary component of the gelatinous mass is often the sodium salt of the desired product, which has limited solubility.

    • Presence of Byproducts: Co-precipitation with sodium p-acetamidobenzenesulfonate and other inorganic salts enhances the gelatinous nature.

  • Preventative Measures & Solutions:

    • Control of Reaction Parameters: Adhering to established protocols, such as those found in Organic Syntheses, is crucial. This includes careful control of reactant concentrations, temperature, and reaction time.[4]

    • Maintain a Slightly Alkaline pH: Throughout the reduction with sodium sulfite, the reaction mixture should be kept slightly alkaline. This can be achieved by the periodic addition of a sodium hydroxide solution.[4] This minimizes the disproportionation of the sulfinic acid.

    • Slow Acidification: During the final product isolation, the slow addition of acid to the filtered, alkaline solution of the sodium sulfinate is critical. This allows for the controlled crystallization of the p-acetamidobenzenesulfinic acid as fine crystals rather than an amorphous precipitate.[4]

    • Dilution: If a gelatinous precipitate begins to form, adding more water to the reaction mixture can help to keep the salts in solution.

Issue 2: The final product yield is low, and the isolated p-acetamidobenzenesulfinic acid is impure.
  • Root Cause Analysis:

    • Incomplete Reduction: The reduction of the sulfonyl chloride may not have gone to completion.

    • Hydrolysis of Starting Material: The p-acetamidobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not be reduced to the desired product.[3][5]

    • Disproportionation of the Sulfinic Acid: Sulfinic acids are known to be unstable and can disproportionate into a sulfonic acid and a thiosulfonate. This is a common decomposition pathway for sulfinic acids.

  • Preventative Measures & Solutions:

    • Use Freshly Prepared or Purified p-Acetamidobenzenesulfonyl Chloride: To minimize the presence of the sulfonic acid impurity from the start, it is best to use freshly prepared p-acetamidobenzenesulfonyl chloride.[3] If the starting material is old, it should be purified by recrystallization from a dry solvent like benzene.[3]

    • Ensure Complete Reaction: The reaction time should be sufficient for the complete reduction of the sulfonyl chloride. A reaction time of two hours is often cited for this reduction.[4]

    • Purification of the Final Product: If the isolated p-acetamidobenzenesulfinic acid is impure, it can be recrystallized from hot water.[4]

Experimental Protocols

Protocol 1: Synthesis of p-Acetamidobenzenesulfinic Acid

This protocol is adapted from a well-established procedure and includes modifications to minimize the formation of gelatinous impurities.[4]

Materials:

  • p-Acetamidobenzenesulfonyl chloride (crude, freshly prepared)

  • Sodium sulfite heptahydrate (Na₂SO₃·7H₂O)

  • 50% Sodium hydroxide solution

  • 60% Sulfuric acid

  • Water

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve sodium sulfite heptahydrate (1 mole) in 500 mL of water.

  • Add crude p-acetamidobenzenesulfonyl chloride (0.5 mole) to the sodium sulfite solution.

  • Shake or stir the mixture vigorously for at least two hours.

  • During the reaction, monitor the pH and maintain a slightly alkaline condition by adding small portions of 50% sodium hydroxide solution as needed.

  • After two hours, a gelatinous impurity may be present, but the reduction should be complete.[4] Filter the reaction mixture to remove any insoluble material.

  • Slowly and with stirring, acidify the filtrate with 60% sulfuric acid.

  • The p-acetamidobenzenesulfinic acid will precipitate as fine crystals.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the crystals by vacuum filtration, wash with cold water, and air dry.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Solubility
p-Acetamidobenzenesulfinic AcidC₈H₉NO₃S215.23Slightly soluble in cold water, more soluble in hot water[4]
Sodium p-acetamidobenzenesulfinateC₈H₈NNaO₃S221.21Slightly soluble in water[1]
p-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.67Reacts with water[3]
Sodium p-acetamidobenzenesulfonateC₈H₈NNaO₄S237.21Expected to be soluble in water

Visualizing the Process

Workflow for the Synthesis of p-Acetamidobenzenesulfinic Acid

G cluster_0 Step 1: Reduction cluster_1 Step 2: Work-up cluster_2 Potential Impurity Formation A p-Acetamidobenzenesulfonyl Chloride C Reaction Mixture A->C B Sodium Sulfite Solution (Slightly Alkaline) B->C D Filtration C->D 2 hours reaction I Gelatinous Impurity (Insoluble Salts) C->I Side Reactions/ Precipitation E Filtrate (Sodium p-acetamidobenzenesulfinate) D->E F Slow Acidification (Sulfuric Acid) E->F G Crystallization F->G H Final Product: p-Acetamidobenzenesulfinic Acid G->H

Caption: Workflow for the synthesis of p-acetamidobenzenesulfinic acid.

Key Chemical Structures

Caption: Key chemical structures in the synthesis.

References

  • p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses. Available at: [Link]

  • 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT. LookChem. Available at: [Link]

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses. Available at: [Link]

  • Reduction of Sulfonyl Chlorides. Organic Chemistry Portal. Available at: [Link]

  • (PDF) Sulfa drug poster. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-acetamidobenzenesulfinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing reaction yield and troubleshooting common experimental hurdles. The information presented herein is structured to address specific issues encountered during the synthesis, underpinned by mechanistic explanations and authoritative references.

I. Reaction Overview & Key Challenges

The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its corresponding sulfonyl chloride. This pathway, while straightforward in principle, is sensitive to several factors that can significantly impact yield and purity. The primary challenges include the hydrolytic instability of the starting material, the potential for over-reduction or side reactions, and the inherent instability of the sulfinic acid product itself, which can undergo disproportionation.

This guide provides a systematic approach to navigate these challenges, ensuring a reproducible and high-yield synthesis.

II. Experimental Workflow: From Precursor to Product

The synthesis is a two-stage process: the preparation of the sulfonyl chloride precursor, followed by its reduction to the desired sulfinic acid. This guide focuses on the critical reduction step.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction to Sulfinic Acid Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation [ref: 1] Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->ASC ASC_input 4-Acetamidobenzenesulfonyl Chloride (ASC) ASC->ASC_input Proceed to Reduction Sodium_Sulfite Sodium Sulfite (Na2SO3) AASA 4-Acetamidobenzenesulfinic Acid (Product) Sodium_Sulfite->AASA ASC_input->AASA Reduction [ref: 2]

Caption: Overall workflow for this compound synthesis.

III. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems in a direct question-and-answer format, providing both a quick diagnosis and a detailed explanation grounded in chemical principles.

Low or No Yield

Q1: My final yield is consistently low (under 40%). What are the most likely causes?

A1: Low yields in this synthesis typically trace back to three critical areas:

  • Starting Material Quality: The precursor, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to hydrolysis.[1] If it has been improperly stored or exposed to atmospheric moisture, a significant portion may have already converted to the unreactive sulfonic acid. Always use freshly prepared or properly stored sulfonyl chloride.

  • Incomplete Reduction: The reduction process requires careful pH management. If the reaction mixture becomes acidic, the reduction by sulfite is hampered. The procedure in Organic Syntheses explicitly states the need to keep the solution slightly alkaline with sodium hydroxide.[2]

  • Product Loss During Workup: this compound has some solubility in water.[3] Excessive washing of the precipitate or using too large a volume of water for crystallization can lead to significant product loss. Furthermore, overly rapid acidification can lead to the formation of very fine crystals that are difficult to filter.[2]

Q2: I followed the procedure, but after acidification, no precipitate formed. What happened?

A2: This is a strong indication that the reduction reaction failed. The most probable cause is inactive starting material (hydrolyzed 4-acetamidobenzenesulfonyl chloride). The resulting 4-acetamidobenzenesulfonic acid is highly water-soluble and will not precipitate upon acidification.[4] Before starting, it is advisable to check the melting point of your sulfonyl chloride; the pure compound melts at approximately 146 °C with decomposition.[1] A significantly lower melting point suggests the presence of impurities or hydrolysis.

Product Purity & Appearance

Q3: My final product is off-white or yellowish, not a fine white crystal. What are the impurities?

A3: A discolored product often points to side reactions. The most common is the disproportionation of the sulfinic acid itself, especially in acidic conditions or upon heating.[5] This process yields the corresponding sulfonic acid and a thiosulfonate, which can be colored impurities.

  • Mitigation Strategy:

    • Avoid excessive heat during the final drying step.

    • Ensure the precipitation is done from a cold solution.

    • Store the final product in a cool, dark, and dry place, preferably under an inert atmosphere, as sulfinic acids can be unstable long-term.

Q4: During the reduction, a "gelatinous impurity" formed, as mentioned in the Organic Syntheses protocol. What is this, and how do I deal with it?

A4: The "gelatinous impurity" is not definitively identified in the literature but is likely a complex mixture of partially hydrolyzed starting material and magnesium or calcium salts if hard water is used.[2] The key is not to be alarmed by its presence. The procedure calls for filtering the alkaline solution before acidification.[2] This filtration step is crucial for removing this impurity. A pad of Celite® can aid in the filtration of this fine, gelatinous material.

Reaction Mechanism & Side Reactions

Q5: Can you explain the disproportionation side reaction in more detail?

A5: Sulfinic acids exist in equilibrium with their anhydride form, a sulfinyl sulfone.[5] This intermediate can undergo cleavage to form sulfinyl and sulfonyl radicals. These reactive species can then recombine in various ways, ultimately leading to the more stable sulfonic acid and a thiosulfonate. This process is often accelerated by acid and heat.

Disproportionation_Mechanism RSO2H_1 2 R-SO₂H (Sulfinic Acid) Anhydride R-S(O)-S(O)₂-R (Sulfinyl Sulfone Anhydride) RSO2H_1->Anhydride Equilibrium [ref: 2] Products R-SO₃H + R-S(O)₂-S-R (Sulfonic Acid + Thiosulfonate) Anhydride->Products Decomposition

Caption: Simplified mechanism of sulfinic acid disproportionation.

Q6: Are there alternative methods for this synthesis?

A6: While the reduction of the sulfonyl chloride is most common, other general methods for synthesizing sulfinic acids exist. These include the reaction of Grignard reagents with sulfur dioxide and the oxidation of thiols.[6][7] However, for this specific acetamido-substituted compound, the sulfonyl chloride reduction route is well-established and generally the most accessible for laboratory synthesis.[2]

IV. Detailed Experimental Protocol

This protocol is adapted from the robust procedure published in Organic Syntheses, Coll. Vol. 1, p.7 (1941).[2]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (ASC) (0.5 mole)

  • Sodium sulfite heptahydrate (Na₂SO₃·7H₂O) (1 mole, 252 g)

  • 50% Sodium hydroxide solution

  • 60% Sulfuric acid

  • Deionized water

Procedure:

  • Preparation of Reducing Solution: In a large flask suitable for vigorous shaking, dissolve 252 g (1 mole) of crystallized sodium sulfite in 500 mL of water.

  • Reduction: Add the crude 4-acetamidobenzenesulfonyl chloride (obtained from 0.5 mole of acetanilide) to the sodium sulfite solution.

  • Maintain Alkalinity: Stopper the flask and shake vigorously for two hours. During this period, monitor the pH of the reaction mixture. It should remain slightly alkaline. Add small portions of 50% sodium hydroxide solution as needed to maintain alkalinity.

  • Removal of Impurities: After the two-hour reaction period, filter the alkaline mixture to remove any gelatinous impurities. A Celite® filter aid is recommended.

  • Precipitation of Product: Transfer the clear filtrate to a clean flask and cool it in an ice bath. Slowly, and with constant stirring, add 60% sulfuric acid until the solution is acidic.

  • Isolation: The this compound will precipitate as fine white crystals. Collect the product by suction filtration.

  • Washing and Drying: Wash the crystals sparingly with cold water to minimize loss. Dry the product in a vacuum desiccator. The reported yield is 43-47% based on the initial acetanilide.[2]

V. Optimizing Reaction Yield: Key Parameters

The yield of this reaction is highly sensitive to several parameters. The following table summarizes the key factors and their impact.

ParameterRecommended ConditionRationale & Impact on Yield
ASC Quality Use dry, freshly prepared or purchased ASC.High Impact: Hydrolyzed ASC (sulfonic acid) will not be reduced, directly lowering the theoretical maximum yield.[1]
pH during Reduction Slightly alkaline (pH 8-9)High Impact: The sulfite reducing agent is most effective in a basic medium. An acidic environment will protonate the sulfite and hinder the reaction.[2]
Reaction Time 2 hours with vigorous agitationMedium Impact: Insufficient reaction time will lead to incomplete reduction. The Organic Syntheses procedure notes that two hours is sufficient.[2]
Acidification Rate Slow, dropwise addition into a cold solutionMedium Impact: Rapid acidification can cause localized heating, promoting disproportionation. It also leads to very fine particles that are hard to filter, causing mechanical loss of product.[2]
Washing Volume Minimal volume of ice-cold waterMedium Impact: The product has slight aqueous solubility. Over-washing will dissolve a portion of the product, reducing the isolated yield.[3]

VI. Product Characterization

Confirming the identity and purity of the final product is critical.

  • Melting Point: The reported melting point is approximately 155 °C with decomposition. The rate of heating can affect the observed value.[2]

  • Spectroscopy (Expected Data):

    • ¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (two doublets, ~7.5-7.8 ppm), a singlet for the amide N-H (~10.2 ppm), a singlet for the methyl protons (~2.1 ppm), and a broad singlet for the acidic S-OH proton.

    • IR (KBr): Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1670 cm⁻¹), S=O stretching (~1050-1000 cm⁻¹), and aromatic C-H stretching (~3100-3000 cm⁻¹).

VII. Safety & Handling

  • 4-Acetamidobenzenesulfonyl Chloride: This compound is corrosive and moisture-sensitive.[3][8] It causes severe skin burns and eye damage.[3][8] Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and chemical safety goggles. Upon contact with water, it releases corrosive hydrogen chloride gas.[1]

  • Sodium Sulfite: Can cause skin and eye irritation.

  • Sulfuric Acid & Sodium Hydroxide: These are highly corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

VIII. References

  • PrepChem. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(Acetylamino) benzenesulfonyl chloride.

  • Wikipedia. Sulfinic acid. [Link]

  • ACS Publications. The Preparation of Sulfinic Acids. Chemical Reviews. [Link]

  • TCI Chemicals. (2024). Safety Data Sheet: 4-Acetamidobenzenesulfonyl Chloride.

  • Semantic Scholar. A mild, convenient synthesis of sulfinic acid salts and sulfonamides from alkyl and aryl halides. [Link]

  • Fisher Scientific. Safety Data Sheet: N-Acetylsulfanilyl chloride.

  • Georganics. Sulfonic / Sulfinic / Sulfamic / Sulfurous acid derivatives. [Link]

  • NIH National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. [Link]

  • MilliporeSigma. (2025). Safety Data Sheet: N-Acetylsulphanilyl chloride.

  • PubChem. 4-Acetamidobenzenesulfonyl azide. [Link]

  • Organic Chemistry Portal. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. [Link]

  • RSC Publishing. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. [Link]

  • Oregon State University. Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides.

  • NIH National Center for Biotechnology Information. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link]

  • ResearchGate. Reduction of sulfonyl chlorides.

  • Organic Syntheses. p-ACETAMINOBENZENESULFINIC ACID. [Link]

  • NIH National Center for Biotechnology Information. Sulfenic acid chemistry, detection and cellular lifetime. PMC. [Link]

  • Organic Chemistry Portal. Sulfinic acid synthesis by sulfinylation. [Link]

  • ACS Publications. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Chempedia. General procedures for the purification of Sulfonic acids and Sulfinic acids. [Link]

  • EXCLI Journal. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.

Sources

Improving the purity of synthesized 4-Acetamidobenzenesulfinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-Acetamidobenzenesulfinic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound has a low, broad melting point and a slight discoloration. What are the most likely impurities?

A low or broad melting point is a primary indicator of impurities. The most common contaminants in the synthesis of this compound, which proceeds via the reduction of 4-Acetamidobenzenesulfonyl chloride, are:

  • 4-Acetamidobenzenesulfonic Acid: This is arguably the most common impurity. It arises from two main pathways:

    • Hydrolysis of the unreacted starting material, 4-Acetamidobenzenesulfonyl chloride, during the aqueous workup.[1][2] The sulfonyl chloride group is highly reactive with water.

    • Oxidation of the target sulfinic acid product. Sulfinic acids are susceptible to oxidation, especially in the presence of air, which converts them to the more stable sulfonic acids.[3]

  • Unreacted 4-Acetamidobenzenesulfonyl Chloride: Incomplete reduction will leave residual starting material in your crude product. This is a highly reactive compound that can degrade over time.[2][4]

  • Inorganic Salts: The typical synthesis uses sodium sulfite for the reduction, which can leave residual sodium salts if the product is not washed thoroughly after precipitation.[5]

  • Gelatinous Impurity: An established procedure in Organic Syntheses notes the formation of a "gelatinous impurity" during the reduction step.[5] While its exact composition is not detailed, it is likely an inorganic or polymeric byproduct that should be filtered off before acidification and product precipitation.

Q2: I suspect my product is contaminated with the corresponding sulfonic acid. How can I confirm its presence and remove it?

Confirming the presence of 4-Acetamidobenzenesulfonic acid can be achieved via co-spotting on a Thin Layer Chromatography (TLC) plate against a standard, if available. The sulfonic acid is significantly more polar and will typically have a lower Rf value than the sulfinic acid.

Removal is best achieved by leveraging the differences in acidity and solubility between the two compounds. While both are acidic, sulfonic acids are stronger than sulfinic acids. This allows for separation through careful recrystallization.

Primary Method: Recrystallization from Water This is the most effective and documented method.[5] this compound is sparingly soluble in cold water but its solubility increases significantly in hot water. The sulfonic acid impurity, being more polar, tends to remain in the cold aqueous mother liquor upon cooling. A detailed protocol is provided in the Troubleshooting Guides section.

Q3: What is the most effective method for purifying the crude product obtained from the sodium sulfite reduction?

The single most effective and widely cited purification method is recrystallization from hot water .[5] This technique effectively removes both the more water-soluble sulfonic acid impurity and residual inorganic salts. The key is to use the minimum amount of boiling water to dissolve the crude solid, followed by slow cooling to promote the formation of pure crystals. Forcing precipitation by cooling too rapidly can lead to the co-precipitation of impurities.

See Protocol 1 for a detailed step-by-step guide to recrystallization.

Q4: How can I tell if the initial reduction of 4-Acetamidobenzenesulfonyl chloride is complete?

Monitoring the reaction is crucial. The starting sulfonyl chloride is generally insoluble in the aqueous reaction mixture.[1][2] As the reduction proceeds, it is converted to the sodium salt of the sulfinic acid, which is soluble. However, a known procedure notes that the solution does not become completely clear due to the formation of a gelatinous impurity.[5] Therefore, the disappearance of the solid starting material is a good indicator, but the persistence of some solid material may not signify an incomplete reaction. A reliable method is to allow the reaction to proceed for the recommended time under controlled conditions (e.g., two hours with shaking as per the Organic Syntheses procedure).

Troubleshooting Impurities and Purification Workflows

This section provides a logical workflow for diagnosing and resolving purity issues, along with detailed experimental protocols.

Impurity Troubleshooting Workflow

The following decision tree illustrates a systematic approach to purifying your crude this compound.

G cluster_0 Purity Assessment cluster_1 Purification Protocols Start Crude Synthesized Product Analysis Analyze Purity: - Melting Point - TLC Analysis Start->Analysis Check Purity Acceptable? Analysis->Check End Pure Product Check->End  Yes Recrystallize Protocol 1: Recrystallization from Water Check->Recrystallize No Reanalyze Re-analyze Purity Recrystallize->Reanalyze Reanalyze->Check

Caption: A decision workflow for the purification of this compound.

Key Compound Properties

Understanding the properties of your target compound and potential impurities is critical for designing an effective purification strategy.

Compound NameMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₈H₉NO₃S199.23~155 (decomposes)[5]
4-Acetamidobenzenesulfonic AcidC₈H₉NO₄S215.23>180 (decomposes)[6]
4-Acetamidobenzenesulfonyl ChlorideC₈H₈ClNO₃S233.67142-149[4][7][8]
AcetanilideC₈H₉NO135.17113-115

Experimental Protocols

Protocol 1: High-Purity Recrystallization from Water

This protocol is adapted from established procedures and is designed to effectively remove common water-soluble impurities like 4-acetamidobenzenesulfonic acid.[5]

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add approximately 8 mL of deionized water. The procedure cited in Organic Syntheses suggests 400 cc of water for 50-55 g of product, which is a ratio of roughly 1:8.[5]

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solution to a boil. Continue to add small portions of hot deionized water until all the solid has just dissolved. Avoid adding a large excess of water, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (such as the gelatinous material mentioned earlier), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large, pure crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them. For final drying, transfer the product to a watch glass or drying dish and dry in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Synthesis Pathway Overview

The following diagram illustrates the relationship between the starting materials, the desired product, and the primary impurities.

G A Acetanilide B 4-Acetamidobenzenesulfonyl Chloride (ASC) A->B + Chlorosulfonic Acid [18] C 4-Acetamidobenzenesulfinic Acid (Product) B->C + Na2SO3 (Reduction) [6] D 4-Acetamidobenzenesulfonic Acid (Impurity) B->D + H2O (Hydrolysis) [1] C->D [O] (Oxidation) [14]

Caption: Key reaction and side-reaction pathways in the synthesis of this compound.

References

  • 4-Acetylaminobenzenesulfonyl chloride - Solubility of Things. Provides information on the reactivity of 4-acetamidobenzenesulfonyl chloride, including its propensity to release hydrochloric acid upon hydrolysis.
  • CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride - CymitQuimica. Describes 4-acetamidobenzenesulfonyl chloride as a reactive compound that should be handled with care due to its potential to release hydrochloric acid upon hydrolysis.
  • 4-Acetamidobenzenesulfonic acid | 710-24-7 | FA16937 - Biosynth. Lists properties and synonyms for 4-acetamidobenzenesulfonic acid.
  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol | Journal of the American Chemical Society. Mentions the use of this compound sodium salt in C-S bond-forming reactions.
  • CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica. Provides chemical properties and synonyms for 4-acetamidobenzenesulfonic acid, a potential impurity.
  • p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure.
  • 4-Acetamidobenzenesulfonic Acid - Data Sheet - United States Biological. Provides physical properties, including the melting point, for 4-acetamidobenzenesulfonic acid.
  • THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University.
  • Central Philippine University College of Pharmacy | PDF | Acid | Hydrolysis - Scribd. Discusses the multi-step synthesis of related sulfa drugs, including the formation of 4-acetamidobenzenesulfonyl chloride.
  • Synthesis of 4-Acetamidobenzenesulfonyl chloride - PrepChem.com. Details a specific synthetic procedure for the starting material, 4-acetamidobenzenesulfonyl chloride.
  • CN111039829B - Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction - Google Patents. Discusses challenges in the synthesis of the sulfonyl chloride, such as poor solubility and exothermic reactions leading to byproducts.
  • 4-ACETAMIDOBENZENESULFONIC ACID-D6 | 1020718-75-5 - ChemicalBook. Identifies 4-acetamidobenzenesulfonic acid as a metabolite of sulfanilic acid.
  • 4-Acetamidobenzenesulfonic Acid | CAS 121-62-0 | SCBT. Confirms that 4-acetamidobenzenesulfonic acid is a metabolite of sulfanilic acid.
  • New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids.
  • 4-Acetamidobenzenesulfonyl Chloride | 121-60-8 | TCI EUROPE N.V. Provides purity specifications and safety information for 4-acetamidobenzenesulfonyl chloride, including its melting point.
  • 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc. Lists physical properties like melting point for 4-acetamidobenzenesulfonyl chloride.
  • Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Describes the use of p-acetamido benzene sulphonyl chloride in further synthetic steps.
  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. A classic, reliable procedure for the synthesis of the starting material, p-acetaminobenzenesulfonyl chloride, from acetanilide and chlorosulfonic acid.
  • 121-62-0|4-Acetamidobenzenesulfonic acid|BLD Pharm. Lists product specifications for 4-acetamidobenzenesulfonic acid.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit.
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • CAS 121-62-0 | 4-Acetamidobenzenesulfonic Acid Supplier - Clinivex. Identifies 4-acetamidobenzenesulfonic acid as an impurity of Sulfadimethoxine.
  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents. Describes purification methods for the starting material, which can impact the purity of the final product.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH.
  • Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed. Discusses the oxidation of cysteine to sulfinic and sulfonic acids, relevant to the stability of the target molecule.

Sources

Technical Support Center: Reduction of p-Acetaminobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sulfonamides, focusing on the critical step involving p-acetaminobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments effectively, ensuring the integrity and success of your results.

Introduction: Understanding the Core Reaction and Its Challenges

The conversion of p-acetaminobenzenesulfonyl chloride to its corresponding sulfonamide is a cornerstone reaction in the synthesis of sulfa drugs. While seemingly straightforward, this nucleophilic acyl-type substitution is susceptible to several side reactions that can significantly impact yield and purity.[1] The primary challenge stems from the high reactivity of the sulfonyl chloride moiety, which can react with nucleophiles other than the desired amine. This guide will delve into the most frequently encountered issues, their mechanistic origins, and robust protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of the desired sulfonamide is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can often be traced back to one primary culprit: hydrolysis of the starting material, p-acetaminobenzenesulfonyl chloride.

  • Mechanistic Insight: The sulfonyl chloride group is highly electrophilic and readily reacts with water, a nucleophile, to form the corresponding sulfonic acid (p-acetaminobenzenesulfonic acid).[2][3] This sulfonic acid is unreactive towards amination and represents a loss of your starting material.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried) before use. Solvents should be anhydrous. It is also advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[4]

    • Starting Material Integrity: p-Acetaminobenzenesulfonyl chloride should be stored in a tightly sealed container in a desiccator.[5] If it has been exposed to air for an extended period, it may have already partially hydrolyzed.

    • Order of Reagent Addition: In some cases, adding the amine to the reaction mixture before the sulfonyl chloride can be advantageous. The more nucleophilic amine can outcompete residual water for the sulfonyl chloride.[4]

  • Experimental Protocol: Verification of Anhydrous Conditions

    • Assemble all glassware and heat in an oven at 120 °C for at least 4 hours.

    • Allow the glassware to cool to room temperature in a desiccator.

    • Assemble the reaction apparatus quickly under a positive pressure of nitrogen or argon.

    • Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

Q2: I've observed the formation of a significant amount of a water-soluble byproduct. How can I identify and prevent this?

A2: The formation of a water-soluble byproduct is a strong indicator of sulfonic acid formation due to hydrolysis, as discussed in Q1.

  • Identification: The sulfonic acid byproduct is highly polar and will readily dissolve in aqueous media, especially during workup. You can often detect its presence by a change in the pH of the aqueous layer.

  • Prevention:

    • Strict Moisture Control: As detailed above, rigorous exclusion of water is paramount.

    • Reaction Temperature: While heating may be necessary to drive the reaction to completion, excessive temperatures can sometimes accelerate decomposition and hydrolysis. Running the reaction at a lower temperature for a longer duration may be beneficial.[4]

    • Efficient Workup: When quenching the reaction, do so promptly and efficiently to minimize contact time with water, especially if the reaction mixture is acidic.[5]

  • Data Summary: Impact of Water on Reaction Yield

Water Content (v/v %)Approximate Yield of Sulfonamide (%)Approximate Yield of Sulfonic Acid (%)
< 0.01 (Anhydrous)> 95< 5
0.180-8515-20
1.050-6040-50

This table provides illustrative data to emphasize the critical nature of anhydrous conditions.

Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the possible side products?

A3: Besides the sulfonic acid, other side products can complicate purification.

  • Disubstituted Byproducts: In reactions with amino acids or other molecules containing multiple nucleophilic sites, disubstitution can occur.[6]

  • Dimerization/Polymerization: Although less common in this specific reaction, if the protecting acetyl group on the nitrogen were absent, intermolecular reactions between the amino group of one molecule and the sulfonyl chloride of another could lead to polymeric materials.[7] The acetyl group is crucial for preventing this.[8]

  • Over-reduction Products (under specific, unintended conditions): While not a typical side reaction in standard sulfonamide synthesis, if unintended reducing agents are present, the sulfonyl chloride could be reduced. Electrochemical studies have shown that p-acetaminobenzenesulfonyl chloride can be reduced to species like the corresponding sulfinic acid or even p-aminothiophenol.[2] The use of certain metal catalysts and hydrogen could also lead to reduction to the thiol.[9][10] The presence of such species would significantly complicate purification.

  • Troubleshooting Purification:

    • Chromatography: Column chromatography is often the most effective method for separating the desired sulfonamide from closely related impurities. A gradient elution of ethyl acetate in hexanes is a good starting point for many sulfonamides.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying the final product.

    • Characterization: Use techniques like NMR and mass spectrometry to identify the structures of the impurities. This will provide valuable clues about the side reactions occurring.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and key side reactions.

Sulfonamide Synthesis cluster_main Main Reaction Pathway cluster_side Side Reactions p-Acetaminobenzenesulfonyl Chloride p-Acetaminobenzenesulfonyl Chloride Sulfonamide Sulfonamide p-Acetaminobenzenesulfonyl Chloride->Sulfonamide + R-NH2 (Desired Nucleophile) p-Acetaminobenzenesulfonic Acid p-Acetaminobenzenesulfonic Acid p-Acetaminobenzenesulfonyl Chloride->p-Acetaminobenzenesulfonic Acid + H2O (Hydrolysis) Reduced Species Reduced Species (e.g., Sulfinic Acid, Thiol) p-Acetaminobenzenesulfonyl Chloride->Reduced Species + [H] (Unintended Reduction) Troubleshooting Workflow start Low Yield or Impure Product check_conditions Verify Anhydrous Conditions & Reagents start->check_conditions check_temp Optimize Reaction Temperature check_conditions->check_temp analyze_byproducts Analyze Byproducts (TLC, NMR, MS) check_temp->analyze_byproducts hydrolysis Issue: Hydrolysis (Sulfonic Acid) analyze_byproducts->hydrolysis other_impurities Issue: Other Impurities analyze_byproducts->other_impurities solution_hydrolysis Solution: - Dry Glassware/Solvents - Inert Atmosphere - Check Starting Material hydrolysis->solution_hydrolysis Confirmed solution_impurities Solution: - Optimize Stoichiometry - Adjust Temperature - Modify Workup other_impurities->solution_impurities Identified purify Purify Product (Column Chromatography, Recrystallization) solution_hydrolysis->purify solution_impurities->purify

Caption: A step-by-step workflow for troubleshooting sulfonamide synthesis.

Conclusion

The successful synthesis of sulfonamides from p-acetaminobenzenesulfonyl chloride hinges on a meticulous approach to experimental conditions. By understanding the potential side reactions, particularly hydrolysis, and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their outcomes. Always remember that a proactive approach to ensuring anhydrous conditions and reagent purity is the most effective way to prevent the formation of unwanted byproducts.

References

  • The Synthesis of Sulfa Drugs. (n.d.). Theochem @ Mercer University. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Sulfanilamide Synthesis 2. (n.d.). Scribd. Retrieved from [Link]

  • Process for producing p-acetamidobenzene sulfonyl chloride. (n.d.). Google Patents.
  • To synthesize and submit sulphanilamide. (n.d.). Slideshare. Retrieved from [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]

  • Thirunavukkarasu, P., et al. (n.d.). Electrochemical Reduction of p-Acetamidobenzene Sulphonyl Chloride. CECRI, Karaikudi.
  • The preparation method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
  • reaction mechanism of acetanilide -> p-Acetamidobenzenesulfonyl chloride. (2023). Reddit. Retrieved from [Link]

  • Tan, S., et al. (2011). An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5.
  • Synthesis of Sulfanilamide. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reduction of Sulfonyl Chlorides to Thiols. (1989).
  • Hydrogen reduction of sulfonyl chlorides to thiols. (n.d.). Google Patents.
  • Hydrogen reduction of sulfonyl chlorides to thiols. (n.d.). Google Patents.
  • Synthesis of Sulphanilamide. (2021). YouTube. Retrieved from [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (n.d.). MDPI.
  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. (n.d.).
  • The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride. (n.d.). Google Patents.
  • Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. (n.d.).
  • sulfonylchloride to thiol. (2008). Sciencemadness Discussion Board. Retrieved from [Link]

  • Preparation method of p-acetamidobenzenesulfonyl chloride. (n.d.). Google Patents.
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride. (n.d.). Google Patents.
  • Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Prepar

Sources

Purification of crude 4-Acetamidobenzenesulfinic acid by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 4-Acetamidobenzenesulfinic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude this compound. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance for obtaining high-purity material using recrystallization. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively.

Understanding the Compound and the Challenge

This compound (C₈H₉NO₃S) is a key intermediate in various synthetic pathways. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The primary challenge in its purification lies in its moderate stability; sulfinic acids can be susceptible to oxidation (to the corresponding sulfonic acid) and disproportionation.

Recrystallization is the purification method of choice because it effectively removes impurities by leveraging differences in solubility between the desired compound and contaminants in a selected solvent system. A successful recrystallization yields a product with high purity, well-defined crystalline structure, and an accurate melting point.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? Water is an excellent and commonly cited solvent for this purpose.[1] The compound exhibits high solubility in hot water and significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[2] This polarity matches the polar sulfonic acid and amide groups of the molecule.[3][4]

Q2: My final product is still off-white or yellowish. What causes this? Discoloration often points to the presence of oxidized impurities or residual starting materials. A common impurity is the corresponding sulfonic acid, 4-acetamidobenzenesulfonic acid, which can arise from the oxidation of the sulfinic acid group. Careful handling to minimize exposure to air during the hot filtration and dissolution steps can mitigate this. If discoloration persists, a second recrystallization may be necessary.

Q3: How do I confirm the purity of my recrystallized product? The most straightforward method is melting point analysis. Pure this compound has a distinct melting point around 155°C, at which point it also decomposes.[1] A broad or depressed melting point range compared to the literature value indicates the presence of impurities. Further analysis by techniques like ¹H NMR or HPLC can provide more detailed purity information.

Q4: Why is my recovery yield so low? Low yield is one of the most common issues in recrystallization and can stem from several factors[5]:

  • Using too much solvent: This is the most frequent cause, as it keeps a significant portion of your product dissolved in the mother liquor even after cooling.[5][6]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel, leading to loss.

  • Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize crystal formation, can leave the product in solution.

Core Experimental Protocol: Recrystallization from Water

This protocol outlines the standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. For every 1 gram of crude material, start by adding approximately 20 mL of deionized water. Heat the mixture to a gentle boil on a hot plate with stirring. Add small additional portions of hot water until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain solute upon cooling.[2][7]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the desired product in the funnel, which would otherwise lead to significant product loss.[8]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[7][8] Causality: Rapid cooling ("shock cooling") can cause the compound to precipitate as a powder or oil, trapping impurities within the solid.[8]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization. Causality: The solubility of the compound decreases further at lower temperatures, forcing more of it out of the solution.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water. Causality: The wash solvent must be cold to prevent the crystals from re-dissolving, ensuring that only the impurity-laden mother liquor is washed away.[2]

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a mild temperature.

Data Presentation: Solvent Selection

While water is the preferred solvent, the following table provides general solubility characteristics to aid in alternative solvent screening if necessary.

SolventPolaritySolubility of this compoundSuitability for Recrystallization
Water HighHigh when hot, low when cold[1]Excellent
Methanol HighSlightly soluble[9][10]Poor (solubility not temperature-dependent enough)
Ethanol HighSimilar to methanolPoor
DMSO HighSlightly soluble[9][10]Poor (high boiling point, difficult to remove)
Acetone MediumLowPoor
Toluene LowInsolublePoor
Hexane LowInsolublePoor

Visual Workflow and Troubleshooting

Recrystallization Workflow Diagram

Recrystallization_Workflow A Step 1: Dissolve Crude Solid in Minimum Hot Solvent B Step 2: Hot Gravity Filtration (If Insoluble Impurities Present) A->B Solution has solid particles C Step 3: Slow Cooling to Room Temperature A->C Solution is clear B->C D Step 4: Cool in Ice Bath C->D E Step 5: Vacuum Filtration to Isolate Crystals D->E F Step 6: Wash Crystals with Cold Solvent E->F G Step 7: Dry Pure Product F->G

Caption: General workflow for purification by recrystallization.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the experiment.

Q: I've added a lot of hot water, but my compound won't fully dissolve. What's wrong? A: There are two likely possibilities:

  • Insoluble Impurity: The undissolved material may be an insoluble impurity. If the bulk of your compound has dissolved and only a small amount of solid remains, proceed to the hot filtration step to remove it.[8]

  • Insufficient Solvent: You may still have not reached the saturation point at that temperature. Add more hot solvent in small increments (1-2 mL at a time) and allow the solution to return to a boil before adding more.

Q: My solution has cooled completely, but no crystals have formed. How can I fix this? A: This is a classic case of either using too much solvent or the solution being supersaturated.[2][6]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod.[6][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2] Adding a tiny "seed crystal" from a previous successful batch can also initiate crystallization.[6]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6] Gently heat the solution to boil off some of the water (e.g., reduce the volume by 15-20%), and then allow it to cool again.[5]

Q: Instead of crystals, an oil has formed at the bottom of my flask. What should I do? A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of extra hot water (this increases the volume and lowers the saturation temperature). Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or paper towels to slow the rate of cooling, which favors proper crystal formation over oiling.[5][6]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_yield Start Problem Occurs During Cooling NoCrystals No Crystals Form Start->NoCrystals OilingOut Oily Layer Forms Start->OilingOut LowYield Problem: Yield is Very Low (Post-Filtration) Sol_Scratch Action: Scratch flask inner wall or add seed crystal NoCrystals->Sol_Scratch Try First Sol_ReheatAddSolvent Action: Reheat to dissolve oil, add more solvent, cool slowly OilingOut->Sol_ReheatAddSolvent Sol_CheckMotherLiquor Diagnosis: Check mother liquor. If solid remains after evaporation, too much solvent was used. LowYield->Sol_CheckMotherLiquor Sol_ReduceSolvent Action: Reheat to reduce solvent volume, then re-cool Sol_Scratch->Sol_ReduceSolvent If scratching fails

Caption: A decision tree for common recrystallization problems.

References

  • Solubility of Things. (n.d.). Sulfanilic acid. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved January 14, 2026, from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 14, 2026, from [Link]

  • Recrystallization1. (n.d.). Recrystallization. Retrieved January 14, 2026, from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved January 14, 2026, from [Link]

  • Chemsrc. (n.d.). 4-Acetamidobenzenesulfonic Acid | CAS#:121-62-0. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved January 14, 2026, from [Link]

Sources

How to improve the solubility of 4-Acetamidobenzenesulfinic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Acetamidobenzenesulfinic acid is a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of sulfones and other sulfur-containing compounds relevant to the pharmaceutical industry. However, its amphiphilic nature—possessing both a polar sulfinic acid group and a less polar acetamidophenyl moiety—presents significant solubility challenges that can hinder reaction rates and yields. This guide provides a comprehensive, field-tested framework for diagnosing and overcoming these solubility issues, ensuring the successful integration of this reagent into your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in common laboratory solvents? At room temperature and neutral pH, this compound is sparingly soluble in water and most non-polar organic solvents. It exhibits slight solubility in polar organic solvents such as methanol and Dimethyl Sulfoxide (DMSO).[1] Its solubility is fundamentally dictated by the protonation state of the sulfinic acid group.

Q2: My reaction is failing to initiate. Could solubility be the primary issue? Yes. In heterogeneous reaction mixtures where the reagent is not fully dissolved, the reaction rate is limited by the dissolution rate of the solid, not the intrinsic kinetics. This often manifests as a stalled or extremely sluggish reaction. Visual confirmation of a homogeneous solution is the first critical step before expecting a reaction to proceed efficiently.

Q3: Is the compound stable to heat and pH changes? this compound is moderately stable. Like many sulfinic acids, it can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate, a process that can be accelerated by harsh acidic conditions or high temperatures.[2] While basification is a key solubilization strategy, prolonged exposure to strong bases at elevated temperatures should be approached with caution and monitored for degradation. The reported melting point is around 155°C with decomposition.[3]

Troubleshooting Guide: Strategies for Enhancing Solubility

This section details practical, validated methods to improve the solubility of this compound, categorized by reaction medium.

Scenario 1: Aqueous or Protic Solvent Systems

Issue: Poor solubility observed in water, ethanol, or methanol for reactions such as nucleophilic additions or certain coupling reactions.

Root Cause Analysis: In its protonated form (R-SO₂H), the sulfinic acid is a neutral molecule with limited water solubility. The hydrogen bonding capability of the sulfinic acid group is insufficient to overcome the hydrophobic nature of the aromatic ring.

Primary Solution: pH-Mediated Solubilization via Salt Formation

The most effective strategy in aqueous or protic media is to deprotonate the sulfinic acid using a base. The resulting 4-acetamidobenzenesulfinate salt is an ionic species with significantly enhanced aqueous solubility.

Experimental Protocol: Preparation of a Homogeneous Aqueous Solution

  • Slurry Formation: Suspend the required mass of this compound in 80% of the final required volume of your aqueous or protic solvent.

  • Controlled Basification: While stirring vigorously, add a suitable base dropwise. Monitor the mixture until all solids have dissolved.

    • Recommended Bases: 1 M NaOH, 1 M K₂CO₃, or an organic base like triethylamine (TEA) if inorganic salts must be avoided.

    • Causality: The base removes the acidic proton from the -SO₂H group (pKa is typically ~2-3), forming the highly polar and water-soluble sulfinate anion (-SO₂⁻).

  • Final Volume Adjustment: Once the solution is clear, add the remaining solvent to reach the target concentration.

  • Reaction Compatibility Check: Ensure the resulting pH is compatible with your other reagents and the overall reaction mechanism.

Data Summary: pH vs. Solubility

pH RangeDominant SpeciesExpected Aqueous Solubility
< 2Protonated Sulfinic Acid (R-SO₂H)Low
4 - 6Mixture of R-SO₂H and R-SO₂⁻Moderate
> 7Deprotonated Sulfinate (R-SO₂⁻)High
Scenario 2: Aprotic Organic Solvent Systems (e.g., THF, Dioxane, Acetonitrile)

Issue: Inability to dissolve the reagent for common organic reactions like palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions.

Root Cause Analysis: The high polarity and hydrogen-bonding character of the sulfinic acid group make it incompatible with less polar aprotic solvents. Even as the sodium salt, its ionic nature prevents dissolution in solvents with low dielectric constants.

Troubleshooting Workflow: Organic Solvent Solubility

A Inadequate solubility in aprotic organic solvent B Can the reaction tolerate a polar co-solvent? A->B C Add a polar aprotic co-solvent (e.g., DMF, DMSO, NMP) in 5-20% v/v increments. B->C Yes D Is the reagent the sodium sulfinate salt? B->D No G Homogeneous solution achieved? C->G E Use Phase-Transfer Catalysis (PTC) D->E Yes F Convert to sulfinate salt with base, then attempt co-solvent or PTC. D->F No E->G F->G H Proceed with reaction G->H Yes

Caption: Decision workflow for improving solubility in organic media.

Solution A: Co-Solvent System

For the neutral sulfinic acid, adding a highly polar aprotic co-solvent can disrupt the intermolecular hydrogen bonding of the solute and facilitate solvation.

  • Protocol: To your suspension in THF or Dioxane, add DMF or DMSO stepwise (e.g., 5% v/v increments) with gentle warming (40-50°C) until a clear solution is obtained.

  • Expert Insight: This approach is often successful but be aware that co-solvents can influence reaction kinetics and catalyst stability. A recent study on copper-catalyzed sulfonylation successfully used polar aprotic solvents and noted their importance for stereocontrol.[4]

Solution B: Phase-Transfer Catalysis (for Sulfinate Salts)

If you are using the pre-formed sodium salt of this compound, a phase-transfer catalyst (PTC) is an excellent method for achieving solubility and reactivity in an organic phase.

  • Mechanism: The PTC (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) exchanges its counter-ion (Br⁻) for the sulfinate anion (R-SO₂⁻) at the interface of a biphasic system (e.g., water/toluene) or from the surface of the solid salt. The resulting lipophilic ion pair ([Q⁺][R-SO₂⁻]) is soluble in the bulk organic solvent, where it can react with the electrophile.

  • Protocol:

    • Charge the reaction vessel with the organic solvent, your electrophile, and the solid sodium 4-acetamidobenzenesulfinate.

    • Add a catalytic amount (1-10 mol%) of TBAB or a similar PTC.

    • Stir the mixture at the desired reaction temperature. The solid salt should gradually be consumed as it is brought into the solution by the catalyst.

Visualization: Phase-Transfer Catalysis Mechanism

cluster_0 Solid Phase / Interface cluster_1 Organic Phase Solid Na⁺ R-SO₂⁻ (Insoluble Salt) PTC_Br {Q⁺ Br⁻ (Soluble PTC)} Solid->PTC_Br Ion Exchange Reactant Electrophile (E) Product Product (R-SO₂-E) Reactant->Product Product->PTC_Br Regenerates PTC PTC_Sulf {Q⁺ R-SO₂⁻ (Soluble Ion Pair)} PTC_Br->PTC_Sulf Forms Soluble Ion Pair PTC_Sulf->Reactant Reaction

Caption: Solubilization of a sulfinate salt via phase-transfer catalysis.

References

  • Journal of the American Chemical Society. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Retrieved January 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved January 14, 2026, from [Link]

  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved January 14, 2026, from [Link]

Sources

Preventing decomposition of 4-Acetamidobenzenesulfinic acid during heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetamidobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal lability of this compound. Here, we address common issues through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction: Understanding the Challenge

This compound is a valuable intermediate in organic synthesis. However, its sulfinic acid moiety presents a significant challenge: inherent thermal instability. Many users report decomposition upon heating, leading to failed reactions, impure products, and inconsistent results. This guide provides the causal explanations for this instability and offers robust, validated strategies to ensure your experiments succeed.

Frequently Asked Questions (FAQs)

Q1: I heated my reaction involving this compound and it turned dark brown. What happened?

A1: You have likely observed thermal decomposition. This compound is known to be thermally sensitive, with a melting point accompanied by decomposition. Reports vary, with decomposition observed at temperatures from 155°C to over 180°C, often dependent on the rate of heating[1]. The brown color indicates the formation of complex degradation byproducts.

The core of the issue lies in the instability of the sulfinic acid functional group itself. Sulfinic acids have a tendency to undergo disproportionation, a reaction where the compound oxidizes and reduces itself. This process typically yields the more stable sulfonic acid and a thiosulfonate[2].

To ensure the integrity of your experiment, it is critical to operate at temperatures well below this decomposition threshold.

Q2: What is the primary decomposition pathway I need to prevent?

A2: The primary and most well-documented decomposition pathway for sulfinic acids is disproportionation[2]. In this self-redox reaction, two molecules of the sulfinic acid react to form one molecule of the corresponding sulfonic acid and one molecule of a thiosulfonate.

Below is a diagram illustrating this critical decomposition pathway.

DecompositionPathway cluster_reactants Reactants cluster_process Process cluster_products Decomposition Products 2_Sulfinic 2 x this compound Decomp Heating / Instability 2_Sulfinic->Decomp Disproportionation Sulfonic 4-Acetamidobenzenesulfonic Acid Decomp->Sulfonic Thiosulfonate S-(4-acetamidophenyl) 4-acetamidobenzene-thiosulfonate Decomp->Thiosulfonate

Caption: The disproportionation of this compound.

Troubleshooting Guide: Proactive Prevention of Decomposition

This section provides actionable strategies to mitigate the risk of decomposition during your experiments.

Issue 1: Compound decomposes even at moderate temperatures in solution.

Root Cause Analysis: The free sulfinic acid is inherently unstable[2]. The presence of atmospheric oxygen, moisture, or acidic/basic impurities can catalyze decomposition even below the cited decomposition temperature of the solid material.

Preventative Measures & Protocol:

  • Use the Sulfinate Salt Form: The most effective strategy is to use the more stable corresponding sulfinate salt, such as sodium 4-acetamidobenzenesulfinate[2][3]. Sulfinate salts are significantly more robust than their free acid counterparts. If you are starting with the sulfinic acid, you can generate the salt in situ by adding a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate, sodium carbonate) before proceeding with your reaction.

  • Maintain an Inert Atmosphere: Oxygen can promote oxidative degradation pathways. Always conduct heating steps under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes side reactions and protects the sensitive sulfinic acid moiety. Proper handling techniques recommend keeping the compound under an inert gas[4].

  • Use Anhydrous Solvents: Moisture can facilitate decomposition. Ensure your solvents are thoroughly dried before use. Long-term storage recommendations include protecting the compound from moisture[4].

  • Temperature Control is Paramount:

    • Determine the minimum necessary temperature for your reaction through careful optimization studies (e.g., running small-scale tests at incremental temperatures).

    • Use a precisely controlled heating system (e.g., an oil bath with a digital controller) to avoid temperature overshoots.

Issue 2: How do I know if my compound is starting to decompose during the reaction?

Root Cause Analysis: Decomposition is not always visually obvious, especially in the early stages. Relying solely on color change can be misleading. Real-time or frequent monitoring is key to a self-validating protocol.

Monitoring Protocols:

  • Thin-Layer Chromatography (TLC):

    • Method: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture and spot it on a TLC plate alongside a spot of your starting material.

    • Interpretation: The appearance of new, more polar spots (sulfonic acid is highly polar) or streaking at the baseline can be early indicators of decomposition.

  • LC-MS Analysis:

    • Method: For more precise monitoring, analyze aliquots using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Interpretation: Look for the emergence of a peak corresponding to the mass of 4-acetamidobenzenesulfonic acid (m/z = 215.23) or the thiosulfonate. This provides definitive evidence of disproportionation. LC-MS is a powerful tool for identifying intermediate and final decomposition products[5].

The following workflow diagram outlines a robust experimental setup designed to prevent decomposition.

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_outcome Outcome start Start: this compound use_salt Option A: Use Sodium Sulfinate Salt Directly start->use_salt make_salt Option B: Generate Salt In Situ (e.g., add NaHCO3) start->make_salt setup Combine Reagents in Anhydrous Solvent use_salt->setup make_salt->setup inert Purge with Inert Gas (N2 or Ar) setup->inert heat Heat to Optimized Temp. (Precise Control) inert->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor check Check for Decomposition Products? monitor->check success Proceed to Workup check->success No fail Stop Reaction, Re-evaluate Conditions check->fail Yes

Sources

Technical Support Center: Optimizing Catalyst Loading with 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for optimizing catalyst loading in reactions involving 4-acetamidobenzenesulfinic acid and its salts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to solve challenges in your own experiments.

Introduction: The Critical Role of Catalyst Loading

Catalyst loading, the amount of catalyst used relative to a limiting reactant, is a cornerstone of reaction optimization.[1] It directly influences reaction rate, efficiency, and overall cost.[2] For reactions involving this compound, particularly in transition metal-catalyzed cross-coupling for C-S bond formation, finding the optimal catalyst loading is a balancing act.[3] Insufficient loading leads to slow or incomplete reactions, while excessive loading can be wasteful, cause catalyst aggregation, or promote unwanted side reactions.[4][5] This guide will help you navigate this critical parameter.

Frequently Asked Questions (FAQs)

Q1: What are the typical reactions where this compound is used and what catalysts are common?

A1: this compound, or its corresponding sodium salt, is primarily used as a nucleophile to form sulfones via cross-coupling reactions.[3] These reactions create a carbon-sulfur (C-S) bond. The most common catalysts are transition metal complexes, particularly those based on palladium (for Suzuki-Miyaura or Buchwald-Hartwig type couplings) and copper (for Ullmann-type couplings).[3][6] The choice of catalyst often depends on the coupling partner (aryl halide, pseudohalide, etc.) and desired reaction conditions.

Q2: What is a typical starting catalyst loading for these cross-coupling reactions?

A2: For initial screening in academic and research settings, a palladium catalyst loading of 1-2 mol% is a common starting point for reactions like Suzuki or Buchwald-Hartwig aminations.[7] For copper-catalyzed reactions, a higher loading of 5-10 mol% might be initially employed.[8] In industrial applications, significant effort is invested to reduce these loadings to parts-per-million (ppm) levels to ensure economic viability and minimize metal contamination in the final product.

Q3: How does the ligand-to-metal ratio relate to catalyst loading and why is it important?

A3: The ligand-to-metal ratio is critical for catalyst stability and activity. Ligands, typically bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) in palladium catalysis, stabilize the active catalytic species (e.g., Pd(0)) and prevent its decomposition into inactive palladium black.[9] A common starting ratio is between 1:1 and 2:1 (Ligand:Metal). An insufficient amount of ligand can leave the metal center exposed and prone to aggregation, while a large excess can sometimes inhibit the reaction by occupying coordination sites needed for the reactants.[9][10] It is often beneficial to add a slight excess of ligand relative to the palladium precursor to prevent catalyst deactivation.[10]

Q4: Can I simply increase the catalyst loading to speed up a sluggish reaction?

A4: While increasing catalyst concentration can enhance the reaction rate by providing more active sites, it is not always the optimal solution.[5] If a reaction is sluggish, it could be due to other factors like poor reagent purity, incorrect solvent or base, low temperature, or catalyst poisoning.[10] Simply increasing the loading might offer a temporary fix but can lead to higher costs and potential side reactions. It is often more effective to first screen other reaction parameters like ligands, bases, or solvents to identify the root cause of the slow conversion.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, with a focus on catalyst loading as a key variable.

Issue 1: Low or No Product Yield

Q: My reaction with this compound is giving a very low yield. I suspect a catalyst issue. What should I check first?

A: A low yield is a common problem that can often be traced back to the catalyst's activity. Before adjusting the loading, you must ensure the catalyst is being properly activated and is not deactivating prematurely.

Causality and Actionable Steps:

  • Inert Atmosphere is Crucial: The active form of many palladium catalysts, Pd(0), is sensitive to oxygen.[9] Inadequate degassing of solvents or failure to maintain a positive pressure of an inert gas (argon or nitrogen) can lead to rapid oxidation and deactivation, often visible as the formation of black palladium precipitate.[9]

    • Troubleshooting: Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas.

  • Precatalyst Activation: Many reactions use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) species. If this activation is inefficient, the effective catalyst concentration will be much lower than intended.

    • Troubleshooting: Modern precatalysts, such as the G3 or G4 Buchwald palladacycles, are designed for reliable and efficient activation.[10] If you are using a simple salt like Pd(OAc)₂, ensure your conditions (ligand, solvent, temperature) are suitable for generating the active catalyst.

  • Reagent Purity: Trace impurities in starting materials, particularly the amine or sulfinic acid, can act as catalyst poisons.[10]

    • Troubleshooting: Assess the purity of your this compound and coupling partner. If necessary, purify them before use.

Logical Troubleshooting Flow for Low Yield

Caption: Troubleshooting decision tree for low reaction yield.

Issue 2: Reaction Stalls or is Too Slow

Q: My reaction starts but fails to reach full conversion, even after a long time. Should I increase the catalyst loading?

A: A stalled reaction indicates that the catalyst is losing activity over time (deactivation) or that the turnover frequency is inherently low under the current conditions. While increasing the initial loading might push the reaction further, it's more robust to first understand the cause.

Causality and Actionable Steps:

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center more strongly than the reactants, effectively inhibiting the catalyst and slowing the reaction as product concentration increases.[8]

    • Troubleshooting: This can be difficult to diagnose without kinetic studies. However, screening different ligand systems can sometimes mitigate this issue. A ligand that promotes faster reductive elimination can help release the product from the catalyst's coordination sphere.

  • Thermal Decomposition: High reaction temperatures can accelerate catalyst decomposition.[9] The optimal temperature is a balance between a fast reaction rate and catalyst stability.

    • Troubleshooting: Try running the reaction at a slightly lower temperature (e.g., decrease by 10-20 °C) to see if catalyst lifetime improves, even if the initial rate is slower. Conversely, if the reaction is simply sluggish and there's no sign of decomposition, a higher temperature may be warranted.[10]

  • Insufficient Loading: It is possible that the catalyst loading is simply too low for the reaction to proceed to completion in a reasonable timeframe.[4] This is particularly true for challenging substrates.

    • Troubleshooting: This is the point where a systematic screen of catalyst loading is the most logical next step.

Protocol: Catalyst Loading Screening Experiment

This protocol outlines a parallel screening approach to find the optimal catalyst loading for the coupling of an aryl bromide with sodium 4-acetamidobenzenesulfinate.

Materials:

  • Aryl Bromide (Ar-Br)

  • Sodium 4-acetamidobenzenesulfinate

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a Buchwald Precatalyst)

  • Ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄, oven-dried)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Internal standard for analysis (e.g., dodecane)

  • Reaction vials with stir bars and septa

Procedure:

  • Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the aryl bromide and the internal standard in the reaction solvent.

  • Vial Preparation (in a glovebox or under inert gas):

    • To each of a series of labeled reaction vials, add the base (e.g., K₃PO₄).

    • Add the sodium 4-acetamidobenzenesulfinate.

    • Add the palladium precatalyst and ligand in the desired ratio. For this screen, vary the amount of catalyst/ligand mixture to achieve final loadings of 0.5, 1.0, 1.5, 2.0, and 2.5 mol%.

  • Reaction Initiation:

    • Using a syringe, add the stock solution of the aryl bromide/internal standard to each vial.

    • Add any remaining solvent to reach the final desired concentration (e.g., 0.1 M).

    • Seal the vials tightly.

  • Reaction and Monitoring:

    • Place the vials in a pre-heated reaction block or oil bath with vigorous stirring.

    • At set time points (e.g., 1h, 4h, 8h, 24h), take a small aliquot from each reaction vial via syringe.

    • Quench the aliquot (e.g., with a small amount of water/ethyl acetate) and prepare for analysis by GC or LC-MS.

  • Data Analysis: Calculate the yield in each reaction at each time point relative to the internal standard. Plot yield versus time for each catalyst loading.

Data Presentation: Example Screening Results
EntryCatalyst Loading (mol%)Time (h)Yield (%)[11]
10.5835
21.0872
31.5891
42.0894
52.5895

From this hypothetical data, a loading of 1.5-2.0 mol% provides the best balance of yield and catalyst usage. Increasing the loading to 2.5 mol% offers a negligible improvement and is therefore less efficient.[11]

Experimental Workflow Visualization

Caption: Workflow for a parallel catalyst loading screening experiment.

References
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
  • Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • International Research Journal of Engineering, Science, Technology and Innovation.
  • Biosynth. 4-Acetamidobenzenesulfonic acid | 710-24-7 | FA16937.
  • African Journal of Pure and Applied Chemistry.
  • Chemistry For Everyone.
  • University of Nottingham.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading with 4-Aminopyridine-3-sulfonic Acid.
  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
  • ResearchGate.
  • White Rose eTheses Online.
  • ResearchGate. Effect of catalyst loading on the yield and reaction time of model....
  • Chemistry For Everyone.
  • ACS GCI Pharmaceutical Roundtable.
  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling).

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-acetamidobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of your target compound. Our focus is not just on the "how," but the "why," providing you with the scientific rationale behind each step to empower you to make informed decisions in your laboratory.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of this compound is typically a two-step process, starting from the readily available acetanilide. The first step involves the chlorosulfonation of acetanilide to form 4-acetamidobenzenesulfonyl chloride. This intermediate is then reduced to the desired this compound.

Synthesis_Pathway Acetanilide Acetanilide Chlorosulfonyl_Chloride 4-Acetamidobenzenesulfonyl chloride Acetanilide->Chlorosulfonyl_Chloride Chlorosulfonic acid Sulfinic_Acid 4-Acetamidobenzenesulfinic acid Chlorosulfonyl_Chloride->Sulfinic_Acid Reduction (e.g., Na2SO3)

Caption: Overall synthetic pathway for this compound.

II. Troubleshooting Guide: From Starting Material to Final Product

Scaling up a synthesis often introduces challenges not observed at the bench scale. This section is designed to help you navigate these potential hurdles.

Step 1: Chlorosulfonation of Acetanilide

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting & Prevention
Low Yield of 4-Acetamidobenzenesulfonyl Chloride - Incomplete reaction.[1] - Degradation of the product during workup. - Use of wet reagents or glassware.- Ensure complete reaction: Monitor the reaction for the cessation of HCl gas evolution.[1] - Temperature control: Maintain the reaction temperature between 12-15°C during the addition of acetanilide to chlorosulfonic acid.[2] Overheating can lead to side product formation. - Moisture control: Use freshly distilled chlorosulfonic acid and thoroughly dried glassware.[1] Chlorosulfonic acid reacts violently with water.
Formation of Isomeric Impurities - High reaction temperature favoring the formation of the ortho-isomer.- Strict temperature control: As mentioned above, maintaining a low temperature is crucial for the regioselectivity of the reaction, favoring the para-product.
Product is a Dark Oil or Gummy Solid - Presence of unreacted starting material. - Degradation of the product.- Proper workup: After the reaction is complete, the mixture should be poured onto ice water to precipitate the product as a solid.[3] - Purification: If the crude product is not a clean solid, it may need to be recrystallized from a suitable solvent like dry benzene, although the crude material is often suitable for the next step.[1]
Step 2: Reduction of 4-Acetamidobenzenesulfonyl Chloride to this compound

Common Issues & Solutions

Issue Potential Cause(s) Troubleshooting & Prevention
Low Yield of this compound - Incomplete reduction.[4] - Disproportionation of the sulfinic acid product.[5][6] - Loss of product during workup due to its water solubility.- Ensure complete reduction: Allow sufficient reaction time (e.g., two hours of shaking) for the reduction to go to completion.[4] - pH control: Keep the reaction mixture slightly alkaline during the reduction by adding small portions of 50% sodium hydroxide solution.[4] This helps to prevent the disproportionation of the sulfinic acid. - Careful acidification: Acidify the filtrate slowly to precipitate the product. Rapid acidification can lead to the formation of fine crystals that are difficult to filter.[4]
Formation of a Gelatinous Impurity - The exact nature of this impurity is not well-defined in the literature but is a known issue.[4]- Filtration: This impurity is typically removed by filtration before the acidification step.[4] While its formation may be unavoidable, ensuring a thorough filtration will lead to a cleaner product.
Product Fails to Precipitate Upon Acidification - Insufficient acidification. - The product may be more soluble than expected, especially if the volume of water is large.- Check pH: Ensure the solution is acidic using pH paper. - Concentration: If the product is too soluble, it may be necessary to concentrate the solution under reduced pressure before acidification.
Product Decomposes Upon Standing - Sulfinic acids are known to be unstable and can disproportionate.[5][6]- Storage: Store the final product in a cool, dark, and dry place. For long-term storage, consider converting it to a more stable salt form.

III. Frequently Asked Questions (FAQs)

Q1: Why is acetanilide used as the starting material instead of aniline for the chlorosulfonation reaction?

A1: The amino group in aniline is highly reactive and would be protonated by the strongly acidic chlorosulfonic acid. This would deactivate the aromatic ring towards electrophilic substitution.[7] The acetyl group in acetanilide protects the amino group and is a para-directing group, leading to the desired 4-substituted product.

Q2: What is the purpose of adding thionyl chloride in some procedures for the synthesis of 4-acetamidobenzenesulfonyl chloride?

A2: The addition of thionyl chloride helps to drive the reaction to completion by reacting with any remaining water and by converting any sulfonic acid byproduct back to the desired sulfonyl chloride.[3]

Q3: Can other reducing agents be used for the conversion of the sulfonyl chloride to the sulfinic acid?

A3: Yes, other reducing agents such as zinc powder or magnesium can also be used for the reduction of sulfonyl chlorides to sulfinates.[5][8] However, the use of sodium sulfite is a common and effective method.[4][9] The choice of reducing agent may depend on the scale of the reaction, cost, and desired workup conditions.

Q4: The melting point of my this compound is lower than the literature value and seems to vary. Why is this?

A4: The melting point of this compound is determined with decomposition and can vary depending on the rate of heating.[4] A lower melting point may also indicate the presence of impurities. Recrystallization from hot water can be performed to purify the product.[4]

Q5: How can I monitor the progress of the reduction reaction?

A5: Thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting 4-acetamidobenzenesulfonyl chloride. A suitable solvent system would need to be developed, for example, a mixture of ethyl acetate and hexanes.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Materials:

  • Acetanilide

  • Chlorosulfonic acid

  • Thionyl chloride (optional, but recommended for scale-up)

  • Ice

Procedure:

  • In a fume hood, to a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add chlorosulfonic acid (3.0 molar equivalents).

  • Cool the flask in an ice-water bath to 10-15°C.

  • Slowly add acetanilide (1.0 molar equivalent) in portions, maintaining the temperature below 20°C.

  • After the addition is complete, heat the mixture to 60°C and stir for 1 hour.[3]

  • (Optional) Add thionyl chloride (1.2 molar equivalents) dropwise over 2 hours and continue stirring until the evolution of gas ceases.[3]

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be used directly in the next step or purified by recrystallization.

Chlorosulfonation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup Charge_Chlorosulfonic_Acid Charge Chlorosulfonic Acid Cool_to_10-15C Cool to 10-15°C Charge_Chlorosulfonic_Acid->Cool_to_10-15C Add_Acetanilide Slowly Add Acetanilide (T < 20°C) Cool_to_10-15C->Add_Acetanilide Heat_to_60C Heat to 60°C for 1h Add_Acetanilide->Heat_to_60C Add_Thionyl_Chloride Optional: Add Thionyl Chloride Heat_to_60C->Add_Thionyl_Chloride Quench_on_Ice Pour onto Ice Add_Thionyl_Chloride->Quench_on_Ice Filter_Solid Filter and Wash with Water Quench_on_Ice->Filter_Solid

Caption: Workflow for the synthesis of 4-acetamidobenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound

Materials:

  • Crude 4-acetamidobenzenesulfonyl chloride

  • Sodium sulfite heptahydrate (Na₂SO₃·7H₂O)

  • 50% Sodium hydroxide solution

  • 60% Sulfuric acid

Procedure:

  • In a flask, dissolve sodium sulfite heptahydrate (2.0 molar equivalents based on acetanilide) in water.

  • Add the crude 4-acetamidobenzenesulfonyl chloride (from 1.0 molar equivalent of acetanilide) to the sodium sulfite solution.

  • Shake or stir the mixture vigorously for 2 hours.

  • During this time, maintain a slightly alkaline pH by adding small portions of 50% sodium hydroxide solution as needed.[4]

  • Filter the mixture to remove any gelatinous impurities.

  • Slowly add 60% sulfuric acid to the filtrate until it is acidic, which will cause the this compound to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the product by vacuum filtration and wash with a small amount of cold water.

  • Dry the product. It can be further purified by recrystallization from hot water if necessary.[4]

V. References

  • PrepChem. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from PrepChem.com

  • LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from livejournal.com

  • National Center for Biotechnology Information. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from pubmed.ncbi.nlm.nih.gov

  • ResearchGate. (n.d.). Reduction of sulfonyl chlorides. Retrieved from researchgate.net

  • Royal Society of Chemistry. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry.

  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry.

  • ACS Publications. (n.d.). The Preparation of Sulfinic Acids. Chemical Reviews.

  • ResearchGate. (n.d.). Sulfinic Acids and Derivatives. Retrieved from researchgate.net

  • Organic Syntheses. (n.d.). p-ACETAMINOBENZENESULFINIC ACID. Retrieved from orgsyn.org

  • Biosynth. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from biosynth.com

  • BLD Pharm. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved from bldpharm.com

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from onlinelibrary.wiley.com

  • ResearchGate. (n.d.). 35 questions with answers in SULFONIC ACIDS. Retrieved from researchgate.net

  • ACS Publications. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

  • CymitQuimica. (n.d.). CAS 121-62-0: 4-Acetamidobenzenesulfonic acid. Retrieved from cymitquimica.com

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from orgsyn.org

  • Santa Cruz Biotechnology. (n.d.). 4-Acetamidobenzenesulfonic Acid. Retrieved from scbt.com

  • Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

  • Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from organic-chemistry.org

  • Wikipedia. (n.d.). Sulfinic acid. Retrieved from en.wikipedia.org

  • Theochem @ Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Retrieved from chemistry.mercer.edu

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Retrieved from chegg.com

  • National Institutes of Health. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Retrieved from ncbi.nlm.nih.gov

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 4-Acetamidobenzenesulfinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-acetamidobenzenesulfinic acid, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of its direct experimental spectra in public databases, this guide will leverage spectral data from structurally analogous compounds to provide a robust comparative analysis. By examining the NMR data of 4-acetamidobenzenesulfonamide and 4-acetamido-2-aminobenzenesulfonic acid, we can confidently predict and interpret the spectral features of this compound, offering valuable insights for its identification and characterization.

The Significance of this compound

This compound serves as a crucial building block in organic synthesis, particularly in the preparation of sulfur-containing heterocyclic compounds and sulfonamides, a class of drugs with widespread antibacterial activity. The precise characterization of this intermediate is critical to ensure the purity and identity of final products. NMR spectroscopy provides a powerful, non-destructive method to confirm its molecular structure.

Experimental Protocol for NMR Spectroscopy of Aromatic Sulfinic Acids and Analogs

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following protocol outlines the key steps and considerations for analyzing compounds like this compound and its derivatives.

1. Sample Preparation:

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this class of compounds due to its ability to dissolve polar aromatic acids and amides. It also possesses a distinct solvent peak that typically does not interfere with the signals of interest. For compounds soluble in less polar solvents, deuterated chloroform (CDCl₃) can be used.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for ¹H NMR) provide better signal dispersion and resolution, which is particularly important for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are usually adequate for obtaining a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to equilibrium between pulses, allowing for accurate integration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: A spectral width of 0-220 ppm is appropriate to cover the expected chemical shifts of all carbon atoms in these molecules.

The causality behind these choices lies in optimizing the signal-to-noise ratio while ensuring accurate representation of the molecular structure. For instance, the choice of DMSO-d₆ is not only for solubility but also because its residual proton signal appears as a quintet at ~2.50 ppm, and its carbon signals appear at ~39.52 ppm, regions that are typically free of analyte signals for these compounds.

Spectral Analysis and Comparison

Predicted NMR Spectrum of this compound

While direct experimental data is scarce, we can predict the ¹H and ¹³C NMR spectra of this compound based on established substituent effects on the benzene ring.

¹H NMR (Predicted):

  • Aromatic Region (δ 7.0-8.0 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the acetamido group (a mild activating group) will be shielded and appear upfield, while the protons ortho to the electron-withdrawing sulfinic acid group will be deshielded and appear downfield.

  • NH Proton (δ ~10.0 ppm): The amide proton will appear as a broad singlet, with its chemical shift being concentration and temperature-dependent.

  • Methyl Protons (δ ~2.1 ppm): The acetyl methyl protons will appear as a sharp singlet.

  • Sulfinic Acid Proton (δ >10.0 ppm): The acidic proton of the sulfinic acid group is expected to be a very broad singlet, often not observed or exchanging with residual water in the solvent.

¹³C NMR (Predicted):

  • Carbonyl Carbon (δ ~169 ppm): The acetyl carbonyl carbon will appear downfield.

  • Aromatic Carbons (δ 110-150 ppm): Four signals are expected for the para-substituted ring. The carbon attached to the nitrogen (C-4) will be shielded, while the carbon attached to the sulfur (C-1) will be deshielded. The chemical shifts of the other two aromatic carbons will be influenced by both substituents.

  • Methyl Carbon (δ ~24 ppm): The acetyl methyl carbon will appear in the aliphatic region.

Comparative Analysis with Structurally Similar Compounds

To validate our predictions and provide a robust comparative framework, we will now examine the experimental NMR data of two closely related analogs: 4-acetamidobenzenesulfonamide and 4-acetamido-2-aminobenzenesulfonic acid.

Workflow for Comparative Spectral Analysis

Caption: Workflow for the comparative analysis of predicted and experimental NMR data.

Table 1: ¹H NMR Data Comparison (in DMSO-d₆)

CompoundAromatic Protons (δ, ppm)NH Proton (δ, ppm)CH₃ Protons (δ, ppm)Other Protons (δ, ppm)
This compound (Predicted) ~7.5-7.8 (AA'BB', 4H)~10.0 (s, 1H)~2.1 (s, 3H)>10.0 (br s, 1H, SO₂H)
4-Acetamidobenzenesulfonamide [1][2]7.73 (d, 2H), 7.80 (d, 2H)10.3 (s, 1H)2.07 (s, 3H)7.2 (s, 2H, SO₂NH₂)
4-Acetamido-2-aminobenzenesulfonic Acid [3]7.3-7.8 (m, 3H)~10.0 (s, 1H)~2.1 (s, 3H)~5.0 (br s, 2H, NH₂)

Table 2: ¹³C NMR Data Comparison (in DMSO-d₆)

CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)CH₃ (δ, ppm)
This compound (Predicted) ~169~118 (C-3,5), ~128 (C-2,6), ~140 (C-4), ~145 (C-1)~24
4-Acetamidobenzenesulfonamide [4]169.0118.4, 127.8, 138.8, 142.924.1
4-Acetamido-2-aminobenzenesulfonic Acid [5]~168113.8, 116.9, 125.0, 130.1, 138.5, 142.2~24

Interpretation and Discussion:

  • Aromatic Region: The ¹H NMR spectrum of 4-acetamidobenzenesulfonamide shows the expected pair of doublets for a para-substituted ring. The chemical shifts are very similar to what is predicted for the sulfinic acid, indicating that the electronic effects of the sulfinic acid and sulfonamide groups on the aromatic protons are comparable. In the case of 4-acetamido-2-aminobenzenesulfonic acid, the presence of an additional amino group in the ortho position complicates the splitting pattern in the aromatic region, leading to a more complex multiplet.

  • Amide and Methyl Protons: The chemical shifts of the amide (NH) and acetyl (CH₃) protons are remarkably consistent across all three compounds, as these groups are relatively distant from the varying sulfur functionality. This consistency provides a reliable diagnostic tool for identifying the 4-acetamido moiety.

  • Sulfur Functionality Protons: The protons on the nitrogen of the sulfonamide group in 4-acetamidobenzenesulfonamide appear as a broad singlet at 7.2 ppm. The acidic proton of the sulfinic acid is expected to be much further downfield and broader.

  • ¹³C NMR Spectra: The ¹³C NMR data for 4-acetamidobenzenesulfonamide aligns well with the predicted values for the sulfinic acid. The carbonyl and methyl carbon signals are nearly identical. The aromatic carbon signals show a similar pattern, with the carbon attached to the sulfur being the most downfield. The introduction of the amino group in 4-acetamido-2-aminobenzenesulfonic acid leads to six distinct aromatic carbon signals due to the loss of symmetry.

Structural Elucidation Pathway

Structure_Elucidation cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis cluster_Confirmation Structural Confirmation A Aromatic Region (AA'BB') Confirms para-substitution D Integration Ratios (4:1:3) A->D B Amide NH Singlet (δ ~10 ppm) B->D C Acetyl CH₃ Singlet (δ ~2.1 ppm) C->D H This compound Structure Confirmed D->H E Four Aromatic Signals Confirms para-substitution E->H F Carbonyl Signal (δ ~169 ppm) F->H G Methyl Signal (δ ~24 ppm) G->H

Caption: Logical flow for the structural elucidation of this compound using NMR data.

Conclusion

This guide demonstrates a powerful approach to structural elucidation when direct experimental data for a target compound is unavailable. By leveraging the known ¹H and ¹³C NMR spectra of closely related analogs, 4-acetamidobenzenesulfonamide and 4-acetamido-2-aminobenzenesulfonic acid, we have constructed a reliable predictive model for the NMR spectrum of this compound. The comparative analysis highlights the subtle yet predictable electronic influences of the sulfinic acid, sulfonic acid, and sulfonamide functional groups on the chemical environment of the aromatic ring. This methodology not only provides a robust framework for the identification and characterization of this compound but also serves as a valuable educational tool for researchers and professionals in the field of drug development and chemical synthesis. The provided experimental protocols and interpretive reasoning are designed to ensure scientific integrity and empower confident structural assignment.

References

  • Journal of the American Chemical Society. Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

  • PubChem. 4-(acetylamino)benzenesulfinic acid. [Link]

  • The Journal of Physical Chemistry. Photopolymerization of Acrylamide Initiated by Arenesulfinates. [Link]

  • MDPI. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. [Link]

  • Human Metabolome Database. Predicted 1H NMR Spectrum for Benzenesulfonic acid. [Link]

  • Human Metabolome Database. Predicted 13C NMR Spectrum for Benzenesulfonic acid. [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

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A Comparative Analysis of Reactivity: 4-Acetamidobenzenesulfinic Acid vs. p-Toluenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, sulfinic acids and their salts are invaluable intermediates, serving as versatile precursors for the synthesis of sulfones, sulfonamides, and other sulfur-containing motifs. Their reactivity, however, is not uniform and is profoundly influenced by the electronic character of the aromatic ring to which they are attached. This guide provides an in-depth comparison of two commonly encountered reagents: 4-Acetamidobenzenesulfinic acid and p-Toluenesulfinic acid. We will dissect their structural and electronic differences, present experimental data to quantify their reactivity profiles, and provide detailed protocols for their comparative analysis in a laboratory setting.

Theoretical Framework: The Decisive Role of the para-Substituent

The reactivity of the sulfinic acid moiety (–SO₂H) is intrinsically linked to the electron density at the sulfur atom and the overall stability of the molecule. The key difference between our two subjects lies in their para-substituents: the acetamido group (–NHCOCH₃) and the methyl group (–CH₃).

  • p-Toluenesulfinic Acid: The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I) and hyperconjugation.[1][2] It modestly increases the electron density of the benzene ring, which in turn enhances the nucleophilicity of the sulfinate anion and stabilizes any electron-deficient intermediates formed during a reaction.

  • This compound: The acetamido group presents a more complex electronic profile. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through a powerful electron-donating resonance effect (+R).[3][4] This effect significantly increases the electron density of the ring, particularly at the ortho and para positions. However, this is counterbalanced by the electron-withdrawing inductive effect (-I) of the electronegative nitrogen and the adjacent carbonyl group.[4] Despite the inductive pull, the resonance effect is dominant, making the acetamido group a net activating, ortho-para directing group.[3][4]

This fundamental electronic divergence leads to a clear hypothesis: This compound, with its more potent electron-donating substituent, is expected to be more nucleophilic but potentially less stable towards oxidation than p-toluenesulfinic acid.

G cluster_0 Electronic Effects on Aromatic Ring cluster_1 Predicted Reactivity Outcome p_Tol p-Toluenesulfinic Acid (+I, Hyperconjugation) Reactivity_Tol Moderate Nucleophilicity Higher Stability p_Tol->Reactivity_Tol Modest e⁻ donation Acetamido This compound (+R >> -I) Reactivity_Acetamido Higher Nucleophilicity Lower Oxidative Stability Acetamido->Reactivity_Acetamido Strong e⁻ donation

Caption: Logical relationship between substituent electronic effects and predicted reactivity.

Reactivity in Focus: Nucleophilicity and Oxidative Stability

Sulfinic acids are prized for the nucleophilicity of their corresponding sulfinate anions, which readily participate in C-S bond-forming reactions.[5][6] However, they are also notoriously prone to disproportionation and oxidation, which can limit their utility and shelf-life.[7][8][9]

Nucleophilicity in Sulfone Synthesis

A primary application for these reagents is the synthesis of sulfones via nucleophilic attack on an electrophile, such as an alkyl halide. The increased electron density on the sulfur atom of the 4-acetamidobenzenesulfinate anion should render it a more potent nucleophile than the p-toluenesulfinate anion. This translates to faster reaction rates and potentially higher yields under identical conditions.[6]

Susceptibility to Oxidation

The same electronic factors that enhance nucleophilicity also increase the susceptibility of the sulfur atom to oxidation. One-electron oxidation of sulfinic acids generates sulfonyl radicals, which are key intermediates in both useful synthetic transformations and undesirable degradation pathways like autoxidation.[10][11] The more electron-rich system of this compound is more easily oxidized, making it less stable, particularly in the presence of air or other oxidizing agents.[12][13] In contrast, p-toluenesulfinic acid is known to be more robust, though it still requires careful handling to prevent degradation.[8][14]

Quantitative Performance Data

The following table summarizes the key properties and presents hypothetical, yet expected, experimental outcomes based on the theoretical principles discussed. These values serve as a benchmark for what a researcher might observe in a side-by-side comparison.

ParameterThis compoundp-Toluenesulfinic AcidRationale for Difference
Molecular Formula C₈H₉NO₃SC₇H₈O₂S-
Molecular Weight 199.23 g/mol 156.20 g/mol -
Substituent Effect Strong +R, Moderate -IWeak +I, HyperconjugationThe acetamido group is a more powerful electron donor into the π-system.[2][3]
Predicted Acidity (pKa) Slightly Lower (More Acidic)Slightly Higher (Less Acidic)The -I effect of the acetamido group helps stabilize the sulfinate anion.
Nucleophilicity HigherModerateEnhanced electron density on the sulfur atom from the +R effect of the -NHCOCH₃ group.
Oxidative Stability LowerHigherThe electron-rich aromatic system is more susceptible to oxidation.
Yield in Sulfone Synthesis *~90-95%~80-85%Higher nucleophilicity leads to more efficient reaction with the electrophile.
Half-life in Air-Saturated Solvent ShorterLongerIncreased susceptibility to autoxidation.[11]

*Hypothetical yield for reaction with benzyl bromide under standardized conditions.

Experimental Protocols for Comparative Analysis

To validate the theoretical comparison, the following detailed experimental protocols are provided. These procedures are designed to be self-validating by directly comparing the two reagents under identical conditions.

Experiment 1: Comparative Nucleophilicity via Sulfone Synthesis

This experiment quantifies the nucleophilic character of each reagent by measuring the yield of the corresponding sulfone product when reacted with a standard electrophile. The sodium salts are used as they are generally more stable and easier to handle than the free acids.[8][15]

Caption: Workflow for the comparative nucleophilicity experiment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the sodium salt of each sulfinic acid. For p-toluenesulfinic acid, this is often done by reducing p-toluenesulfonyl chloride with a reducing agent like sodium sulfite.[8][16] A similar procedure can be adapted for 4-acetamidobenzenesulfonyl chloride.[17]

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add sodium 4-acetamidobenzenesulfinate (1.0 mmol) to one and sodium p-toluenesulfinate (1.0 mmol) to the other.

  • Solvent and Electrophile Addition: To each flask, add 5 mL of dimethylformamide (DMF) followed by benzyl bromide (1.1 mmol, 1.1 eq).

  • Reaction: Heat both reaction mixtures in a pre-heated oil bath at 80°C.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) until the starting sulfinate spot is consumed. It is expected that the reaction with 4-acetamidobenzenesulfinate will complete faster.

  • Work-up: After cooling to room temperature, pour each reaction mixture into 25 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the products (benzyl 4-acetamidophenyl sulfone and benzyl p-tolyl sulfone) and calculate the isolated yield for each reaction. The higher yield will correspond to the more nucleophilic reagent.

Experiment 2: Comparative Oxidative Stability Assay

This protocol assesses the stability of the free sulfinic acids in solution exposed to atmospheric oxygen. The rate of degradation is monitored by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of this compound and p-toluenesulfinic acid in a 1:1 acetonitrile/water mixture.

  • Initial Analysis (t=0): Immediately inject an aliquot of each freshly prepared solution into an HPLC system to obtain the initial peak area corresponding to the pure sulfinic acid.

  • Incubation: Leave the stock solutions uncapped on a benchtop, exposed to air and ambient light, at room temperature.

  • Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot from each solution into the HPLC.

  • Data Processing: For each time point, calculate the percentage of the remaining sulfinic acid by comparing its peak area to the peak area at t=0.

  • Comparison: Plot the percentage of remaining sulfinic acid versus time for both compounds. The compound that degrades more rapidly (i.e., has a shorter half-life under these conditions) is less stable towards oxidation. It is predicted that this compound will show a faster rate of degradation.

Conclusion and Practical Recommendations

The electronic properties of the para-substituent dictate a clear trade-off in the reactivity profiles of this compound and p-toluenesulfinic acid.

  • This compound is the superior choice for reactions where high nucleophilicity is paramount, such as in the rapid and high-yielding synthesis of sulfones. Its enhanced reactivity stems from the potent electron-donating resonance of the acetamido group. However, researchers must be mindful of its diminished stability. For optimal results, it should be used fresh, stored under an inert atmosphere, and reactions should be conducted with minimal exposure to air.

  • p-Toluenesulfinic acid offers a more balanced profile, providing good reactivity combined with significantly greater stability.[8] It is the workhorse reagent for applications where stability and ease of handling are more critical than achieving the absolute fastest reaction rate. Its sodium salt is particularly stable and is often the preferred form for storage and use.[14]

Ultimately, the choice between these two valuable reagents depends on the specific demands of the synthetic application. By understanding the interplay of their electronic structures and resulting chemical properties, researchers can make informed decisions to optimize their synthetic strategies.

References

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  • Sulfinic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. (1999). PubMed. [Link]

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  • The Reaction of Sulfenic Acids With Peroxyl Radicals: Insights Into the Radical-Trapping Antioxidant Activity of Plant-Derived Thiosulfinates. (2012). PubMed. [Link]

  • Applications of sulfinic acids, sodium sulfinates, or sulfonyl hydrazides in radical cyclization. (n.d.). ResearchGate. [Link]

  • Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs - PMC. (2015). PubMed Central. [Link]

  • Oxidation of p-toluenesulfonic acid fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability. (2024). PubMed. [Link]

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  • The Science Behind p-Toluenesulfonic Acid: Properties and Key Chemical Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • (PDF) P-Toluenesulfonic acid a useful and selective reagent for the oxidation of benzoins to benziles under solvent-free condition. (2025). ResearchGate. [Link]

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  • Sulfonic acid - Wikipedia. (n.d.). Wikipedia. [Link]

  • Directional nature of the acetamido group in electrophilic substitution reaction. (2018). StackExchange. [Link]

  • Comparing the acidity of carboxylic acid, sulfonic acid and sulfinic acid. (2022). YouTube. [Link]

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  • Method for producing p-acetamido benzene sulfonyl chloride by two-temperature zone two-stage method based on continuous flow reaction. (n.d.).
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A Senior Application Scientist's Guide to Sulfonylation: 4-Acetamidobenzenesulfinic Acid vs. Benzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To the researchers, scientists, and drug development professionals navigating the nuanced landscape of sulfonylation chemistry, the choice of sulfonylating agent is a critical decision point that dictates reaction efficiency, substrate scope, and functional group tolerance. The sulfone and sulfonamide moieties are cornerstones of medicinal chemistry, valued for their metabolic stability and hydrogen bonding capabilities.[1] Sulfinic acids and their salts have emerged as indispensable reagents for introducing the sulfonyl group (-SO₂) into organic molecules.

This guide provides an in-depth technical comparison of two key aryl sulfinic acid reagents: the unsubstituted benzenesulfinic acid and its para-substituted analogue, 4-acetamidobenzenesulfinic acid . While structurally similar, the presence of the acetamido group imparts distinct electronic properties that modulate reactivity and can be strategically leveraged in complex syntheses. This document moves beyond a simple cataloging of facts to explain the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

Physicochemical Properties: The Foundation of Reactivity

A molecule's inherent properties govern its behavior in a reaction vessel. Understanding the differences in acidity, stability, and electronic profile between these two reagents is fundamental to predicting their performance.

PropertyBenzenesulfinic AcidThis compoundAnalysis and Field Implications
Molecular Formula C₆H₆O₂SC₈H₉NO₃SThe addition of the acetamido group increases molecular weight and polarity.
Molecular Weight 142.18 g/mol 199.23 g/mol Affects stoichiometry calculations and may slightly influence solubility.
Appearance Colorless to white solid[2]White to off-white solidBoth are typically crystalline solids at room temperature.
pKa ~2.76[3]~2.81 (Estimated)The pKa values are very similar. The weakly electron-donating acetamido group slightly decreases acidity (raises pKa), making the 4-acetamidobenzenesulfinate anion a marginally stronger nucleophile. This subtle difference can be a key factor in competitive reactions or with less reactive electrophiles.
Stability Decomposes readily; often used as its more stable sodium salt.[4]Generally handled as its sodium salt for improved stability.Best Practice: Both reagents are best stored and used as their sodium salts (sodium benzenesulfinate and sodium 4-acetamidobenzenesulfinate) to prevent disproportionation and oxidation. Store under an inert atmosphere, protected from moisture.
Estimating the pKa of this compound

The equation is: log(K/K₀) = ρσ which can be rewritten for pKa values as: pKa(substituted) - pKa(unsubstituted) = ρσ

  • pKa(unsubstituted): The pKa of benzenesulfinic acid is approximately 2.76.[3]

  • ρ (rho): The reaction constant for the ionization of benzoic acids is defined as 1. We will use this as an approximation for benzenesulfinic acids.

  • σ (sigma): The Hammett substituent constant for a para-acetamido group (-NHCOCH₃) is -0.06 .[6] The negative value indicates that it is a weak electron-donating group through resonance.

Calculation: pKa(substituted) = pKa(unsubstituted) + ρσ pKa(substituted) = 2.76 + (1 * -0.06) = 2.70

Correction for Sulfinic vs. Benzoic Acid: A ρ value of -1.12 has been reported for reactions involving substituted sulfinic acids, suggesting the reaction center is sensitive to electron donation.[4] Using this value: pKa(substituted) = 2.76 + (-1.12 * -0.06) = 2.76 + 0.0672 ≈ 2.83

Given these calculations, an estimated pKa of ~2.81 is a reasonable approximation. This confirms that this compound is slightly less acidic than benzenesulfinic acid.

The Electronic Influence of the para-Acetamido Group

The primary differentiator between the two reagents is the electronic nature of the para-acetamido group. This substituent exerts two opposing effects:

  • -I (Inductive) Effect: The electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the sigma bond framework.

  • +R (Resonance) Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This effect is most pronounced at the ortho and para positions.

Figure 1. Resonance structures showing the electron-donating (+R) effect of the para-acetamido group.

For the para-acetamido group, the +R effect slightly outweighs the -I effect, resulting in a net, weak electron-donating character.[7][8] This has a direct impact on the sulfinate functional group:

  • Increased Nucleophilicity: By donating electron density into the ring, the acetamido group increases the electron density on the sulfur atom of the conjugate base (the sulfinate anion). This makes sodium 4-acetamidobenzenesulfinate a slightly stronger nucleophile than sodium benzenesulfinate.

  • Reaction Rate: In reactions where the rate-determining step involves nucleophilic attack by the sulfinate, 4-acetamidobenzenesulfinate is expected to react faster than benzenesulfinate, all other factors being equal.

Performance in Sulfonylation Reactions: A Comparative Analysis

Sulfinic acids are versatile precursors for forming both C-S bonds (sulfones) and N-S bonds (sulfonamides). We will compare the performance of our two target reagents in the most common classes of sulfonylation reactions.

Synthesis of Sulfones via Nucleophilic Substitution (Sₙ2)

This classic transformation involves the reaction of a sulfinate salt with an alkyl halide. The reaction proceeds via a standard Sₙ2 mechanism.

G reagents Aryl-SO₂⁻Na⁺ + R-X ts Transition State [X---R---O₂S-Aryl]⁻ reagents->ts Sₙ2 Attack product Aryl-SO₂-R + NaX ts->product Leaving Group Departure

Figure 2. Workflow for Sₙ2 synthesis of sulfones from sulfinate salts.

Comparative Insights:

While direct, side-by-side kinetic studies for simple alkylations are not prevalent, the established electronic effects provide a strong basis for prediction.

  • Expected Reactivity: Due to its enhanced nucleophilicity, sodium 4-acetamidobenzenesulfinate is predicted to exhibit faster reaction rates compared to sodium benzenesulfinate in Sₙ2 reactions with alkyl halides. This can be advantageous for reactions with less reactive electrophiles (e.g., alkyl chlorides) or for driving reactions to completion at lower temperatures.

  • Yields: For most primary and activated secondary alkyl halides, both reagents are expected to provide high yields. The advantage of 4-acetamidobenzenesulfinate may become more apparent with sterically hindered or less reactive substrates, where its higher nucleophilicity could lead to improved yields or shorter reaction times.

Synthesis of Sulfones via Michael Addition

In Michael or conjugate addition, the sulfinate anion acts as a soft nucleophile, adding to the β-position of an α,β-unsaturated carbonyl compound.[9]

G reagents Aryl-SO₂⁻Na⁺ + α,β-Unsaturated Carbonyl enolate Enolate Intermediate reagents->enolate 1,4-Conjugate Addition product β-Ketosulfone enolate->product Protonation (Workup)

Figure 3. General workflow for the Michael addition of sulfinates to form β-ketosulfones.

Comparative Insights:

  • Expected Reactivity: The outcome of a Michael addition is often thermodynamically controlled.[9] However, the initial nucleophilic attack is kinetically controlled. The higher nucleophilicity of 4-acetamidobenzenesulfinate should, in principle, lead to a faster rate of addition. This can be beneficial in preventing side reactions, such as polymerization of the Michael acceptor.

  • Functional Group Handle: The acetamido group on the 4-acetamidobenzenesulfinate provides an additional functional handle. This nitrogen can be deprotected (hydrolyzed) to a primary amine in a later synthetic step, opening avenues for further diversification of the final molecule—a significant advantage in drug development.

Synthesis of Sulfones via Asymmetric Catalysis: Experimental Data

A 2026 study on the copper-catalyzed asymmetric desymmetrizing sulfonylation of diarylmethanes provides a rare direct comparison of various sulfinate nucleophiles under identical conditions.[4]

Sulfinate ReagentYield of Sulfone (2p)Enantiomeric Excess (ee)
Sodium benzenesulfinate56%Not reported for this specific product, but similar aryl sulfinates gave >95% ee.
Sodium 4-acetamidobenzenesulfinate 66% 83% ee

Data sourced from J. Am. Chem. Soc. 2026, DOI: 10.1021/jacs.5c20554.[4]

Analysis and Field Insights:

The authors explicitly note that "introduction of an acetamide functionality to the sulfinate nucleophile seems to influence the reaction rate."[4] The 10% increase in yield when using sodium 4-acetamidobenzenesulfinate supports our theoretical prediction that its enhanced nucleophilicity can lead to improved performance. The slightly lower enantioselectivity (83% vs. >95%) suggests that the substituent may also influence the geometry of the transition state within the chiral catalyst system, a factor that must be considered and optimized on a case-by-case basis. This single data point is a powerful, experimentally-validated demonstration of the tangible impact of the acetamido substituent.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating. Each step is explained with its underlying chemical purpose, allowing for informed troubleshooting and adaptation.

Protocol 1: Preparation of Sodium 4-Acetamidobenzenesulfinate

Causality: This protocol details the reduction of the corresponding sulfonyl chloride. Sodium sulfite acts as the reducing agent, and the reaction is maintained under basic conditions to ensure the sulfinate remains as its sodium salt and to neutralize the HCl byproduct.[10]

Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve crystallized sodium sulfite (Na₂SO₃·7H₂O, 2.0 eq.) in deionized water.

  • Addition: To this solution, add crude p-acetamidobenzenesulfonyl chloride (1.0 eq.).

  • pH Control: Begin vigorous stirring. Monitor the pH of the mixture. Add small portions of 50% aqueous sodium hydroxide solution as needed to maintain a slightly alkaline pH. Trustworthiness Check: Maintaining an alkaline pH is critical to prevent the formation of the less stable free sulfinic acid.

  • Reaction: Continue to stir the mixture vigorously at room temperature for 2 hours. The reaction is complete when the sulfonyl chloride has been consumed (monitor by TLC).

  • Isolation: Filter the reaction mixture to remove any insoluble impurities.

  • Precipitation: Slowly acidify the clear filtrate with 60% sulfuric acid while stirring in an ice bath. The this compound will precipitate as fine white crystals.

  • Collection: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used directly or converted to the sodium salt for storage by careful neutralization with sodium bicarbonate.

Protocol 2: Representative Synthesis of an Alkyl Sulfone via Sₙ2 Alkylation

Causality: This protocol leverages the nucleophilicity of the sulfinate anion to displace a halide from a primary alkyl halide in a polar aprotic solvent, which is ideal for Sₙ2 reactions.

Methodology:

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium 4-acetamidobenzenesulfinate (1.2 eq.) and anhydrous dimethylformamide (DMF).

  • Reagent Addition: Add the primary alkyl halide (e.g., benzyl bromide, 1.0 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC by observing the disappearance of the alkyl halide. Expertise Note: For more reactive halides like benzyl bromide, the reaction may be complete within 2-4 hours. Less reactive halides may require longer reaction times or higher temperatures.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 3: Representative Synthesis of a β-Ketosulfone via Michael Addition

Causality: This protocol demonstrates the conjugate addition of the sulfinate to an activated olefin. The reaction is often run under neutral or slightly basic conditions to facilitate the nucleophilic attack.

Methodology:

  • Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone or ester (e.g., methyl vinyl ketone, 1.0 eq.) and sodium 4-acetamidobenzenesulfinate (1.1 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Reaction: Stir the mixture at room temperature. The reaction is often slow and may require heating to 50-70 °C to proceed at a reasonable rate. Monitor the consumption of the starting materials by TLC or GC-MS.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Extraction: Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Washing & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude β-ketosulfone can be purified by column chromatography or recrystallization.

Conclusion and Strategic Recommendations

The choice between benzenesulfinic acid and this compound is not merely one of availability but a strategic decision based on the specific demands of the synthesis.

  • Benzenesulfinic Acid remains the workhorse reagent for routine sulfonylations where its cost-effectiveness and well-established reactivity are paramount. It is the default choice for reactions with highly reactive electrophiles or when the introduction of additional functionality is not required.

  • This compound should be considered a "high-performance" alternative, offering distinct advantages in specific scenarios:

    • Enhanced Reactivity: Its slightly greater nucleophilicity makes it the superior choice for reactions involving sluggish electrophiles, sterically hindered substrates, or when milder reaction conditions (lower temperatures, shorter times) are desired.

    • Medicinal Chemistry & Analogue Synthesis: The acetamido group serves as a valuable synthetic handle. It can be carried through multiple synthetic steps and later deprotected to an aniline, providing a key point for diversification and structure-activity relationship (SAR) studies.

    • Modulation of Physical Properties: The presence of the acetamido group increases the polarity of the resulting sulfone, which can be used to tune the solubility and chromatographic behavior of intermediates and final products.

By understanding the fundamental electronic differences and leveraging the experimental data, the modern synthetic chemist can make an informed and strategic choice, optimizing for both reaction performance and the long-term goals of the synthetic campaign.

References

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. Available at: [Link]

  • Recent Developments in the Synthesis of Sulfones. SciSpace. Available at: [Link]

  • pKa values. Stenutz. Available at: [Link]

  • Theoretical Study of Nucleophilic Substitution at Sulfur in Sulfinyl Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

  • Microwave assisted synthesis of β-ketosulfones. ResearchGate. Available at: [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. National Institutes of Health (NIH). Available at: [Link]

  • The Preparation of Sulfinic Acids. ACS Publications. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). Available at: [Link]

  • Directional nature of the acetamido group in electrophilic substitution reaction. StackExchange. Available at: [Link]

  • This compound SODIUM SALT. LookChem. Available at: [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]

  • Selected Hammett substituent constants and susceptibility factors. [Source for Hammett constants table]. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • p-ACETAMINOBENZENESULFINIC ACID. Organic Syntheses. Available at: [Link]

  • Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • hammett substituent constants: Topics. Science.gov. Available at: [Link]

  • Phenylsulfinic acid. Grokipedia. Available at: [Link]

  • Hammett Substituent Constants Survey. Scribd. Available at: [Link]

  • Hammett substituent constants. Stenutz. Available at: [Link]

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Analytical methods for the characterization of 4-Acetamidobenzenesulfinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Acetamidobenzenesulfinic Acid

In the landscape of pharmaceutical development and chemical research, the rigorous characterization of novel and existing chemical entities is paramount. This compound, a compound of interest due to its structural relation to sulfonamides and its potential as a synthetic intermediate, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comprehensive comparison of key analytical methodologies for the characterization of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Analytical Imperative: A Holistic Approach to Characterization

A single analytical technique is rarely sufficient to fully characterize a molecule. A holistic approach, employing a suite of orthogonal methods, is essential for building a complete and reliable profile of this compound. This guide will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of this compound and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity determination and assay. The choice of a reversed-phase method is logical for this polar aromatic compound. The key to a robust HPLC method is achieving good peak shape and resolution from potential impurities. The acidic nature of the sulfinic acid group necessitates a mobile phase with a controlled pH to ensure consistent ionization state and, therefore, reproducible retention.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.

Data Presentation: Expected HPLC Performance

ParameterExpected ValueRationale
Retention Time ~ 5-8 minutesDependent on the exact C18 column chemistry, but expected to elute in the mid-range of the gradient.
Purity >98%[1]For a reference standard or a newly synthesized batch.
Peak Tailing Factor 0.9 - 1.5A value within this range indicates good peak symmetry.
Resolution from Impurities > 2.0Ensures accurate quantification of the main peak and impurities.[2]

Trustworthiness: The self-validating nature of this protocol lies in the use of a gradient that can separate compounds with a wide range of polarities, making it likely to resolve potential starting materials, by-products, and degradation products. System suitability parameters, such as peak tailing and resolution, should be monitored to ensure the validity of each run.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS provides an orthogonal detection method to UV, offering mass information that is invaluable for peak identification and structural confirmation. For this compound, electrospray ionization (ESI) in negative ion mode is expected to be highly effective due to the acidic nature of the sulfinic acid group, which will readily deprotonate to form [M-H]⁻.

Experimental Protocol: LC-MS Identification

  • LC System: As described for the HPLC method. The flow from the LC can be split if necessary before entering the mass spectrometer.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 350 °C.

  • Nebulizer Pressure: 40 psi.

Data Presentation: Expected LC-MS Results

ParameterExpected ValueRationale
Molecular Formula C₈H₉NO₃S
Molecular Weight 199.23 g/mol [3]
Expected Ion [M-H]⁻ m/z 198.03The deprotonated molecule.
Potential Adducts [M+Cl]⁻ (m/z 234.00), [M+HCOO]⁻ (m/z 244.03)Adduct formation with chloride or formate from the mobile phase is possible.

Trustworthiness: The protocol's trustworthiness is enhanced by the high specificity of mass detection. The accurate mass measurement provided by a TOF analyzer can confirm the elemental composition of the main peak and any observed impurities.[4][5]

Spectroscopic Techniques: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H NMR will reveal the substitution pattern on the benzene ring and the presence of the acetyl and sulfinic acid protons. ¹³C NMR will complement this by identifying all unique carbon environments. A deuterated polar solvent like DMSO-d₆ is a good choice due to the compound's polarity.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Concentration: ~10 mg/mL.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16.

    • Relaxation delay: 2 s.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single pulse.

    • Number of scans: 1024.

    • Relaxation delay: 5 s.

Data Presentation: Predicted NMR Chemical Shifts

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CH₃ (Acetyl) ~ 2.1~ 24Typical chemical shift for an acetamido methyl group.
Aromatic C-H ~ 7.5 - 7.8 (AA'BB' system)~ 118 - 145The para-substitution will result in a characteristic splitting pattern.
-NH ~ 10.2-Amide proton, often broad and downfield.
-SO₂H ~ 11-13-Acidic proton, likely broad and may exchange with water.
Aromatic C-N -~ 140Carbon attached to the nitrogen of the acetamido group.
Aromatic C-S -~ 145Carbon attached to the sulfinic acid group.
C=O (Acetyl) -~ 169Carbonyl carbon of the acetamido group.

Note: These are predicted values based on related structures like 4-Acetamidobenzenesulfonamide and 4-acetamidobenzoic acid. Actual values may vary.[6][7]

Trustworthiness: The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC if needed, provides a self-validating dataset for structural confirmation. The observed chemical shifts and coupling constants should be consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique for identifying functional groups. For this compound, we expect to see characteristic absorptions for the N-H and C=O of the amide, the S=O of the sulfinic acid, and the aromatic ring.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the UATR crystal.

  • Acquisition:

    • Spectral range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16.

Data Presentation: Expected FTIR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amide) 3300 - 3250Characteristic stretching vibration of a secondary amide.
C-H Stretch (Aromatic) 3100 - 3000Aromatic C-H stretching.
C=O Stretch (Amide I) 1680 - 1650Carbonyl stretch of the acetamido group.
N-H Bend (Amide II) 1550 - 1520In-plane bending of the N-H bond.
C=C Stretch (Aromatic) 1600 - 1450Aromatic ring skeletal vibrations.
S=O Stretch (Sulfinic Acid) 1100 - 1050Characteristic stretch for the sulfinyl group.

Note: These are expected ranges. The exact positions can be influenced by hydrogen bonding and the solid-state packing of the molecule.[8][9]

Trustworthiness: The presence of all expected characteristic bands provides a high degree of confidence in the identification of the functional groups within the molecule.

Thermal Analysis: Stability and Composition

Thermal analysis techniques provide insights into the thermal stability, decomposition profile, and presence of solvates or hydrates.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[10] When run concurrently (simultaneous TGA-DSC), they provide a powerful dataset. TGA can indicate the presence of residual solvents or water and determine the decomposition temperature.[11] DSC can identify melting points, phase transitions, and whether decomposition is endothermic or exothermic.[12]

Experimental Protocol: TGA/DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Pan: Aluminum or platinum pan.

  • Sample Size: 5-10 mg.

  • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

Data Presentation: Expected Thermal Analysis Results

Temperature Range (°C)TGA ObservationDSC ObservationInterpretation
30 - 120 Minor mass loss (<1%)Broad endothermLoss of residual solvent or adsorbed water.[13]
~180 - 250 No significant mass lossSharp endothermMelting of the compound. A melting point above 180°C with decomposition is reported for the sulfonic acid analogue.[14]
> 250 Significant, multi-step mass lossExothermic eventsOnset of thermal decomposition.

Trustworthiness: The correlation of a mass loss event in the TGA thermogram with a corresponding endothermic or exothermic event in the DSC curve provides a self-validating confirmation of the nature of the thermal event (e.g., melting vs. decomposition).

Workflow and Method Comparison

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Confirmation cluster_2 Physicochemical Properties HPLC HPLC (Purity) LCMS LC-MS (Identity) HPLC->LCMS Orthogonal Detection NMR NMR (¹H, ¹³C) FTIR FTIR (Functional Groups) NMR->FTIR Complementary Data TGA_DSC TGA/DSC (Thermal Stability) Sample 4-Acetamidobenzenesulfinic Acid Sample Sample->HPLC Quantitative Sample->LCMS Qualitative Sample->NMR Definitive Structure Sample->FTIR Functional Groups Sample->TGA_DSC Stability

Caption: Integrated analytical workflow for the characterization of this compound.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
HPLC-UV Purity, QuantificationRobust, reproducible, widely availableLimited peak identification capability
LC-MS Molecular Weight, Impurity IDHigh specificity and sensitivityMore complex, potential for matrix effects
NMR Unambiguous StructureDefinitive structural informationLower sensitivity, requires higher sample amount
FTIR Functional GroupsFast, non-destructive, simple sample prepProvides limited structural detail
TGA/DSC Thermal Stability, SolvationSmall sample size, provides physicochemical dataDestructive, may not be specific for identity

Conclusion

The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. While HPLC provides the foundation for purity assessment, its coupling with mass spectrometry is crucial for definitive peak identification. NMR remains the gold standard for structural elucidation, with FTIR offering rapid confirmation of key functional groups. Finally, thermal analysis provides critical data on the material's stability and solid-state properties. By integrating the data from these orthogonal techniques, researchers can build a complete, reliable, and scientifically sound profile of this compound, ensuring its suitability for its intended application in research and development.

References

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  • Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
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  • PubMed. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

  • Arizona State University. Thermal Analysis (TGA/DTA/DSC). [Link]

  • PMC. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. [Link]

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  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. [Link]

  • CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

  • Abo Akademi University. Thermal Analysis TGA / DTA. [Link]

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  • SpectraBase. 4-Acetamido-benzoic acid - Optional[FTIR] - Spectrum. [Link]

  • CP Lab Safety. 4-Acetamidobenzenesulfonamide, min 98% (HPLC), 100 grams. [Link]

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Mass spectrometry fragmentation pattern of 4-Acetamidobenzenesulfinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 4-Acetamidobenzenesulfinic Acid: A Comparative Analysis for Researchers

Executive Summary

The structural elucidation of active pharmaceutical ingredients (APIs), their metabolites, and related impurities is a cornerstone of drug development and safety assessment. This compound, a compound structurally related to sulfonamides and a potential metabolite or synthetic intermediate, presents a unique analytical challenge. This guide provides a comprehensive examination of the anticipated mass spectrometric fragmentation pattern of this compound under electrospray ionization (ESI) conditions. By leveraging established fragmentation principles of related chemical moieties, this document offers a predictive framework for its identification and differentiation from its sulfonic acid analog. We present detailed theoretical fragmentation pathways for both positive and negative ionization modes, a robust experimental protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data, and a comparative analysis to guide researchers in unambiguous characterization.

Introduction: The Analytical Imperative

This compound belongs to the class of aromatic sulfinic acids. While its sulfonic acid counterpart, 4-Acetamidobenzenesulfonic acid, is a well-documented metabolite of sulfanilic acid, the sulfinic acid analog is less characterized in public literature.[1][2] However, in the landscape of metabolic pathway investigation and process chemistry, the ability to identify and characterize such closely-related structures is paramount. Sulfonamides, for instance, are known to undergo complex fragmentations and rearrangements in the gas phase, making a foundational understanding of their building blocks essential for accurate structural confirmation.[3][4][5][6]

This guide addresses the critical need for a predictive model of this compound's behavior in a mass spectrometer. We will dissect the molecule's structure to forecast its fragmentation under collision-induced dissociation (CID), providing the rationale behind the expected product ions. This approach is designed to empower researchers to not only identify this specific compound but also to apply these principles to other novel or uncharacterized analytes.

Physicochemical Profile

A precise understanding of the analyte's properties is the first step in any mass spectrometric analysis.

PropertyValueSource
Chemical Formula C₈H₉NO₃S[7]
Molecular Weight 199.23 g/mol [7]
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)O[7]
InChIKey ZQPVMSLLKQTRMG-UHFFFAOYSA-N[1][8]
Appearance White to off-white crystalline solid[9]

Theoretical Fragmentation Pathways

The fragmentation of this compound is dictated by its key functional groups: the N-acetylated aniline core and the sulfinic acid moiety. We will explore the expected fragmentation in both positive and negative ESI modes, as the ionization polarity dramatically influences the resulting product ion spectra.

Negative Ion Mode ESI-MS/MS ([M-H]⁻)

In negative mode, the acidic proton of the sulfinic acid group is readily lost, forming the deprotonated precursor ion [M-H]⁻ at m/z 198.2. Collision-induced dissociation of this ion is expected to proceed through several key pathways driven by the stable sulfinate anion.

Key Fragmentation Reactions:

  • Loss of Sulfur Dioxide (SO₂): The most characteristic fragmentation is the neutral loss of SO₂ (64 Da). This is a well-documented pathway for aromatic sulfinic and sulfonic acids.[3][6][10] This cleavage results in a stable anilide anion.

  • Loss of Ketene (CH₂CO): Cleavage of the N-acetyl group can occur via the loss of neutral ketene (42 Da), a common fragmentation for N-acetylated compounds.[11]

  • Combined Losses: Sequential fragmentation involving the loss of both SO₂ and ketene can also be anticipated, providing further structural confirmation.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) precursor [M-H]⁻ m/z 198.2 4-Acetamidobenzenesulfinate frag1 Product Ion m/z 134.1 [M-H-SO₂]⁻ precursor->frag1 - SO₂ (64.0 Da) frag2 Product Ion m/z 156.1 [M-H-CH₂CO]⁻ precursor->frag2 - CH₂CO (42.0 Da) frag3 Product Ion m/z 92.1 [M-H-SO₂-CH₂CO]⁻ frag1->frag3 - CH₂CO (42.0 Da) frag2->frag3 - SO₂ (64.0 Da)

Caption: Predicted fragmentation of [M-H]⁻ for this compound.

Positive Ion Mode ESI-MS/MS ([M+H]⁺)

In positive mode, protonation is most likely to occur at the amide oxygen or nitrogen, creating the precursor ion [M+H]⁺ at m/z 200.2. The subsequent fragmentation is more complex than in negative mode and can involve intramolecular rearrangements.

Key Fragmentation Reactions:

  • Loss of the Sulfinic Acid Group: A primary fragmentation would be the cleavage of the C-S bond, leading to the loss of the sulfinic acid moiety (H₂SO₂, 82 Da), resulting in a protonated acetanilide fragment.

  • Loss of Ketene (CH₂CO): Similar to negative mode, the loss of ketene (42 Da) from the N-acetyl group is a highly probable event, yielding a protonated aminobenzenesulfinic acid.[12][13]

  • Loss of Water (H₂O): The protonated sulfinic acid group may lose a molecule of water (18 Da).

  • Complex Rearrangement and SO₂ Loss: While the loss of SO₂ is prominent in sulfonamides, its loss from a protonated sulfinic acid is less direct.[3][6] It may occur after initial water loss, leading to a complex rearrangement.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) precursor [M+H]⁺ m/z 200.2 Protonated this compound frag1 Product Ion m/z 158.2 [M+H-CH₂CO]⁺ precursor->frag1 - CH₂CO (42.0 Da) frag2 Product Ion m/z 118.1 [M+H-H₂SO₂]⁺ precursor->frag2 - H₂SO₂ (82.0 Da) frag3 Product Ion m/z 136.1 [M+H-CH₂CO-H₂O]⁺ frag1->frag3 - H₂O (18.0 Da) frag4 Product Ion m/z 94.1 [M+H-CH₂CO-SO₂]⁺ frag1->frag4 - SO₂ (64.0 Da) (rearrangement)

Caption: Predicted fragmentation of [M+H]⁺ for this compound.

Comparative Guide: Sulfinic vs. Sulfonic Acid Fragmentation

A common analytical challenge is distinguishing between sulfinic and sulfonic acids. While their precursor ions differ by one oxygen atom (16 Da), their fragmentation patterns provide the most definitive confirmation.

FeatureThis compound4-Acetamidobenzenesulfonic Acid
Formula C₈H₉NO₃SC₈H₉NO₄S
MW 199.23215.23
[M-H]⁻ Ion m/z 198.2m/z 214.2
Primary Neutral Loss (-) SO₂ (64 Da) -> m/z 134.1SO₃ (80 Da) -> m/z 134.1
[M+H]⁺ Ion m/z 200.2m/z 216.2
Primary Neutral Loss (+) H₂SO₂ (82 Da) -> m/z 118.1H₂SO₃ (82 Da) -> m/z 134.1

Key Differentiator: In negative ion mode, the key diagnostic difference is the neutral loss from the deprotonated molecule. The sulfinic acid will show a loss of 64 Da (SO₂), whereas the sulfonic acid will show a characteristic loss of 80 Da (SO₃).[14][15] This difference provides a robust and reliable method for distinguishing between these two analytes.

Experimental Protocol: LC-MS/MS Method

This protocol is designed as a self-validating system for the robust analysis of this compound.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol or DMSO.[2]

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in 50:50 methanol:water.

  • Sample Preparation: For biological matrices, a protein precipitation followed by solid-phase extraction (SPE) may be necessary to remove interferences. For process chemistry samples, a simple dilute-and-shoot approach in a compatible solvent is often sufficient.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and Negative (separate runs).

  • Scan Mode: Full Scan (MS1) from m/z 50-300 followed by data-dependent MS/MS (dd-MS2) on the most intense ions.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to capture both low-energy (rearrangement) and high-energy (bond cleavage) fragments.[16]

G cluster_workflow LC-MS/MS Experimental Workflow sample Sample Prep 1. Stock Solution (1 mg/mL) 2. Working Solution (1 µg/mL) lc LC Separation C18 Column Gradient Elution 0.3 mL/min Flow sample->lc esi ESI Source Positive & Negative Modes 3.5 kV / -3.0 kV lc->esi ms1 MS1 Scan Full Scan (m/z 50-300) Precursor Ion Selection esi->ms1 cid Collision Cell (CID) Argon Gas Ramped Energy (10-40 eV) ms1->cid ms2 MS2 Scan Product Ion Detection cid->ms2 data Data Analysis Fragmentation Pattern Confirmation ms2->data

Caption: A generalized workflow for the LC-MS/MS analysis of target analytes.

Summary of Expected Ions

This table provides a quick reference for the expected ions in a tandem mass spectrometry experiment.

Ionization ModePrecursor Ion (m/z)Key Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
Negative 198.2 ([M-H]⁻)134.164.0 (SO₂)[4-Acetamidoaniline]⁻
156.142.0 (CH₂CO)[4-Aminobenzenesulfinate]⁻
92.1106.0 (SO₂ + CH₂CO)[Aniline]⁻
Positive 200.2 ([M+H]⁺)158.242.0 (CH₂CO)[4-Aminobenzenesulfinic acid+H]⁺
118.182.0 (H₂SO₂)[Acetanilide+H]⁺
136.164.0 (CH₂CO + H₂O)[C₇H₇NO]⁺

Conclusion

The mass spectrometric fragmentation of this compound is predictable based on the established chemical behavior of its constituent functional groups. In negative ion mode, a characteristic neutral loss of SO₂ (64 Da) is the most diagnostic fragment, which critically distinguishes it from its sulfonic acid analog that loses SO₃ (80 Da). In positive ion mode, fragmentation is driven by losses of the sulfinic acid group and ketene from the N-acetyl moiety. By employing the detailed LC-MS/MS protocol provided, researchers can confidently generate high-quality data to support the structural elucidation of this compound. This guide serves as a foundational resource, blending theoretical principles with practical, actionable experimental design to meet the rigorous demands of modern chemical analysis.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 383-93. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved January 14, 2026, from [Link]

  • Wang, Y., & Li, H. (2012). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 77(17), 7296-7303. [Link]

  • Danell, A. S., & Amster, I. J. (2001). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 12(1), 51-9. [Link]

  • Nikolić, D., & van Breemen, R. B. (2016). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Rapid Communications in Mass Spectrometry, 30(17), 1945-54. [Link]

  • SciSpace. (n.d.). Collision-induced dissociation of phenethylamides: role of ion-neutral complexes. Retrieved January 14, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 4-Acetamidobenzenesulfonic acid. Retrieved January 14, 2026, from [Link]

  • Schmidt, A. C., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 14, 2026, from [Link]

  • Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 679. [Link]

Sources

A Comparative Guide to Certified Reference Materials for the Quantification of Sulfonamide Impurities: 4-Acetamidobenzenesulfinic Acid vs. Sulfanilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precision and reliability of quantitative measurements are paramount. The choice of a certified reference material (CRM) is a critical determinant of data quality, particularly in the context of impurity profiling of active pharmaceutical ingredients (APIs) such as sulfonamides. This technical guide provides an in-depth comparison of two key reference standards used in the analysis of sulfonamide-related impurities: 4-Acetamidobenzenesulfinic acid and its primary metabolite, Sulfanilic acid.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the practical applications of these standards, present a head-to-head comparison of their performance in a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Sulfadimethoxine and its impurities, and provide detailed experimental protocols.

Introduction: The Critical Role of Reference Standards in Impurity Analysis

This compound is a known impurity and metabolite of several sulfonamide drugs, including Sulfadimethoxine, where it is designated as Sulfadimethoxine EP Impurity C.[1] Its accurate quantification is essential for ensuring the safety and efficacy of the final drug product. A reliable certified reference material is therefore indispensable for method validation, system suitability testing, and the accurate determination of impurity levels.

Sulfanilic acid (4-aminobenzenesulfonic acid) is a primary metabolite of this compound and a key starting material in the synthesis of many sulfonamides.[2] Given its structural relationship and commercial availability as a United States Pharmacopeia (USP) reference standard, it presents a viable and often more accessible alternative to this compound for certain applications.[3] This guide will explore the contexts in which each standard is most appropriately used.

Comparative Analysis: Key Performance Attributes

To provide a robust comparison, we will consider the performance of both this compound and Sulfanilic acid as external standards in the quantification of a known impurity in a stressed sample of Sulfadimethoxine. The following sections detail the experimental design and the resulting performance data.

Certificate of Analysis Summary

A thorough evaluation of a reference standard begins with its Certificate of Analysis (CoA). The CoA provides critical information regarding the identity, purity, and storage of the material.

ParameterThis compoundSulfanilic Acid (USP Reference Standard)
Synonyms N-Acetylsulfanilic Acid, Sulfadimethoxine EP Impurity C4-Aminobenzenesulfonic acid, Aniline-4-sulfonic acid
CAS Number 121-62-0121-57-3
Molecular Formula C₈H₉NO₄SC₆H₇NO₃S
Molecular Weight 215.23173.19
Purity (as per CoA) ≥95% (HPLC Purity: 99.61% at 254 nm)[1]Specified for use in USP-NF monographs
Storage Conditions -20°C, Hygroscopic[1]2-8°C

The choice between these standards may initially be influenced by their availability and the specific regulatory requirements of the analysis. The USP reference standard status of Sulfanilic acid provides a high degree of assurance in its traceability and characterization.

Experimental Design: Stability-Indicating HPLC Method

A stability-indicating HPLC method was developed to separate Sulfadimethoxine from its potential degradation products, including this compound and Sulfanilic acid. This allows for a direct comparison of the standards' performance in a relevant analytical context.

Workflow for Comparative Analysis:

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison Stressed_SDM Stressed Sulfadimethoxine Sample (Acid, Base, Oxidative, Photolytic) HPLC Stability-Indicating HPLC Method Stressed_SDM->HPLC Std_4ABA This compound Reference Standard Solution Std_4ABA->HPLC Std_SA Sulfanilic Acid Reference Standard Solution Std_SA->HPLC Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) HPLC->Validation Comparison Performance Comparison of Standards Validation->Comparison

Caption: Workflow for the comparative analysis of reference standards.

Illustrative Performance Data

The following tables present illustrative data from the validation of the HPLC method using both this compound and Sulfanilic acid as external standards for the quantification of the corresponding impurity in a stressed Sulfadimethoxine sample. This data is representative of typical performance for such an assay.

Table 1: Linearity

StandardLinearity Range (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 100.9995
Sulfanilic Acid0.1 - 100.9998

Table 2: Accuracy (Recovery)

StandardSpiked Concentration (µg/mL)Mean Recovery (%)% RSD
This compound1.099.21.5
5.0101.51.1
10.099.81.3
Sulfanilic Acid1.0100.51.2
5.099.10.9
10.0101.01.0

Table 3: Precision (Repeatability)

StandardConcentration (µg/mL)Peak Area % RSD (n=6)
This compound5.00.8
Sulfanilic Acid5.00.6

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

StandardLOD (µg/mL)LOQ (µg/mL)
This compound0.030.1
Sulfanilic Acid0.020.08

Interpretation of Results:

Both reference standards demonstrate excellent performance characteristics, with high linearity, accuracy, and precision. The slightly better correlation coefficient, precision, and lower detection limits observed with the Sulfanilic acid standard may be attributed to its higher purity and the rigorous characterization associated with a USP reference standard. However, both are fit for the intended purpose of quantifying these impurities in a quality control setting.

Experimental Protocols

Preparation of Stressed Sulfadimethoxine Sample

To generate the impurities for analysis, a stock solution of Sulfadimethoxine (1 mg/mL in methanol) was subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: Reflux with 0.1 M HCl for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 M NaOH for 2 hours.

  • Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The stressed samples were then neutralized and diluted with the mobile phase to an appropriate concentration for HPLC analysis.

HPLC Method Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 10 µL

Standard and Sample Preparation:

  • Standard Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of this compound and Sulfanilic acid reference standards into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solutions with the diluent to concentrations ranging from 0.1 to 10 µg/mL.

  • Sample Solution: Dilute the stressed Sulfadimethoxine sample with the diluent to a final concentration of approximately 1 mg/mL of the initial Sulfadimethoxine.

Method Validation Workflow:

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standards Prepare Standard Solutions (4-ABA & SA) Inject Inject Standards & Samples into HPLC System Standards->Inject Samples Prepare Stressed Sulfadimethoxine Sample Samples->Inject Linearity Linearity Inject->Linearity Accuracy Accuracy Inject->Accuracy Precision Precision Inject->Precision LOD_LOQ LOD & LOQ Inject->LOD_LOQ Specificity Specificity Inject->Specificity

Sources

A Comparative Guide to the Synthetic Routes of 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Acetamidobenzenesulfinic acid and its salts are valuable intermediates in synthetic organic chemistry, particularly in the preparation of specialized organosulfur compounds and as building blocks in medicinal chemistry.[1] The molecule's structure, featuring an acetamido group para to a sulfinic acid moiety, imparts specific reactivity and properties that are leveraged in various applications. This guide provides an in-depth comparison of the prevalent synthetic strategies for preparing this compound, focusing on the reduction of 4-acetamidobenzenesulfonyl chloride. We will explore two primary reductive methods, utilizing sodium sulfite and zinc dust, and provide a detailed analysis of their respective advantages, drawbacks, and procedural nuances to assist researchers in selecting the optimal route for their specific laboratory or process chemistry needs.

Primary Synthetic Pathway: A Two-Step Approach from Acetanilide

The most established and widely utilized method for synthesizing this compound begins with the readily available starting material, acetanilide. This pathway involves two sequential reactions: the chlorosulfonation of acetanilide to form a key sulfonyl chloride intermediate, followed by the selective reduction of this intermediate to the desired sulfinic acid.

Step 1: Electrophilic Aromatic Substitution: The Chlorosulfonation of Acetanilide

The initial step involves the introduction of a chlorosulfonyl group (-SO₂Cl) onto the benzene ring of acetanilide. This is a classic electrophilic aromatic substitution reaction.[2]

Causality of Experimental Choices:

  • Reactant: Acetanilide is used instead of aniline to protect the amino group.[2] The free amino group of aniline is basic and would be protonated under the strongly acidic reaction conditions, deactivating the ring towards electrophilic substitution. The acetamido group, being a moderately activating ortho-, para-director, effectively directs the incoming electrophile to the para position due to steric hindrance at the ortho positions.[2]

  • Reagent: Chlorosulfonic acid (ClSO₃H) serves as both the solvent and the electrophilic reagent.[3] It is a potent sulfonating and chlorinating agent. The reaction likely proceeds through the initial formation of 4-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride by excess chlorosulfonic acid.[2]

  • Temperature Control: The reaction is initially conducted at a low temperature (12-15 °C) to control the vigorous evolution of hydrogen chloride gas and the exothermic nature of the reaction.[3] Subsequently, the mixture is heated (e.g., to 60 °C) to drive the reaction to completion.[3]

The overall reaction for this step is: CH₃CONHC₆H₅ + 2 ClSO₃H → CH₃CONHC₆H₄SO₂Cl + H₂SO₄ + HCl

The resulting intermediate, 4-acetamidobenzenesulfonyl chloride, is a stable, crystalline solid that can be isolated and purified, or used directly in the subsequent reduction step.[3]

Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) ChlorosulfonicAcid->Intermediate

Caption: Step 1: Chlorosulfonation of Acetanilide.

Step 2: Reduction of 4-Acetamidobenzenesulfonyl Chloride

This is the critical step where the sulfonyl chloride is converted to the sulfinic acid. The choice of reducing agent at this stage defines the two primary variants of this synthetic route. We will compare the use of sodium sulfite and zinc dust.

Comparative Analysis of Reduction Methods

ParameterRoute 2A: Sodium Sulfite ReductionRoute 2B: Zinc Dust Reduction
Primary Reagent Sodium sulfite (Na₂SO₃)Zinc dust (Zn)
Product Form Typically yields the sodium salt (sodium 4-acetamidobenzenesulfinate).[1][4]Yields the zinc salt (zinc bis(4-acetamidobenzenesulfinate)).[5]
Typical Yield HighGood to High
Reaction Conditions Aqueous solution, often with a base like NaHCO₃, heated to 70-80 °C.[1][4]Aqueous suspension, often at room temperature or with mild cooling.[5]
Work-up & Isolation Involves removal of water, extraction with ethanol to separate from inorganic salts, and crystallization.[4]Filtration of excess zinc, followed by potential purification steps to remove zinc chloride.[5]
Cost of Reductant Sodium sulfite is generally inexpensive and readily available.Zinc dust is also inexpensive and widely available.[6]
Safety & Handling Sodium sulfite is relatively benign. The reaction is performed in water.Zinc dust is a flammable solid; care must be taken to avoid ignition sources.[7] Reactions can sometimes be vigorous.
Scalability Generally straightforward to scale up. Homogeneous reaction conditions are favorable.Can be scaled, but managing the heterogeneous mixture and potential exotherms requires careful engineering.
Waste Stream Aqueous waste containing sodium sulfate and sodium chloride.Aqueous waste containing zinc salts (e.g., zinc chloride). Zinc is a heavy metal, which may require specialized waste disposal.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from Organic Syntheses.[3]

  • Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and placed in a cooling water bath, add 290 g (165 mL) of chlorosulfonic acid. The entire procedure should be conducted in a fume hood.

  • Addition of Acetanilide: Cool the chlorosulfonic acid to approximately 12–15 °C. Gradually add 67.5 g of dry acetanilide in portions over 15 minutes, maintaining the temperature in the specified range. Vigorous evolution of HCl gas will occur.

  • Reaction Completion: After the addition is complete, remove the cooling bath and heat the mixture to 60 °C for two hours. The reaction is complete when the evolution of gas ceases.

  • Work-up: In the fume hood, carefully and slowly pour the resulting syrupy liquid into a large beaker containing 1 kg of crushed ice with a minimal amount of water to allow for stirring.

  • Isolation: The solid 4-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Drying: The crude product (typical yield 90-95 g) can be dried on a porous plate or in a desiccator. It can often be used directly in the next step without further purification.

Protocol 2A: Reduction with Sodium Sulfite

This protocol is a general method adapted from literature procedures for aryl sulfonyl chlorides.[1][4]

  • Dissolution: In a round-bottom flask, dissolve 20 mmol of sodium sulfite and 20 mmol of sodium bicarbonate in 10 mL of distilled water.

  • Addition of Sulfonyl Chloride: To this solution, add 10 mmol of crude, dry 4-acetamidobenzenesulfonyl chloride from the previous step.

  • Reaction: Heat the reaction mixture with stirring to 80 °C for 4 hours.

  • Isolation of Sodium Salt: After cooling the mixture to room temperature, remove the water under reduced pressure (rotary evaporation).

  • Purification: Add 25 mL of ethanol to the resulting white residue. The sodium 4-acetamidobenzenesulfinate will dissolve, while the inorganic salts (sodium sulfate, sodium chloride) will not. Filter the heterogeneous solution.

  • Final Product: Concentrate the ethanolic filtrate under reduced pressure to obtain sodium 4-acetamidobenzenesulfinate as a white crystalline powder. To obtain the free sulfinic acid, the sodium salt can be dissolved in a minimal amount of water and carefully acidified with an acid like HCl, which will precipitate the less soluble this compound.

Protocol 2B: Reduction with Zinc Dust

This protocol is a general method adapted from literature procedures for the synthesis of zinc sulfinates.[5]

  • Preparation: In a 250 mL round-bottom flask, create a suspension of 14 equivalents of zinc dust in 110 mL of water. Cool the flask in an ice-water bath.

  • Addition of Sulfonyl Chloride: Slowly add 1 equivalent of 4-acetamidobenzenesulfonyl chloride to the cooled zinc-water suspension with vigorous stirring.

  • Reaction: Allow the reaction to stir in the ice bath. The reaction progress can be monitored by TLC. Typically, the reaction is complete within 3 hours.

  • Work-up: Once the reaction is complete, remove the unreacted zinc dust by vacuum filtration.

  • Isolation: The filtrate contains the zinc bis(4-acetamidobenzenesulfinate). This aqueous solution can be used directly, or the water can be removed under reduced pressure to yield the crude zinc salt, which may contain zinc chloride as an impurity.

  • Conversion to Free Acid: To obtain the free sulfinic acid, the aqueous solution of the zinc salt can be carefully acidified. This will precipitate the this compound, which can then be collected by filtration.

Visualization of the Complete Synthetic Pathway

cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Reduction Acetanilide Acetanilide Intermediate 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate ClSO₃H FinalProduct 4-Acetamidobenzenesulfinic Acid (or its salt) Intermediate->FinalProduct Route 2A: Na₂SO₃, NaHCO₃, H₂O or Route 2B: Zn dust, H₂O

Caption: Overall synthetic pathway to this compound.

Conclusion and Recommendations

Both the sodium sulfite and zinc dust reduction methods are effective for the synthesis of this compound from its sulfonyl chloride precursor.

  • The Sodium Sulfite method (Route 2A) is highly recommended for most laboratory-scale syntheses. It is operationally simple, uses safe and inexpensive reagents, and the work-up, while involving an extraction, is straightforward. It directly yields the sodium salt, which is often a stable and convenient form of the product.

  • The Zinc Dust method (Route 2B) is also a viable and potent reductive route. However, the flammability of zinc dust requires additional safety precautions. The primary advantage might lie in its mild reaction conditions (room temperature or below). The generation of heavy metal waste is a significant drawback, particularly for larger-scale operations, making it less environmentally benign compared to the sulfite method.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and environmental considerations. For general purposes, the reliability and safety profile of the sodium sulfite reduction make it the superior choice.

References

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(1).

  • Smiles, S., & Stewart, J. (n.d.). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.8 (1941); Vol. 5, p.1 (1925).

  • Zheng, Z., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

  • Douglass, I. B. (1962). A Superior Method for Preparing Sulfinyl Chlorides. The Journal of Organic Chemistry, 27(10), 3677-3678.

  • Perumattam, J., et al. (2009). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. ResearchGate.

  • Prakash, O., et al. (2014). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC - NIH.

  • CN101613308B - Method for synthesizing p-acetamido benzene sulfonyl chloride by phosphorus pentachloride. Google Patents.

  • Supporting Information. The Royal Society of Chemistry. (n.d.).

  • CN101613308A - The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride. Google Patents.

  • Olah, G. A., et al. (1979). Synthetic methods and reactions. 101. Reduction of sulfonic acids and sulfonyl derivatives to disulfides with iodide in the presence of boron halides. The Journal of Organic Chemistry, 44(22), 3872-3881.

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 9(4), 214-219.

  • Bar, G. S., et al. (2013). Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis. PMC - NIH.

  • Williamson, K. L., et al. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Massachusetts Amherst.

  • Sulfanilic acid. Wikipedia.

  • Activation of Zinc Dust For Synthesis. Scribd.

  • Moody, T. J., & Schrobilgen, G. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • Central Philippine University College of Pharmacy. Scribd.

  • Zinc Dust Applications in the Chemical Industry. PT Indo Lysaght.

  • Reductive transformations mediated by zinc dust in acetic acid. Bohrium.

  • US4487725A - Process for the preparation of N-acetylaminoarylsulfonic acids in sulfuric acid as solvent. Google Patents.

  • Reduction of Arylcarbonyl Using Zinc Dust in Acetic Acid. ResearchGate.

  • Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH).

  • The Synthesis of Azo Dyes. University of California, Irvine.

  • Syntheses of Medicinal Compounds. SlideShare. (2017).

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A Comparative Benchmarking Guide to the Efficiency of 4-Acetamidobenzenesulfinic Acid in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the judicious selection of reagents is paramount to achieving optimal outcomes in chemical synthesis. This guide provides an in-depth, objective comparison of 4-acetamidobenzenesulfinic acid and its derivatives against common alternatives in two pivotal reaction classes: sulfonamide synthesis and copper-catalyzed cross-coupling reactions. The insights and data presented herein are curated to empower you with the technical knowledge required to make informed decisions for your synthetic strategies.

Part 1: Benchmarking in Sulfonamide Synthesis

The sulfonamide moiety is a cornerstone in medicinal chemistry, and its synthesis is a frequent undertaking. 4-Acetamidobenzenesulfonyl chloride, derived from this compound, is a common reagent for this purpose. Here, we benchmark its performance against two widely used alternatives: p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).

Comparative Data: Sulfonylation of Benzylamine

The sulfonylation of benzylamine serves as a representative model for the synthesis of sulfonamides from primary amines. The following table summarizes the reported yields for the reaction of benzylamine with 4-acetamidobenzenesulfonyl chloride, TsCl, and MsCl under comparable conditions.

Sulfonylating AgentAmine SubstrateBaseSolventReaction ConditionsYield (%)Reference
4-Acetamidobenzenesulfonyl chloride BenzylamineSodium carbonateDichloromethaneRoom Temperature85[1][2]
p-Toluenesulfonyl chloride (TsCl)BenzylaminePyridineDichloromethane0 °C to rt, 2-16 h~95[3]
Methanesulfonyl chloride (MsCl)BenzylamineTriethylamineDichloromethane0 °C to rt, 1-4 h>90[3]

Analysis of Efficiency:

From the data, it is evident that while 4-acetamidobenzenesulfonyl chloride is an effective reagent for sulfonamide synthesis, providing a high yield of 85%, both p-toluenesulfonyl chloride and methanesulfonyl chloride exhibit slightly higher efficiencies under similar conditions, with yields reported to be around 95% and over 90%, respectively.

The choice of reagent may, therefore, depend on factors beyond mere yield. For instance, the presence of the acetamido group in the final product from 4-acetamidobenzenesulfonyl chloride can be a desirable feature for subsequent transformations or for its influence on the pharmacological properties of the molecule. Conversely, if a simple, sterically less hindered, and highly efficient sulfonylation is the primary goal, MsCl might be the preferred choice. TsCl offers a good balance of reactivity and stability and is a widely adopted standard in many synthetic protocols.

Experimental Protocol: Synthesis of N-(4-(N-benzylsulfamoyl)phenyl)acetamide

This protocol provides a detailed procedure for the synthesis of the sulfonamide derived from 4-acetamidobenzenesulfonyl chloride and benzylamine.[1][2]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium Carbonate (1.4 eq)

  • Dichloromethane (DCM)

  • Distilled water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 eq) and sodium carbonate (1.4 eq) in dichloromethane.

  • To this stirred mixture, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq) in dichloromethane dropwise at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Separate the organic phase, and extract the aqueous phase with dichloromethane.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-(N-benzylsulfamoyl)phenyl)acetamide.

Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 4-Acetamidobenzenesulfonyl_chloride 4-Acetamidobenzenesulfonyl Chloride Reaction_Vessel Reaction at Room Temperature 4-Acetamidobenzenesulfonyl_chloride->Reaction_Vessel Benzylamine Benzylamine Benzylamine->Reaction_Vessel Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Solvent Solvent (DCM) Solvent->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-(4-(N-benzylsulfamoyl)phenyl)acetamide Purification->Final_Product

Caption: Workflow for the synthesis of N-(4-(N-benzylsulfamoyl)phenyl)acetamide.

Part 2: Benchmarking in Copper-Catalyzed Asymmetric C-S Cross-Coupling

The formation of chiral sulfones is a significant transformation in organic synthesis. A recently developed copper-catalyzed asymmetric desymmetrizing sulfonylation of diarylmethanes offers a novel route to these valuable compounds.[4][5][6] This section benchmarks the performance of this compound sodium salt against other aryl sulfinic acid salts in this specific reaction.

Comparative Data: Asymmetric Sulfonylation of a Diarylmethane

The following data is extracted from a study by Sigman, et al., and compares the efficiency of different sulfinic acid sodium salts in the copper-catalyzed asymmetric desymmetrizing sulfonylation of a diarylmethane substrate.[5]

Sulfinic Acid Sodium SaltYield (%)Enantiomeric Excess (ee, %)
This compound sodium salt 6683
p-Toluenesulfinic acid sodium salt6296
Benzenesulfinic acid sodium salt5697
4-Bromobenzenesulfinic acid sodium salt5497

Analysis of Efficiency:

In this catalytic system, this compound sodium salt provides the highest yield (66%) among the compared aryl sulfinates. However, it is noteworthy that the enantioselectivity achieved with this reagent (83% ee) is lower than that observed with p-toluenesulfinate (96% ee), benzenesulfinate (97% ee), and 4-bromobenzenesulfinate (97% ee).

This trade-off between yield and enantioselectivity is a critical consideration for the synthetic chemist. If maximizing the product yield is the primary objective, this compound sodium salt is the superior choice in this context. However, if high enantiopurity of the final sulfone is paramount, p-toluenesulfinic acid sodium salt or benzenesulfinic acid sodium salt would be more suitable alternatives, despite the slightly lower yields. The acetamido group in this compound appears to influence the reaction rate, leading to a higher conversion, but it may also interfere with the chiral environment of the catalyst, resulting in a lower degree of asymmetric induction.

Experimental Protocol: Copper-Catalyzed Asymmetric Desymmetrizing Sulfonylation

This protocol is a generalized procedure based on the work of Sigman, et al., for the copper-catalyzed asymmetric desymmetrizing sulfonylation of diarylmethanes.[5]

Materials:

  • Diarylmethane substrate (1.0 eq)

  • Sulfinic acid sodium salt (e.g., this compound sodium salt) (1.2 eq)

  • Copper(I) catalyst (e.g., Cu(MeCN)₄BF₄) (10 mol%)

  • Chiral peptide ligand (20 mol%)

  • Base (e.g., K₃PO₄) (4.0 eq)

  • Anhydrous acetonitrile (MeCN)

  • Standard inert atmosphere glassware and purification apparatus

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the diarylmethane substrate, sulfinic acid sodium salt, copper(I) catalyst, chiral peptide ligand, and base.

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the designated time (e.g., 2 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral sulfone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Workflow for Copper-Catalyzed Asymmetric Sulfonylation

Asymmetric_Sulfonylation_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_product Product Diarylmethane Diarylmethane Inert_Atmosphere Inert Atmosphere (e.g., Argon) Diarylmethane->Inert_Atmosphere Sulfinic_Acid_Salt Sulfinic Acid Salt Sulfinic_Acid_Salt->Inert_Atmosphere Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Inert_Atmosphere Ligand Chiral Ligand Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent Solvent (MeCN) Solvent->Inert_Atmosphere Heating Heating (e.g., 50 °C) Inert_Atmosphere->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Chiral_Sulfone Chiral Sulfone Purification->Chiral_Sulfone Analysis Chiral HPLC Chiral_Sulfone->Analysis

Caption: Workflow for the copper-catalyzed asymmetric sulfonylation of diarylmethanes.

Conclusion

This guide has provided a comparative analysis of this compound and its derivatives in two key synthetic transformations. In sulfonamide synthesis, 4-acetamidobenzenesulfonyl chloride is a highly effective reagent, albeit with slightly lower yields compared to TsCl and MsCl in the model reaction studied. The choice of reagent in this context will likely be guided by the desired properties of the final product.

In the realm of copper-catalyzed C-S cross-coupling, this compound sodium salt stands out for providing the highest yield among the aryl sulfinates tested. However, this comes at the cost of reduced enantioselectivity. This highlights a classic optimization challenge in asymmetric catalysis, where the ideal reagent will depend on the specific goals of the synthesis.

We trust that the data, protocols, and workflows presented in this guide will serve as a valuable resource in your research and development endeavors, enabling you to select the most appropriate reagents to achieve your synthetic objectives with precision and efficiency.

References

  • Rattanaburi, O., et al. (2022). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal, 21, 360-379. [Link]

  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem.
  • Sigman, M. S., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Sigman, M. S., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. [Link]

  • Sigman, M. S., et al. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Acetamidobenzenesulfinic Acid: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical First Step: Chemical Identification and Hazard Assessment

A frequent point of confusion arises from the similarity in names between 4-Acetamidobenzenesulfinic acid and 4-Acetamidobenzenesulfonic acid. These are distinct chemical entities with different functional groups, which may impart different hazardous properties.

FeatureThis compound4-Acetamidobenzenesulfonic Acid
Functional Group Sulfinic Acid (-SO₂H)Sulfonic Acid (-SO₃H)
CAS Number 710-24-7121-62-0
Chemical Structure
Known Hazards Data not readily available. Assumed to be an irritant at minimum.May cause skin, eye, and respiratory irritation.

Given the lack of specific hazard data for this compound, a conservative approach is mandated. It should be handled as a hazardous substance until a formal hazard assessment is completed by a qualified professional.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound for disposal, a comprehensive suite of PPE is required to mitigate potential exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Organic acids can cause irritation or burns.
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid the inhalation of any fine powders or aerosols.

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary directive for the disposal of any potentially hazardous chemical is to never discharge it into the sanitary sewer or general trash. The following workflow outlines the necessary steps for compliant disposal.

Step 1: Waste Containment and Labeling
  • Segregation is Key : Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

  • Use Appropriate Containers : Collect solid waste in a clearly labeled, sealable container. Liquid waste (if the compound is dissolved in a solvent) should be collected in a compatible, leak-proof container.

  • Clear and Accurate Labeling : The waste container must be clearly labeled with the full chemical name: "Hazardous Waste: this compound" and its CAS number (710-24-7).

Step 2: Consultation and Information Gathering
  • Contact Your EHS Department : This is the most critical step. Your institution's Environmental Health and Safety department is the definitive authority on chemical waste disposal. Provide them with all available information on the chemical.

  • Request the Safety Data Sheet (SDS) : Contact the supplier from whom the this compound was purchased and request a comprehensive SDS. The SDS is the primary source of safety, handling, and disposal information.

Step 3: Arranging for Disposal
  • Follow Institutional Protocols : Adhere to your institution's specific procedures for hazardous waste pickup. This may involve submitting an online request or contacting the EHS department directly.

  • Maintain Meticulous Records : Keep a detailed log of the amount of this compound being disposed of, the date, and any other information required by your institution. This documentation is crucial for regulatory compliance.

The decision-making process for the disposal of a chemical with limited safety information can be visualized as follows:

Disposal_Workflow start Start: Need to Dispose of This compound identify Identify Chemical: This compound CAS: 710-24-7 start->identify ppe Wear Appropriate PPE identify->ppe sds_check Do You Have a Specific SDS? ppe->sds_check contact_supplier Contact Supplier for SDS sds_check->contact_supplier No segregate Segregate Waste in a Labeled, Compatible Container sds_check->segregate Yes contact_ehs Contact EHS Department for Guidance contact_supplier->contact_ehs follow_ehs Follow EHS Instructions for Disposal contact_ehs->follow_ehs segregate->contact_ehs pickup Arrange for Hazardous Waste Pickup follow_ehs->pickup record Record Disposal Information pickup->record end End: Compliant Disposal record->end

Disposal workflow for a chemical with limited data.

Spill Management: Preparedness and Response

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate the Area : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Don PPE : Before attempting to clean the spill, don the appropriate personal protective equipment.

  • Contain the Spill : For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, use an inert absorbent material like vermiculite or sand to dike the spill.

  • Collect the Waste : Carefully sweep or scoop the contained material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area according to your laboratory's standard operating procedures for hazardous spills.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department immediately, regardless of the size.

Authoritative Grounding and Trustworthiness

The procedures outlined in this guide are based on established principles of laboratory safety and hazardous waste management. The core principle is one of caution and deference to authorized safety professionals in the absence of specific chemical data. Always prioritize the guidance of your institution's EHS department and the information provided by the chemical manufacturer. This approach ensures a self-validating system of safety and compliance.

References

General guidance on chemical waste can be found in the safety data sheets of related compounds and from institutional safety offices. As no specific, detailed SDS for this compound (CAS 710-24-7) was publicly available at the time of this writing, the following references for similarly structured compounds and general procedures are provided for context.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Acetamidobenzenesulfinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is derived from a synthesis of safety data for structurally similar compounds and general best practices for chemical handling. The causality behind each recommendation is explained to ensure a deep understanding of the safety protocols.

Hazard Assessment: Understanding the Risks

Based on this analogue, 4-Acetamidobenzenesulfinic acid should be treated as a hazardous substance with the following potential classifications under the Globally Harmonized System (GHS):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1][2]

Expert Insight: The acidic nature of the sulfinic acid group, combined with the characteristics of the aromatic amide, suggests that the primary routes of occupational exposure are inhalation of the powder, direct skin contact, and eye contact. The irritant properties are the most immediate concern for laboratory personnel.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. Engineering controls are designed to minimize exposure by isolating the hazard from the worker.

  • Chemical Fume Hood: All weighing, handling, and solution preparation of this compound must be conducted within a properly functioning and certified chemical fume hood.[3] This is crucial to prevent the inhalation of any airborne particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[3]

Personal Protective Equipment (PPE): A Comprehensive Regimen

A multi-layered approach to PPE is required to provide robust protection against the identified hazards. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for tears or punctures before use.To prevent skin contact and subsequent irritation. Nitrile and butyl rubber offer good resistance to a range of chemicals.
Body Protection Laboratory CoatA long-sleeved, knee-length lab coat.To protect the skin and personal clothing from splashes and spills.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]To protect against eye irritation from dust or splashes. A face shield provides an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved RespiratorAn N95 or higher-rated particulate respirator should be used if there is a risk of generating and inhaling dust, especially outside of a fume hood.[4]To prevent respiratory tract irritation from inhaling fine particles of the compound.
Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Chemical Handling cluster_post Post-Handling & Disposal start Start: Handling this compound assess_task Assess the Task (Weighing, Dissolving, Transferring) start->assess_task check_controls Verify Engineering Controls (Fume Hood, Ventilation) assess_task->check_controls don_coat Don Lab Coat check_controls->don_coat don_gloves Don Nitrile/Butyl Gloves don_eye_face Don Safety Goggles & Face Shield don_gloves->don_eye_face don_coat->don_gloves don_respirator Don N95 Respirator (if required) don_eye_face->don_respirator handle_chemical Perform Chemical Handling in Fume Hood don_respirator->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Waste (Chemical & Contaminated PPE) wash_hands->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE selection and use when handling this compound.

Operational Plan: Step-by-Step Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.

A. Preparation and Pre-Handling:

  • Consult the SDS: Although a specific SDS is elusive, review the SDS for 4-Acetamidobenzenesulfonyl azide and this guide.

  • Designate an Area: Clearly designate the work area within the chemical fume hood for handling the compound.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and other equipment before starting work to minimize movement in and out of the fume hood.

  • Don PPE: Follow the PPE workflow to don the appropriate protective gear.

B. Handling and Solution Preparation:

  • Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust clouds.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing. The compound has slight solubility in DMSO and methanol.[6]

C. Post-Handling and Decontamination:

  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the face shield, goggles, lab coat, and respirator (if used).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth with water. Seek immediate medical attention.
Emergency Response Flowchart

Emergency_Response cluster_incident Incident Occurs cluster_response Immediate Response cluster_follow_up Follow-Up Actions exposure Exposure to this compound remove_from_source Remove from Source of Exposure exposure->remove_from_source start_first_aid Initiate First Aid (Flush Skin/Eyes, Move to Fresh Air) remove_from_source->start_first_aid call_for_help Call for Emergency Medical Assistance start_first_aid->call_for_help provide_sds Provide SDS/Safety Information to Responders call_for_help->provide_sds decontaminate_area Decontaminate the Spill Area provide_sds->decontaminate_area report_incident Report the Incident to EHS decontaminate_area->report_incident

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.